molecular formula C8H9BrO B1291987 3-Bromo-4-ethylphenol CAS No. 540495-28-1

3-Bromo-4-ethylphenol

Cat. No.: B1291987
CAS No.: 540495-28-1
M. Wt: 201.06 g/mol
InChI Key: WZWBUTQYRRJSMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-ethylphenol is a useful research compound. Its molecular formula is C8H9BrO and its molecular weight is 201.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-ethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-2-6-3-4-7(10)5-8(6)9/h3-5,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWBUTQYRRJSMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625059
Record name 3-Bromo-4-ethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

540495-28-1
Record name 3-Bromo-4-ethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"3-Bromo-4-ethylphenol" chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical properties, structure, and synthesis of 3-Bromo-4-ethylphenol. The information is curated for professionals in research and development, offering a foundational understanding of this compound for its potential applications in medicinal chemistry and organic synthesis.

Core Chemical and Physical Properties

This compound is a substituted aromatic compound with a distinct set of physicochemical properties. While experimental data for some properties are not widely available, a combination of reported and computed values provides a comprehensive profile.

Table 1: Chemical Identifiers and Structural Information

IdentifierValue
IUPAC Name This compound[1]
CAS Number 540495-28-1[1][2]
Molecular Formula C₈H₉BrO[1]
Molecular Weight 201.06 g/mol [1]
Canonical SMILES CCC1=C(C=C(C=C1)O)Br[1]
InChI InChI=1S/C8H9BrO/c1-2-6-3-4-7(10)5-8(6)9/h3-5,10H,2H2,1H3[1]
InChIKey WZWBUTQYRRJSMC-UHFFFAOYSA-N[1]

Table 2: Physicochemical Properties

PropertyValueSource
Boiling Point 265.5 ± 20.0 °C at 760 mmHg[2]
Density 1.5 ± 0.1 g/cm³[2]
Melting Point Not available[2]
Solubility Slightly soluble in water. Predicted to be soluble in organic solvents.[3]
XLogP3 3.1Computed[1]
Hydrogen Bond Donor Count 1Computed[1]
Hydrogen Bond Acceptor Count 1Computed[1]
Rotatable Bond Count 1Computed[1]
Topological Polar Surface Area 20.2 ŲComputed[1]

Chemical Structure

The structure of this compound consists of a phenol ring substituted with a bromine atom at the meta-position (C3) and an ethyl group at the para-position (C4) relative to the hydroxyl group.

Experimental Protocols

Synthesis of this compound (Representative Method)

Materials:

  • 4-ethylphenol

  • Glacial acetic acid

  • Bromine

Procedure:

  • Dissolve 4-ethylphenol (1.0 equivalent) in glacial acetic acid.

  • Slowly add a stoichiometric amount of bromine (1.0 to 1.05 equivalents) to the solution at room temperature with constant stirring.

  • The reaction mixture is then gently heated to a temperature between 40-60°C and stirred for several hours to ensure the completion of the reaction.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the glacial acetic acid is removed by distillation under reduced pressure.

  • The resulting residue, crude this compound, is then purified.

Purification

A general and effective method for the purification of brominated phenols involves a sequence of extraction and distillation steps, as adapted from the purification of 3-bromo-4-hydroxytoluene.

Materials:

  • Crude this compound

  • Ether

  • 10% Sodium bicarbonate solution

  • 10% Sodium hydroxide solution

  • Concentrated hydrochloric acid

  • Anhydrous sodium sulfate

  • Water

Procedure:

  • Dissolve the crude product in ether.

  • Wash the ethereal solution successively with water and a 10% sodium bicarbonate solution to remove any acidic impurities.

  • Extract the phenol from the ether layer using a 10% sodium hydroxide solution. The phenol will dissolve in the aqueous basic solution as its sodium salt.

  • Separate the aqueous layer and acidify it with concentrated hydrochloric acid, with cooling, to precipitate the purified phenol.

  • Extract the purified phenol back into ether.

  • Wash the combined ether extracts with water and dry over anhydrous sodium sulfate.

  • Remove the ether by distillation.

  • The resulting product can be further purified by vacuum distillation.

Spectroscopic Characterization (Predicted)

Table 3: Predicted Spectroscopic Data

TechniquePredicted Characteristics
¹H NMR Aromatic Protons (δ 6.5-7.5 ppm): Three signals are expected in the aromatic region. The proton ortho to the hydroxyl group will likely be the most upfield, while the proton ortho to the bromine atom will be the most downfield. Ethyl Group Protons: A quartet (CH₂) around δ 2.6 ppm and a triplet (CH₃) around δ 1.2 ppm. Phenolic Proton (OH): A broad singlet with a chemical shift that is dependent on concentration and solvent.
¹³C NMR Aromatic Carbons (δ 110-160 ppm): Six signals are expected. The carbon bearing the hydroxyl group will be the most downfield, followed by the carbon with the ethyl group. The carbon attached to the bromine will also be significantly shifted. Ethyl Group Carbons: Two signals are expected for the ethyl group carbons.
IR Spectroscopy O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹. C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹. C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹. C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region. C-Br Stretch: A sharp absorption in the fingerprint region, typically between 500-700 cm⁻¹.
Mass Spectrometry Molecular Ion (M⁺): A prominent molecular ion peak will be observed with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), appearing at m/z 200 and 202. Fragmentation: Common fragmentation patterns would include the loss of the ethyl group ([M-29]⁺) and the loss of a bromine radical ([M-79/81]⁺).

Visualizations

The following diagrams illustrate the logical workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 4-ethylphenol 4-ethylphenol Mixing Mix & Stir 4-ethylphenol->Mixing Bromine Bromine Bromine->Mixing Glacial_Acetic_Acid Glacial Acetic Acid Glacial_Acetic_Acid->Mixing Heating Heat (40-60°C) Mixing->Heating Distillation Remove Acetic Acid (Vacuum Distillation) Heating->Distillation Extraction Solvent Extraction Distillation->Extraction Final_Purification Final Purification (Vacuum Distillation) Extraction->Final_Purification Product This compound Final_Purification->Product

Caption: Synthetic workflow for this compound.

This guide serves as a foundational resource for professionals engaged in chemical research and development. The compiled data and protocols are intended to facilitate further investigation and application of this compound.

References

An In-depth Technical Guide to 3-Bromo-4-ethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, properties, and a proposed synthetic route for 3-Bromo-4-ethylphenol. This document is intended to serve as a foundational resource, offering key data and experimental insights relevant to the application of this compound in chemical synthesis and drug discovery.

Core Identifiers and Properties

This compound is a halogenated aromatic compound. Its key identifiers and physicochemical properties are summarized below for easy reference.

Chemical Identifiers
IdentifierValue
CAS Number 540495-28-1[1]
IUPAC Name This compound[1]
Chemical Formula C₈H₉BrO[1]
Molecular Weight 201.06 g/mol [1]
PubChem CID 22345588[1]
SMILES CCC1=C(C=C(C=C1)O)Br[1]
InChIKey WZWBUTQYRRJSMC-UHFFFAOYSA-N[1]
Physicochemical Properties
PropertyValue
Density 1.5±0.1 g/cm³
Boiling Point 265.5±20.0 °C at 760 mmHg
Flash Point 114.4±21.8 °C

Synthesis of 3-Bromo-4-alkylphenols: An Experimental Protocol

Synthesis of 3-Bromo-4-n-butylphenol[2]

This established protocol details the bromination of p-n-butylphenol.

Materials:

  • p-n-butylphenol (0.15 mol)

  • Glacial acetic acid (100 ml)

  • Bromine (0.153 mol)

Procedure:

  • Commercially available p-n-butylphenol (22.5 g, 0.15 mol) is dissolved in 100 ml of glacial acetic acid.[2]

  • The solution is gently heated to 40°C.[2]

  • Bromine (24.5 g, 0.153 mol) is added to the solution.[2]

  • The reaction mixture is stirred for four hours at 60°C.[2]

  • Following the reaction, the glacial acetic acid is removed by distillation.[2]

  • The resulting residue is purified by vacuum distillation (at 85°C and 1 mmHg) to yield 3-bromo-4-n-butylphenol.[2]

Yield:

The reported yield for 3-bromo-4-n-butylphenol using this method is 92.1%.[2]

Proposed Synthesis of this compound

Based on the protocol above, a proposed synthesis for this compound would involve the electrophilic aromatic substitution of 4-ethylphenol with bromine in a suitable solvent such as glacial acetic acid. The ethyl group at the para position directs the incoming bromine to the ortho position (position 3).

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification reagent1 4-Ethylphenol reaction Electrophilic Aromatic Substitution reagent1->reaction reagent2 Bromine (Br2) reagent2->reaction solvent Glacial Acetic Acid product This compound heating Heating (e.g., 60°C) distillation Distillation of Solvent purification Vacuum Distillation distillation->purification purification->product reaction->distillation

Caption: Proposed workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity and signaling pathway modulation of this compound are not prevalent in the current literature, the broader class of bromophenols has been investigated for various biological effects.

Notably, other bromophenol compounds have been shown to exhibit anti-inflammatory and cytoprotective properties through the modulation of key cellular signaling pathways. For instance, Bis(3-bromo-4,5-dihydroxybenzyl) ether has been reported to suppress LPS-induced inflammatory responses by inhibiting the ROS-mediated ERK signaling pathway in macrophages.[3][4] Another related compound, 3-bromo-4,5-dihydroxybenzaldehyde, has been shown to protect against myocardial ischemia and reperfusion injury through the Akt-PGC1α-Sirt3 pathway.[5]

Given these precedents, it is plausible that this compound could also interact with cellular signaling cascades, potentially exhibiting antioxidant or anti-inflammatory properties. However, dedicated research is required to elucidate the specific biological targets and mechanisms of action for this particular compound.

G cluster_pathway Hypothesized Biological Activity of Bromophenols cluster_cellular Cellular Effects cluster_signaling Potential Signaling Pathway Interactions bromophenols Bromophenols (e.g., this compound) ros Reactive Oxygen Species (ROS) bromophenols->ros Modulates inflammation Inflammatory Mediators bromophenols->inflammation Inhibits erk ERK Signaling bromophenols->erk May Influence akt Akt Signaling bromophenols->akt May Influence nrf2 Nrf2 Pathway bromophenols->nrf2 May Influence ros->erk inflammation->erk

Caption: Hypothesized interactions of bromophenols with cellular pathways.

References

Spectroscopic Analysis of 3-Bromo-4-ethylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-4-ethylphenol is an aromatic organic compound with potential applications in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its molecular structure is paramount for its application and development. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and data interpretation are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Spectroscopic Data

The following tables summarize the predicted and experimental spectroscopic data for this compound and the related compound 4-ethylphenol for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

CompoundSolventChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound (Predicted)CDCl₃~7.2d1HAr-H
~6.9dd1HAr-H
~6.7d1HAr-H
~4.8s (br)1H-OH
~2.6q2H-CH₂-
~1.2t3H-CH₃
4-ethylphenol[1]Chloroform-d7.04d2HAr-H
6.73d2HAr-H
4.53s1H-OH
2.55q2H-CH₂-
1.18t3H-CH₃

¹³C NMR (Carbon NMR) Data

CompoundSolventChemical Shift (δ) ppmAssignment
This compound (Predicted)CDCl₃~152C-OH
~138C-Et
~132C-H
~130C-H
~116C-Br
~115C-H
~23-CH₂-
~15-CH₃
4-ethylphenol[2]D₂O154.3C-OH
136.2C-Et
129.12 x C-H
115.42 x C-H
28.3-CH₂-
16.2-CH₃
Infrared (IR) Spectroscopy
CompoundMajor Absorption Bands (cm⁻¹)Functional Group Assignment
This compound (Predicted)~3550 (sharp) / ~3400-3200 (broad)O-H stretch (free / H-bonded)
~3100-3000Aromatic C-H stretch
~2970-2850Aliphatic C-H stretch
~1600, ~1500Aromatic C=C stretch
~1230C-O stretch
~600C-Br stretch
Phenol[3]3350 (broad)O-H stretch (H-bonded)
3040Aromatic C-H stretch
1595, 1498Aromatic C=C stretch
1225C-O stretch
Mass Spectrometry (MS)
CompoundIonization ModePredicted m/z RatiosFragmentation Assignment
This compoundElectron Ionization (EI)200/202 (M⁺/M⁺+2)Molecular ion (presence of Br)
171/173[M - C₂H₅]⁺
121[M - Br]⁺
93[M - Br - C₂H₄]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a standard 5 mm NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain it.

¹H and ¹³C NMR Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: ~16 ppm.

    • Acquisition time: 2-4 seconds.

    • Relaxation delay: 1-5 seconds.

    • Number of scans: 8-16.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: ~220 ppm.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024 or more, depending on sample concentration.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

FTIR Spectrum Acquisition:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

    • A background spectrum of the empty ATR crystal should be collected and automatically subtracted from the sample spectrum.[4]

Mass Spectrometry

Sample Preparation (GC-MS):

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution as needed to be within the linear range of the instrument.

GC-MS Analysis: [5][6][7]

  • Gas Chromatograph (GC) Conditions:

    • Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 250-280 °C).

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a value that includes the molecular ion (e.g., 250).

    • Ion Source Temperature: Typically around 230 °C.

    • Quadrupole Temperature: Typically around 150 °C.

Visualizations

General Workflow of Spectroscopic Analysis

Spectroscopic_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Sample_Prep Sample Preparation (Dissolving, Diluting, etc.) NMR NMR Spectroscopy (¹H, ¹³C) Sample_Prep->NMR IR IR Spectroscopy Sample_Prep->IR MS Mass Spectrometry Sample_Prep->MS Data_Processing Data Processing (Fourier Transform, etc.) NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Complementary Nature of Spectroscopic Techniques

Structure_Elucidation cluster_compound This compound cluster_techniques Spectroscopic Techniques cluster_information Structural Information Compound_Structure C₈H₉BrO NMR NMR (¹H, ¹³C) NMR_Info Carbon-Hydrogen Framework Connectivity NMR->NMR_Info IR IR IR_Info Functional Groups (e.g., -OH, C=C) IR->IR_Info MS MS MS_Info Molecular Weight Elemental Composition Fragmentation Pattern MS->MS_Info NMR_Info->Compound_Structure IR_Info->Compound_Structure MS_Info->Compound_Structure

Caption: The complementary roles of NMR, IR, and MS in elucidating molecular structure.

References

Physical properties of "3-Bromo-4-ethylphenol" (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known physical properties of the aromatic organic compound 3-Bromo-4-ethylphenol. The information presented is intended to support research and development activities, particularly in the fields of medicinal chemistry, material science, and synthetic organic chemistry. This document summarizes the available data for its boiling point and notes the absence of a readily available experimental melting point in the reviewed literature. Furthermore, it outlines standardized experimental protocols for the determination of these critical physical constants.

Summary of Physical Properties

The physical properties of a compound are fundamental to its application in research and industry, influencing factors such as reaction conditions, purification methods, and formulation development. The table below summarizes the available quantitative data for this compound.

Physical PropertyValueSource
Boiling Point 265.5 ± 20.0 °C (at 760 mmHg)[1]
Melting Point Not available[1]

Note: While a precise melting point for this compound is not readily found in the surveyed literature, the structurally similar compound, 3-Bromo-4-methylphenol, has a reported melting point in the range of 50-57 °C[2][3]. This information may serve as a rough estimate but should be used with caution.

Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is crucial for compound identification and purity assessment. The following are generalized, well-established methods for these measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid. A sharp melting range typically indicates a high degree of purity.

Apparatus-Based Method (e.g., Mel-Temp Apparatus):

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2 °C per minute) as the expected melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

Thiele Tube Method:

  • Sample Preparation: As with the apparatus-based method, the sample is packed into a capillary tube.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then suspended in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

  • Heating: The side arm of the Thiele tube is gently heated, allowing for uniform heat distribution via convection currents.

  • Observation: The melting range is observed and recorded as described in the apparatus-based method.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Micro Boiling Point (Thiele Tube or Aluminum Block Method):

  • Sample Preparation: A small amount of the liquid is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is placed inverted into the liquid.

  • Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a Thiele tube or an aluminum block.

  • Heating: The apparatus is heated slowly and uniformly.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heat is then removed, and the liquid is allowed to cool slowly. The boiling point is the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a chemical compound like this compound.

G cluster_0 Preparation cluster_1 Melting Point Determination cluster_2 Boiling Point Determination A Obtain Pure Sample of This compound B Dry the Sample A->B C Pack Capillary Tube B->C G Place Sample in Fusion Tube B->G D Select Method (Mel-Temp or Thiele Tube) C->D E Heat Sample Slowly D->E F Record Melting Range E->F H Insert Inverted Capillary G->H I Heat in Thiele Tube or Aluminum Block H->I J Record Boiling Point I->J

Caption: Workflow for Determining Physical Properties.

References

Solubility of 3-Bromo-4-ethylphenol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-4-ethylphenol in various organic solvents. In the absence of publicly available quantitative solubility data, this document offers a predictive assessment based on the physicochemical properties of the molecule and data from structurally analogous compounds. Furthermore, this guide presents detailed experimental protocols for both qualitative and quantitative solubility determination, enabling researchers to generate precise data tailored to their specific laboratory conditions. This document is intended to be an essential resource for professionals in drug development, chemical synthesis, and academic research, facilitating informed solvent selection and experimental design.

Introduction

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and organic synthesis. Its molecular structure, which includes a polar hydroxyl group, a lipophilic ethyl group, and a bromine atom, results in a nuanced solubility profile that is critical for its handling, reaction optimization, and formulation. Understanding the solubility of this compound in different organic solvents is fundamental for a range of applications, from designing synthetic routes to developing drug delivery systems. This guide addresses the current information gap by providing a predictive analysis of its solubility and detailed methodologies for its empirical determination.

Predicted Solubility of this compound

The solubility of an organic compound is primarily dictated by the principle of "like dissolves like." The structure of this compound incorporates both polar and non-polar functionalities. The phenolic hydroxyl group can participate in hydrogen bonding, suggesting solubility in polar protic solvents. Conversely, the brominated benzene ring and the ethyl group contribute to its non-polar character, indicating potential solubility in less polar or non-polar solvents.

Based on the known solubility of similar compounds, such as 4-bromophenol and 4-ethylphenol, a qualitative prediction of the solubility of this compound in common organic solvents is presented in Table 1.[1][2][3][4] It is anticipated that this compound will exhibit good solubility in polar aprotic and polar protic solvents, and moderate to low solubility in non-polar solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic MethanolHighThe hydroxyl group of methanol can act as a hydrogen bond donor and acceptor, readily solvating the phenolic hydroxyl of this compound.
EthanolHighSimilar to methanol, ethanol's polarity and hydrogen bonding capabilities are expected to facilitate the dissolution of this compound.[1]
IsopropanolHighIsopropanol, another polar protic solvent, should effectively dissolve this compound through hydrogen bonding and dipole-dipole interactions.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Very HighDMSO is a strong hydrogen bond acceptor and has a high dielectric constant, making it an excellent solvent for a wide range of organic compounds, including phenols.[2]
AcetoneHighThe carbonyl group of acetone can act as a hydrogen bond acceptor for the phenolic proton, and its overall polarity is suitable for dissolving substituted phenols.
AcetonitrileModerateWhile polar, acetonitrile is a weaker hydrogen bond acceptor than other polar aprotic solvents, which may result in slightly lower solubility.
Ethyl AcetateModerateEthyl acetate has both polar (ester group) and non-polar (ethyl and acetyl groups) characteristics, suggesting moderate solubility.[5]
Non-Polar TolueneLow to ModerateThe aromatic ring of toluene can interact with the benzene ring of this compound via van der Waals forces, but the polar hydroxyl group will limit solubility.
HexaneLowAs a non-polar aliphatic hydrocarbon, hexane is unlikely to effectively solvate the polar phenolic group, leading to poor solubility.[5]
ChloroformHighChloroform can act as a weak hydrogen bond donor to the phenolic oxygen, and its ability to solvate the aromatic ring contributes to good solubility.[1][4]

Experimental Protocols for Solubility Determination

To obtain precise quantitative data, experimental determination of solubility is essential. The following sections detail the protocols for qualitative and quantitative solubility assessment.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

  • This compound

  • A selection of organic solvents (see Table 1)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 10 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.

  • Visually inspect the solution for any undissolved solid.

  • Record the observation as "soluble," "partially soluble," or "insoluble."

G cluster_qualitative Qualitative Solubility Workflow start Start add_solid Add ~10 mg of this compound to a test tube start->add_solid add_solvent Add 1 mL of solvent add_solid->add_solvent vortex Vortex for 1-2 minutes add_solvent->vortex observe Visually inspect for undissolved solid vortex->observe record Record observation (Soluble, Partially Soluble, Insoluble) observe->record end End record->end

Workflow for Qualitative Solubility Determination.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[6][7][8][9] This protocol is coupled with a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), to quantify the concentration of the dissolved solute.

Materials:

  • This compound

  • Selected organic solvents

  • Glass flasks with stoppers or screw caps

  • Orbital shaker or wrist-action shaker in a temperature-controlled environment

  • Centrifuge and centrifuge tubes (if needed)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer or HPLC system

Procedure:

Part A: Sample Preparation and Equilibration

  • Add an excess amount of this compound to a flask containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is formed.

  • Seal the flasks to prevent solvent evaporation.

  • Place the flasks in a shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[9][10]

Part B: Sample Clarification

  • After equilibration, allow the flasks to stand undisturbed to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant.

  • Clarify the sample by either:

    • Centrifuging an aliquot and collecting the supernatant.

    • Filtering the sample through a syringe filter compatible with the solvent. This step is critical to remove any undissolved microparticles.

Part C: Concentration Analysis

Using UV-Vis Spectroscopy: [11][12][13][14]

  • Prepare a Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the solvent of interest.

    • Perform serial dilutions to create a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for this compound.

    • Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Analyze the Saturated Solution:

    • Dilute the clarified saturated solution with the same solvent to bring its absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

    • Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution.

Using HPLC: [15][16][17][18]

  • Prepare a Calibration Curve:

    • Prepare a stock solution and a series of standard solutions of this compound in the mobile phase or a compatible solvent.

    • Inject known volumes of each standard onto the HPLC system and record the peak areas.

    • Plot a graph of peak area versus concentration to create a calibration curve.

  • Analyze the Saturated Solution:

    • Dilute the clarified saturated solution with the mobile phase or a suitable solvent.

    • Inject a known volume of the diluted sample into the HPLC system.

    • Determine the concentration of the diluted sample from its peak area using the calibration curve, and then calculate the concentration of the original saturated solution.

G cluster_shake_flask Quantitative Solubility Workflow (Shake-Flask Method) cluster_analysis Concentration Analysis start Start add_excess Add excess this compound to a known volume of solvent start->add_excess equilibrate Seal and agitate at constant temperature for 24-48 hours add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle clarify Clarify supernatant (centrifuge or filter) settle->clarify uv_vis UV-Vis Spectroscopy clarify->uv_vis hplc HPLC clarify->hplc calculate Calculate solubility (e.g., in mg/mL or mol/L) uv_vis->calculate hplc->calculate end End calculate->end

Workflow for the Shake-Flask Method for Quantitative Solubility.

Conclusion

References

3-Bromo-4-ethylphenol: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-ethylphenol is a substituted phenolic compound that has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, comprising a reactive phenol group and strategically positioned bromine and ethyl substituents, offer a scaffold for the synthesis of diverse and complex molecules with a range of biological activities. The presence of the bromine atom provides a handle for various cross-coupling reactions, while the ethyl group can influence lipophilicity and steric interactions with biological targets. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound in drug discovery and development, with a focus on its role in the creation of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, based on data available from PubChem.[1]

PropertyValue
Molecular Formula C8H9BrO
Molecular Weight 201.06 g/mol
IUPAC Name This compound
CAS Number 540495-28-1
Appearance Not specified (likely a solid or oil)
XLogP3-AA 3.1
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 1

Synthesis of this compound

The primary synthetic route to this compound involves the electrophilic bromination of 4-ethylphenol. The hydroxyl group of the phenol is an activating ortho-, para-director. To achieve selective bromination at the position ortho to the hydroxyl group and meta to the ethyl group, careful control of reaction conditions is necessary.

Experimental Protocol: Bromination of 4-Ethylphenol

A general procedure for the bromination of phenols, which can be adapted for the synthesis of this compound, is the reaction of 4-ethylphenol with a brominating agent in a suitable solvent.

Materials:

  • 4-Ethylphenol

  • Bromine (or an alternative brominating agent like N-bromosuccinimide)

  • Carbon disulfide (or another inert solvent such as acetic acid or dichloromethane)

  • Ice bath

  • Separatory funnel

  • Distillation apparatus

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve 4-ethylphenol in carbon disulfide in a round-bottomed flask equipped with a stirrer, reflux condenser, and a dropping funnel.

  • Cool the flask in an ice bath to below 5°C.

  • Slowly add a solution of bromine in carbon disulfide from the dropping funnel while stirring vigorously. The addition should be controlled to maintain the low temperature.

  • After the addition is complete, allow the reaction mixture to stir for a specified period.

  • Once the reaction is complete, distill off the carbon disulfide.

  • The crude product is then purified by vacuum distillation.

Note: This is a generalized procedure based on the bromination of phenol.[2] Optimization of reaction time, temperature, and purification method would be required for this specific substrate.

A report from the Institute of Applied Research at Vilnius University mentions the development of new effective synthesis prescriptions for this compound, indicating its utility in applications such as OLEDs.[3]

Applications in Medicinal Chemistry

CRAC Channel Modulators

A significant application of this compound is in the synthesis of chromane and chromene derivatives that act as modulators of the Calcium Release-Activated Calcium (CRAC) channel.[4] These channels are crucial for calcium signaling in various cell types, including immune cells, and their modulation is a promising therapeutic strategy for inflammatory and autoimmune diseases.

A patent describes the use of this compound in the synthesis of a key intermediate, 7-Bromo-6-ethylspiro[chroman-2,1'-cyclobutan]-4-one , which is a precursor for CRAC channel modulators.[4]

Experimental Workflow for Spirochromanone Synthesis

G cluster_synthesis Synthesis of Spirochromanone Intermediate A This compound B Reaction with 3-chloro-2,2-dimethylpropanoic acid A->B Step 1 C Intramolecular Friedel-Crafts acylation B->C Step 2 D Reaction with cyclobutanone C->D Step 3 E 7-Bromo-6-ethylspiro[chroman-2,1'-cyclobutan]-4-one D->E Step 4

Caption: Synthetic pathway from this compound to a spirochromanone intermediate.

Signaling Pathway of CRAC Channel Activation

The CRAC channel is activated upon depletion of calcium stores in the endoplasmic reticulum (ER). This process is initiated by the ER-resident Ca2+ sensor, STIM1, which, upon sensing low Ca2+ levels, translocates to ER-plasma membrane junctions and activates the Orai1 channel, the pore-forming subunit of the CRAC channel.[5][6][7]

G cluster_cell Cellular Environment cluster_pm Plasma Membrane cluster_er Endoplasmic Reticulum Orai1 Orai1 (CRAC Channel) Ca_influx Ca2+ Influx Orai1->Ca_influx Mediates STIM1_inactive STIM1 (Ca2+ bound, inactive) STIM1_active STIM1 (Ca2+ unbound, active) STIM1_inactive->STIM1_active Ca2+ depletion STIM1_active->Orai1 Activates Ca_store Ca2+ Store Receptor Cell Surface Receptor PLC PLC Receptor->PLC Ligand binding IP3 IP3 PLC->IP3 Generates IP3R IP3 Receptor IP3->IP3R Binds to IP3R->Ca_store Opens, releases Ca2+ Downstream Downstream Signaling (e.g., NFAT activation) Ca_influx->Downstream

Caption: Simplified signaling pathway of CRAC channel activation.

Antimicrobial Agents

While specific studies on this compound are limited, related bromophenols have demonstrated notable antimicrobial and antifungal properties. The presence of the bromine atom and the phenolic hydroxyl group are thought to be key to this activity, potentially through mechanisms like the disruption of bacterial cell membranes. One source mentions a study in the Journal of Antimicrobial Chemotherapy where 4-bromo-3-ethylphenol, an isomer, showed efficacy against methicillin-resistant Staphylococcus aureus (MRSA).[8] This suggests that this compound and its derivatives are promising candidates for the development of new antimicrobial agents.

Data Presentation

Currently, there is a lack of publicly available quantitative data (e.g., IC50 or MIC values) specifically for derivatives of this compound. Further research and publication in this area are needed to populate such a table.

Conclusion

This compound is a valuable building block in medicinal chemistry with demonstrated potential in the development of CRAC channel modulators and potential applications as a scaffold for novel antimicrobial agents. Its synthetic accessibility and the reactivity of its functional groups make it an attractive starting material for the generation of diverse chemical libraries for drug discovery. Future research focused on the synthesis and biological evaluation of a wider range of derivatives, along with detailed structure-activity relationship studies, will be crucial to fully exploit the therapeutic potential of this versatile compound.

References

The Evolving Landscape of Bromophenol Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The privileged scaffold of phenol and its halogenated derivatives has long been a cornerstone in the discovery of novel bioactive molecules. Among these, bromophenols, particularly substituted variants like 3-Bromo-4-ethylphenol, represent a promising class of compounds with a diverse range of biological activities. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound derivatives and related bromophenols, focusing on their enzyme inhibitory, anticancer, and antioxidant properties. This document is intended to serve as a resource for researchers engaged in the exploration and development of new therapeutic agents based on this versatile chemical motif.

Enzyme Inhibition: A Key Mechanism of Action

Derivatives of bromophenols have demonstrated significant inhibitory activity against several key enzymes implicated in various disease states. Notably, their effects on carbonic anhydrases and cholinesterases have been a subject of considerable research.

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer. Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine. AChE inhibitors are the primary therapeutic strategy for the symptomatic treatment of Alzheimer's disease.

The following table summarizes the inhibitory activities of a series of synthesized bromophenol derivatives against human carbonic anhydrase isoforms (hCA I and hCA II) and acetylcholinesterase (AChE).

Compound IDDerivative StructureTarget EnzymeIC50 (nM)Ki (nM)
13 2-((2-bromo-4,5-dimethoxybenzyl)(methyl)amino)phenolhCA I15.214.15 ± 0.51
hCA II12.112.18 ± 0.23
AChE15.1211.04 ± 0.61
14 1-bromo-4,5-dimethoxy-2-(5-methoxy-2-methylbenzyl)benzenehCA I12.382.53 ± 0.25
hCA II7.451.63 ± 0.11
AChE15.9811.62 ± 2.75
15 1-bromo-2-(2,5-dimethoxybenzyl)-4,5-dimethoxybenzenehCA I38.5025.67 ± 4.58
hCA II27.7215.05 ± 1.07
AChE21.0024.86 ± 5.30
18 4-(2-bromo-4,5-dimethoxybenzyl)benzene-1,2-diolhCA I16.228.87 ± 1.02
hCA II10.154.98 ± 0.45
AChE10.897.92 ± 1.38
21 4-(2,3,5-tribromo-4,5-dimethoxybenzyl)benzene-1,2-diolhCA I14.785.11 ± 0.55
hCA II9.893.12 ± 0.33
AChE8.356.54 ± 1.03

Data sourced from a study on the synthesis and enzyme inhibition effects of novel bromophenol derivatives with diaryl methanes.[1]

Anticancer and Antioxidant Potential

In addition to enzyme inhibition, bromophenol derivatives have shown promise as anticancer and antioxidant agents. Their ability to induce apoptosis in cancer cells and scavenge free radicals highlights their potential in oncology and in mitigating oxidative stress-related pathologies.

A study on methylated and acetylated derivatives of natural bromophenols revealed their capacity to ameliorate oxidative damage and induce apoptosis in leukemia cells.[2][3] For instance, certain derivatives were found to reduce reactive oxygen species (ROS) generation in HaCaT keratinocytes and inhibit the viability of K562 leukemia cells.[2][3]

The antioxidant activity is often attributed to the hydrogen-donating ability of the phenolic hydroxyl group, a property that can be modulated by the nature and position of other substituents on the aromatic ring.

Experimental Protocols

A foundational aspect of drug discovery is the robust and reproducible biological evaluation of synthesized compounds. Below are detailed methodologies for key experiments typically employed in the assessment of bromophenol derivatives.

Carbonic Anhydrase Inhibition Assay

The inhibitory effects of the compounds on human carbonic anhydrase (hCA) I and II are determined spectrophotometrically.

Materials:

  • Purified hCA I and hCA II isoenzymes

  • 4-Nitrophenylacetate (NPA) as substrate

  • Tris-SO4 buffer (pH 7.4)

  • Test compounds dissolved in DMSO

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of the test compounds in DMSO.

  • In a 96-well plate, add Tris-SO4 buffer, the enzyme solution, and the test compound solution at various concentrations.

  • Pre-incubate the enzyme with the inhibitor for 10 minutes at room temperature.

  • Initiate the reaction by adding the substrate (NPA).

  • Monitor the hydrolysis of NPA to 4-nitrophenol by measuring the change in absorbance at 400 nm over time.

  • The enzyme activity is calculated from the slope of the linear portion of the absorbance curve.

  • IC50 values are determined by plotting the percentage of enzyme inhibition against the inhibitor concentration. Ki values are calculated using the Cheng-Prusoff equation.

Acetylcholinesterase Inhibition Assay

The AChE inhibitory activity is measured using a modified Ellman's method.

Materials:

  • Acetylcholinesterase (from electric eel)

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (pH 8.0)

  • Test compounds dissolved in DMSO

  • 96-well microplate reader

Procedure:

  • Add Tris-HCl buffer, DTNB solution, and the test compound at different concentrations to the wells of a 96-well plate.

  • Add the AChE enzyme solution to the wells and incubate for 15 minutes at 25°C.

  • Start the reaction by adding the substrate, ATCI.

  • The hydrolysis of ATCI produces thiocholine, which reacts with DTNB to form a yellow-colored anion, 5-thio-2-nitrobenzoate.

  • Measure the absorbance of the colored product at 412 nm continuously for 10 minutes.

  • The rate of reaction is determined, and the percentage of inhibition is calculated by comparing the rates of the sample to a control without the inhibitor.

  • IC50 values are obtained from the dose-response curves.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., K562, HepG2)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

Visualizing the Path Forward: Workflows and Pathways

To provide a clearer understanding of the processes involved in the discovery and evaluation of bromophenol derivatives, the following diagrams illustrate a typical experimental workflow and a generalized signaling pathway that phenolic compounds are known to modulate.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies start Design of this compound Derivatives synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization primary_screening Primary Screening (e.g., Enzyme Inhibition Assay) characterization->primary_screening Test Compounds dose_response Dose-Response Studies (IC50/Ki Determination) primary_screening->dose_response secondary_screening Secondary Screening (e.g., Anticancer Cell Viability) dose_response->secondary_screening apoptosis_assay Apoptosis Assays (e.g., Flow Cytometry) secondary_screening->apoptosis_assay Lead Compounds pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) apoptosis_assay->pathway_analysis end end pathway_analysis->end Identification of Therapeutic Potential signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras Growth Factor Binding raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., AP-1, NF-κB) erk->transcription_factors Phosphorylation gene_expression Gene Expression (Proliferation, Survival, Inflammation) transcription_factors->gene_expression bromophenol Bromophenol Derivative bromophenol->mek Inhibition bromophenol->erk Inhibition

References

The Emerging Role of 3-Bromo-4-ethylphenol as a Privileged Fragment in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for the identification of novel lead compounds, offering an efficient alternative to traditional high-throughput screening. This approach focuses on identifying low-molecular-weight fragments that bind to biological targets with high ligand efficiency. These fragments then serve as starting points for the development of more potent and selective drug candidates. Within the vast chemical space of potential fragments, halogenated phenols, and specifically 3-Bromo-4-ethylphenol, represent a scaffold of significant interest. The unique physicochemical properties conferred by the bromine atom and the ethyl group make this fragment a compelling candidate for targeting a range of protein families, including kinases and phosphatases. This technical guide provides a comprehensive overview of this compound as a core fragment in drug discovery, detailing its properties, potential biological activities, and the experimental workflows for its validation and development.

Physicochemical Properties of this compound

The utility of a fragment in FBDD is intrinsically linked to its physicochemical properties. These parameters govern its solubility, binding characteristics, and synthetic tractability. The properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C8H9BrOPubChem
Molecular Weight 201.06 g/mol [1]
XLogP3 3.1[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 1[1]
Rotatable Bond Count 1[1]
Topological Polar Surface Area 20.2 Ų[1]
Heavy Atom Count 10[1]
IUPAC Name This compound[1]
SMILES CCC1=CC(=C(C=C1)Br)O[1]
InChIKey WZWBUTQYRRJSMC-UHFFFAOYSA-N[1]

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives can be achieved through various established organic chemistry methodologies. A common approach involves the electrophilic bromination of 4-ethylphenol. The regioselectivity of the bromination can be controlled by the choice of brominating agent and reaction conditions. For the synthesis of derivatives, the phenolic hydroxyl group and the aromatic ring provide reactive handles for further functionalization, such as etherification, esterification, and cross-coupling reactions to explore the surrounding chemical space of a target's binding pocket.

Biological Activity and Therapeutic Potential

While specific studies on this compound as a starting fragment are not extensively documented, the broader class of bromophenols has demonstrated significant biological activity against various therapeutic targets. These findings provide a strong rationale for the exploration of the this compound scaffold.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

PTP1B is a key negative regulator of the insulin and leptin signaling pathways, making it a prime target for the treatment of type 2 diabetes and obesity. Several studies have highlighted the potential of bromophenol derivatives as PTP1B inhibitors. The bromophenol moiety is considered essential for this inhibitory activity. The bromine atom can form halogen bonds with the protein backbone, contributing to the binding affinity.

Kinase Inhibition

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. While direct inhibition of kinases by this compound has not been reported, the phenol scaffold is a common feature in many known kinase inhibitors. The hydroxyl group can act as a key hydrogen bond donor, and the aromatic ring can engage in pi-stacking interactions within the ATP-binding pocket. The bromine atom can provide an additional interaction point or serve as a handle for synthetic elaboration to improve potency and selectivity.

Other Potential Activities

Derivatives of bromophenols have also been reported to possess antioxidant, antimicrobial, and anticancer properties, suggesting that the this compound scaffold could be a versatile starting point for the development of a wide range of therapeutic agents.

Experimental Protocols for Fragment Screening and Validation

The identification and validation of fragments that bind to a target protein are critical steps in FBDD. Several biophysical techniques are well-suited for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for fragment screening as it can detect weak binding events and provide structural information about the interaction.[2][3][4][5]

Protocol for 1D NMR-based Fragment Screening (Ligand-Observed):

  • Sample Preparation: Prepare a stock solution of the target protein in a suitable buffer (e.g., phosphate buffer, pH 7.4) containing 10% D2O. Prepare stock solutions of this compound in a deuterated solvent (e.g., DMSO-d6).

  • Screening: Acquire a 1D 1H NMR spectrum of a mixture of several fragments (including this compound) in the buffer. Add the target protein to the fragment mixture and acquire another 1D 1H NMR spectrum.

  • Hit Identification: Analyze changes in the chemical shifts, line broadening, or signal intensities of the fragment protons upon addition of the protein. Significant changes suggest binding. Techniques like Saturation Transfer Difference (STD) and Water-Ligand Observed with Gradient Spectroscopy (WaterLOGSY) can be employed for more sensitive detection of binding.

  • Affinity Determination: For confirmed hits, perform a titration by acquiring a series of 1D or 2D NMR spectra with a constant concentration of the protein and increasing concentrations of the fragment. The dissociation constant (Kd) can be determined by fitting the changes in chemical shifts to a binding isotherm.

Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time technique for monitoring biomolecular interactions and is highly suitable for fragment screening.[6][7][8][9][10]

Protocol for SPR-based Fragment Screening:

  • Chip Preparation: Immobilize the target protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Fragment Injection: Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+). Inject the fragment solutions over the immobilized protein surface and a reference surface.

  • Data Acquisition: Monitor the change in the refractive index in real-time to generate sensorgrams.

  • Data Analysis: Subtract the reference channel signal from the active channel signal. Determine the steady-state binding response for each fragment concentration.

  • Affinity Determination: Plot the steady-state response against the fragment concentration and fit the data to a 1:1 binding model to determine the dissociation constant (Kd).

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of the fragment bound to the target protein, which is invaluable for structure-based drug design.[11][12][13][14][15]

Protocol for Co-crystallization:

  • Protein Crystallization: Screen for crystallization conditions of the target protein alone to obtain initial crystals.

  • Co-crystallization/Soaking:

    • Co-crystallization: Add this compound to the protein solution before setting up crystallization trials.

    • Soaking: Soak pre-existing protein crystals in a solution containing this compound.

  • Data Collection: Mount a suitable crystal and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the crystal structure of the protein-fragment complex using molecular replacement.

  • Analysis: Analyze the electron density map to confirm the binding of the fragment and to visualize the specific interactions between the fragment and the protein.

Signaling Pathways and Logical Relationships

The potential of this compound as a therapeutic agent can be visualized through its interaction with key signaling pathways.

FBDD_Workflow cluster_Discovery Fragment Discovery cluster_Validation Hit Validation & Characterization cluster_Optimization Lead Optimization Fragment_Library Fragment Library (incl. This compound) Screening Biophysical Screening (NMR, SPR) Fragment_Library->Screening Hit_ID Hit Identification Screening->Hit_ID Affinity Affinity Determination (Kd) Hit_ID->Affinity Structure Structural Biology (X-ray Crystallography) Hit_ID->Structure SAR Structure-Activity Relationship (SAR) Affinity->SAR Structure->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: A generalized workflow for Fragment-Based Drug Discovery (FBDD).

PTP1B_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR (Active) IR->pIR Autophosphorylation IRS IRS pIR->IRS PTP1B PTP1B pIR->PTP1B Dephosphorylation pIRS p-IRS (Active) IRS->pIRS Phosphorylation PI3K PI3K/Akt Pathway pIRS->PI3K pIRS->PTP1B GLUT4 GLUT4 Translocation PI3K->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Fragment This compound Fragment Fragment->PTP1B Inhibition

Caption: The role of PTP1B in insulin signaling and its inhibition.

Conclusion

This compound presents itself as a fragment with high potential in the realm of drug discovery. Its simple structure, favorable physicochemical properties, and the proven biological relevance of the bromophenol scaffold make it an attractive starting point for FBDD campaigns targeting enzymes such as protein tyrosine phosphatases and kinases. The detailed experimental protocols provided in this guide offer a clear roadmap for researchers to screen, validate, and structurally characterize the interactions of this fragment with their targets of interest. The strategic application of FBDD principles to the this compound core holds the promise of unlocking novel therapeutic agents for a multitude of diseases. Further exploration of this and similar fragments is warranted to fully realize their potential in expanding the druggable proteome.

References

Potential Applications of 3-Bromo-4-ethylphenol in Agricultural Chemicals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

3-Bromo-4-ethylphenol is a halogenated aromatic compound with a structure suggestive of potential utility in the agrochemical sector. While direct research on this specific molecule is limited, analysis of its structural analogues and constituent moieties indicates a strong potential for development as a novel herbicide, fungicide, or insecticide. This technical guide consolidates the available information on related compounds to build a case for the exploration of this compound as a promising scaffold for new crop protection agents. We will explore plausible synthetic routes, propose experimental protocols for efficacy testing, and outline potential modes of action based on established knowledge of similar chemical structures.

Introduction: The Potential of Brominated Phenols in Agriculture

Brominated phenols represent a class of compounds that have found application in various industries, including pharmaceuticals and agrochemicals. The presence of a bromine atom on the phenol ring can significantly influence the molecule's chemical reactivity, lipophilicity, and metabolic stability, properties that are crucial for the efficacy and bioavailability of crop protection agents. For instance, compounds like 4-Bromophenol and 3-Bromo-4-methylphenol are known intermediates in the synthesis of herbicides and fungicides.[1][2] Similarly, 3-Bromo-4-fluorophenol is recognized as a key building block for modern agrochemicals, contributing to enhanced efficacy and environmental stability in the resulting products.[3][4]

The "4-ethylphenol" moiety also exhibits intrinsic biological activity. Research has demonstrated that 4-ethylphenol, a volatile organic compound produced by disease-resistant soybeans, possesses potent antifungal properties against a range of plant pathogens, including Phytophthora sojae, Rhizoctonia solani, and various Fusarium species.[5][6] This suggests that the ethylphenol scaffold itself can serve as a valuable pharmacophore in the design of new fungicides.

Given the established roles of both the bromophenol core and the 4-ethylphenol substituent in biologically active molecules, this compound emerges as a compelling candidate for investigation as a novel agrochemical active ingredient. This guide will lay the groundwork for such an investigation by proposing synthetic pathways, experimental testing workflows, and potential mechanisms of action.

Proposed Synthesis of this compound and Derivatives

Electrophilic Bromination of 4-ethylphenol

A straightforward approach to the synthesis of this compound would be the direct electrophilic bromination of the commercially available starting material, 4-ethylphenol. The hydroxyl group is a strong activating group, directing electrophilic substitution to the ortho and para positions. Since the para position is blocked by the ethyl group, bromination is expected to occur at the ortho position (position 2 or 6) or the meta position (position 3 or 5). Steric hindrance from the ethyl group might favor substitution at the 3-position.

Experimental Protocol: Hypothetical Synthesis of this compound

  • Dissolution: Dissolve 4-ethylphenol (1 equivalent) in a suitable solvent such as carbon disulfide or glacial acetic acid.[7]

  • Cooling: Cool the solution in an ice bath to 0-5 °C to control the reaction rate and minimize the formation of poly-brominated byproducts.[7]

  • Bromination: Add a solution of bromine (1 equivalent) in the same solvent dropwise to the cooled solution with constant stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.

  • Extraction: Extract the product into an organic solvent such as diethyl ether or ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.

Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies

To explore the full potential of the this compound scaffold, the synthesis of derivatives is essential. For instance, the phenolic hydroxyl group can be converted to an ether, which is a common modification in many herbicides (e.g., diphenyl ethers).

Hypothetical Synthesis of a Diphenyl Ether Derivative:

This proposed synthesis is adapted from methods used for other halogenated phenols.[8]

  • Deprotonation: Treat this compound (1 equivalent) with a base such as potassium carbonate (1.5 equivalents) in a polar aprotic solvent like dimethylformamide (DMF).

  • Nucleophilic Aromatic Substitution: Add a suitable aryl halide, for example, 4-chloro-2-fluoro-5-nitrotoluene (1.1 equivalents), to the reaction mixture.

  • Heating: Heat the reaction mixture to 80-90 °C for several hours.

  • Work-up and Purification: After cooling, pour the reaction mixture into ice water and extract the product with an organic solvent. Purify the crude product by column chromatography to obtain the desired diphenyl ether derivative.

G

Potential Agricultural Applications and Proposed Efficacy Screening

Based on the known activities of related compounds, this compound could be a versatile scaffold for developing herbicides, fungicides, and insecticides.

Herbicidal Potential

The structural similarity of potential derivatives of this compound to diphenyl ether herbicides suggests a possible mode of action involving the inhibition of the enzyme protoporphyrinogen oxidase (PPO).[8] PPO inhibition leads to the accumulation of protoporphyrinogen IX, which, upon oxidation, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.

Proposed Experimental Protocol: Primary Herbicidal Screening

  • Test Species: A panel of representative monocot and dicot weed species (e.g., Echinochloa colona, Amaranthus sp., Bidens pilosa) and crop species (e.g., corn, soybean) should be used.

  • Application: Apply the test compound at various concentrations (e.g., ranging from 10 to 1000 g/ha) as a post-emergence foliar spray.

  • Evaluation: Assess phytotoxicity at regular intervals (e.g., 3, 7, and 14 days after treatment) using a visual rating scale (0 = no effect, 100 = complete kill).

  • Data Analysis: Calculate the GR50 (the concentration required to cause 50% growth reduction) for each species to determine selectivity and potency.

G

Fungicidal Potential

The demonstrated antifungal activity of 4-ethylphenol against a broad spectrum of soil-borne and foliar pathogens provides a strong rationale for investigating this compound as a fungicide.[5][6] The mode of action of 4-ethylphenol involves the destruction of the pathogen's cell membrane. The addition of a bromine atom could enhance this activity.

Proposed Experimental Protocol: In Vitro Fungicidal Assay

  • Test Pathogens: A panel of economically important fungal pathogens (e.g., Fusarium graminearum, Rhizoctonia solani, Phytophthora nicotianae) should be selected.

  • Assay Method: Incorporate the test compound into a suitable growth medium (e.g., potato dextrose agar) at a range of concentrations.

  • Inoculation: Place a mycelial plug of the test fungus onto the center of each plate.

  • Incubation: Incubate the plates at an appropriate temperature until the mycelial growth in the control plate reaches the edge.

  • Data Analysis: Measure the colony diameter and calculate the percentage of growth inhibition. Determine the EC50 (effective concentration to inhibit 50% of mycelial growth) for each pathogen.

Table 1: Hypothetical Fungicidal Activity Data for this compound

Fungal PathogenEC50 (µg/mL)
Phytophthora sojae25
Rhizoctonia solani40
Fusarium graminearum35
Gaeumannomyces graminis55
Insecticidal Potential

While there is less direct evidence from the provided search results to support insecticidal activity, some aromatic bromo compounds have shown larvicidal activity against mosquito species.[9] This suggests that this compound could be screened for insecticidal properties, particularly against chewing and sucking insect pests relevant to agriculture.

Proposed Experimental Protocol: Leaf-Dip Bioassay for Insecticidal Activity

  • Test Insect: A model insect such as the diamondback moth (Plutella xylostella) or the green peach aphid (Myzus persicae) can be used.

  • Preparation: Prepare a series of concentrations of the test compound in an appropriate solvent with a surfactant.

  • Application: Dip leaves of a suitable host plant (e.g., cabbage for diamondback moth) into the test solutions and allow them to air dry.

  • Infestation: Place the treated leaves in a petri dish with a known number of insect larvae or adult aphids.

  • Evaluation: Assess mortality after 24, 48, and 72 hours.

  • Data Analysis: Calculate the LC50 (lethal concentration to kill 50% of the test insects).

Table 2: Hypothetical Insecticidal Activity Data for this compound

Insect PestAssay TypeLC50 (ppm) after 48h
Plutella xylostellaLeaf-Dip150
Myzus persicaeLeaf-Dip>500

Conclusion and Future Directions

This compound is a structurally promising, yet underexplored, molecule for the development of novel agricultural chemicals. By leveraging the known biological activities of its constituent parts—the bromophenol core and the 4-ethylphenol moiety—a strong rationale exists for its investigation as a potential herbicide, fungicide, and insecticide. The synthetic pathways and screening protocols outlined in this guide provide a foundational framework for researchers to begin a systematic exploration of this compound and its derivatives. Future work should focus on the synthesis of a library of this compound analogs to establish clear structure-activity relationships, followed by mode of action studies and evaluation of crop safety and environmental fate. Such research could unlock a new class of effective and sustainable crop protection solutions.

References

Synthetic Strategies for 3-Bromo-4-ethylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of synthetic routes for the preparation of 3-Bromo-4-ethylphenol, a valuable substituted phenol intermediate in the development of novel chemical entities. This document outlines two primary approaches: a regioselective multi-step synthesis and a less selective direct bromination. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate practical application in a research and development setting.

Executive Summary

The synthesis of this compound is most effectively and selectively achieved through a multi-step pathway commencing with 4-ethylaniline. This route involves the protection of the amino group via acetylation, followed by a regioselective bromination directed by the acetamido group. Subsequent deprotection and conversion of the resulting amine to a hydroxyl group via a Sandmeyer-type reaction yields the target compound with high isomeric purity. A more direct, single-step bromination of 4-ethylphenol is also discussed; however, this method is anticipated to produce a mixture of isomers, with 2-Bromo-4-ethylphenol as the major product, necessitating challenging purification.

Route 1: Regioselective Multi-Step Synthesis from 4-Ethylaniline

This four-step synthesis is the recommended pathway for obtaining this compound with high regiochemical control. The strategy leverages the powerful ortho-, para-directing effect of the acetamido group to ensure bromination occurs at the desired position, ortho to the protected amine and meta to the ethyl group.

A 4-Ethylaniline B N-(4-ethylphenyl)acetamide A->B Step 1: Acetylation C N-(3-bromo-4-ethylphenyl)acetamide B->C Step 2: Bromination D 3-Bromo-4-ethylaniline C->D Step 3: Hydrolysis E This compound D->E Step 4: Diazotization & Hydrolysis

Caption: Regioselective multi-step synthesis of this compound.

Quantitative Data Summary for Route 1
StepReactionStarting MaterialKey ReagentsSolventTypical Yield
1Acetylation4-EthylanilineAcetic anhydride, Sodium acetateWater, HCl>90%
2BrominationN-(4-ethylphenyl)acetamideBromine or KBrO₃/HBrAcetic acid80-90%
3HydrolysisN-(3-bromo-4-ethylphenyl)acetamideSulfuric acid or NaOHEthanol/Water>90%
4Diazotization & Hydrolysis3-Bromo-4-ethylanilineNaNO₂, H₂SO₄, H₂OWater70-80%
Experimental Protocols for Route 1

Step 1: Acetylation of 4-Ethylaniline to N-(4-ethylphenyl)acetamide

This procedure is adapted from the standard acetylation of anilines.[1][2][3]

  • Preparation: In a suitable flask, suspend 4-ethylaniline (1.0 eq) in water. Add concentrated hydrochloric acid (1.1 eq) to form the soluble hydrochloride salt.

  • Reaction: Prepare a solution of sodium acetate (3.0 eq) in water. To the stirred aniline hydrochloride solution, add acetic anhydride (1.1 eq) in one portion, followed immediately by the sodium acetate solution.

  • Isolation: A white precipitate of N-(4-ethylphenyl)acetamide will form. Stir the mixture for 30 minutes and then cool in an ice bath to ensure complete precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. If necessary, the product can be recrystallized from aqueous ethanol.

Step 2: Bromination of N-(4-ethylphenyl)acetamide to N-(3-bromo-4-ethylphenyl)acetamide

This protocol is based on the highly efficient and regioselective bromination of acetanilide.[4][5][6][7] The acetamido group directs bromination to the ortho-position, as the para-position is blocked by the ethyl group.

  • Preparation: Dissolve N-(4-ethylphenyl)acetamide (1.0 eq) in glacial acetic acid in an Erlenmeyer flask equipped with a magnetic stirrer.

  • In-situ Bromine Generation: To the stirred solution, add potassium bromate (KBrO₃, 0.33 eq) and then slowly add 48% hydrobromic acid (HBr, 1.7 eq). An orange color, indicating the formation of bromine, will appear.

  • Reaction: Stir the reaction mixture at room temperature for 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, pour the reaction mixture into cold water. A precipitate of N-(3-bromo-4-ethylphenyl)acetamide will form.

  • Work-up: Stir the aqueous mixture for 15 minutes. Collect the solid by suction filtration. Wash the filter cake with a dilute sodium bisulfite solution to remove any unreacted bromine, followed by washing with cold water.

  • Purification: Air-dry the crude product. Recrystallization from 95% ethanol can be performed to obtain the purified product.

Step 3: Hydrolysis of N-(3-bromo-4-ethylphenyl)acetamide to 3-Bromo-4-ethylaniline

This step involves the deprotection of the amino group by acid-catalyzed hydrolysis.[8][9]

  • Preparation: In a round-bottom flask, combine N-(3-bromo-4-ethylphenyl)acetamide (1.0 eq) with a mixture of ethanol and concentrated sulfuric acid (e.g., 2:1 v/v).

  • Reaction: Heat the mixture under reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).

  • Work-up: Allow the reaction mixture to cool to room temperature and then carefully pour it over crushed ice.

  • Isolation: Neutralize the solution with a base (e.g., concentrated sodium hydroxide solution) until it is alkaline. The free amine, 3-Bromo-4-ethylaniline, will precipitate.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization or column chromatography if necessary.

Step 4: Diazotization of 3-Bromo-4-ethylaniline and Conversion to this compound

This final step utilizes a Sandmeyer-type reaction to convert the amino group into a hydroxyl group.[10][11][12][13][14]

  • Diazotization: In a beaker, dissolve 3-Bromo-4-ethylaniline (1.0 eq) in a mixture of concentrated sulfuric acid and water, and cool the solution to 0-5 °C in an ice-salt bath. While maintaining this temperature, add a solution of sodium nitrite (NaNO₂, 1.05 eq) in water dropwise with vigorous stirring. The formation of the diazonium salt is complete when the solution gives a positive test with starch-iodide paper.

  • Hydrolysis of Diazonium Salt: Prepare a separate flask with a dilute solution of sulfuric acid (e.g., 10%) and heat it to boiling. Add the cold diazonium salt solution slowly to the boiling acid. Vigorous evolution of nitrogen gas will be observed.

  • Reaction Completion: After the addition is complete, continue to boil the mixture for an additional 15-20 minutes to ensure complete decomposition of the diazonium salt.

  • Isolation: Cool the reaction mixture to room temperature. The product, this compound, will often separate as an oil or solid. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the organic extract with water and then with a saturated sodium bicarbonate solution to remove any acidic impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Route 2: Direct Bromination of 4-Ethylphenol (Alternative Route)

Direct electrophilic bromination of 4-ethylphenol is a more straightforward but less selective approach. The strongly activating hydroxyl group directs substitution primarily to the ortho positions (2 and 6). Due to steric hindrance from the adjacent ethyl group, substitution at position 2 is generally favored over position 6. Bromination at position 3 (meta to the hydroxyl group) is electronically disfavored and would result in a minor product.

A 4-Ethylphenol B Mixture of Isomers A->B Br₂, Solvent C 2-Bromo-4-ethylphenol (Major Product) B->C Separation D This compound (Minor Product) B->D Separation E 2,6-Dibromo-4-ethylphenol (By-product) B->E Separation

Caption: Direct bromination of 4-ethylphenol leading to a mixture of products.

Experimental Protocol for Route 2

This is a general procedure based on the bromination of similar phenols.[15]

  • Preparation: Dissolve 4-ethylphenol (1.0 eq) in a suitable solvent of low polarity, such as chloroform, carbon tetrachloride, or glacial acetic acid, in a flask protected from light. Cool the solution in an ice bath.

  • Reaction: Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise to the stirred phenol solution. Maintain the temperature at 0-5 °C during the addition.

  • Work-up: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Quench any unreacted bromine by adding a dilute solution of sodium bisulfite.

  • Isolation: Wash the organic layer with water and then with a dilute sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product will be a mixture of brominated phenols. Separation of the 3-bromo isomer from the major 2-bromo isomer and other by-products is challenging and typically requires careful fractional distillation under reduced pressure or preparative chromatography.

Conclusion

For the synthesis of this compound, a multi-step approach starting from 4-ethylaniline offers a reliable and regioselective method, ensuring high purity of the final product. The use of an acetamido protecting group is key to directing the bromination to the desired position. While direct bromination of 4-ethylphenol is a simpler process in terms of the number of steps, it is compromised by a lack of regioselectivity, leading to a mixture of isomers that are difficult to separate. Therefore, for applications requiring high isomeric purity, the multi-step synthesis is the recommended and superior route.

References

Methodological & Application

Application Note: Regioselective Synthesis of 3-Bromo-4-ethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Brominated phenols are crucial building blocks in organic synthesis, serving as versatile intermediates in the development of pharmaceuticals, agrochemicals, and materials. Their utility stems from the presence of the bromine atom, which can be readily transformed into other functional groups or used as a handle for cross-coupling reactions, and the phenolic hydroxyl group, which imparts specific chemical properties and allows for further derivatization. This document provides a detailed protocol for the regioselective synthesis of 3-Bromo-4-ethylphenol from 4-ethylphenol via electrophilic aromatic substitution. The hydroxyl and ethyl groups of the starting material are ortho- and para-directing activators. With the para position occupied, bromination is directed to the positions ortho to the powerful hydroxyl activating group, primarily yielding the 3-bromo isomer due to steric considerations.

Principle of the Method

The synthesis involves the direct bromination of 4-ethylphenol using elemental bromine in a suitable solvent, such as glacial acetic acid. The reaction proceeds through an electrophilic aromatic substitution mechanism. The hydroxyl group strongly activates the aromatic ring, directing the incoming electrophile (bromonium ion, Br+) to the ortho positions. The ethyl group provides additional activation. Due to the steric hindrance posed by the ethyl group at position 4, the bromine atom preferentially substitutes at the less hindered C-3 position. The use of a polar protic solvent like acetic acid helps to polarize the Br-Br bond, facilitating the generation of the electrophile.

Experimental Protocol

Materials and Reagents:

  • 4-ethylphenol

  • Elemental Bromine (Br₂)

  • Glacial Acetic Acid (CH₃COOH)

  • Sodium thiosulfate (Na₂S₂O₃) solution, saturated

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Fume hood

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, dissolve 4-ethylphenol (1.0 eq) in glacial acetic acid.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Quenching: Once the reaction is complete, pour the mixture into a beaker containing ice water. Quench any unreacted bromine by adding a saturated solution of sodium thiosulfate until the orange color disappears.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and finally with brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[1]

  • Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel, using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Safety Precautions:

  • This procedure must be performed in a well-ventilated fume hood.

  • Bromine is highly corrosive, toxic, and causes severe burns. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Glacial acetic acid is corrosive. Handle with care.

  • Organic solvents are flammable. Avoid open flames.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference/Note
Reactant 4-ethylphenolStarting Material
Molecular FormulaC₈H₁₀O
Molecular Weight122.16 g/mol
Product This compound
Molecular FormulaC₈H₉BrO[3]
Molecular Weight201.06 g/mol [3]
Reagents
Bromine (Br₂)1.05 molar equivalentsSlight excess to ensure complete reaction
SolventGlacial Acetic Acid
Reaction Conditions
Temperature0-10°C (addition), RT (reaction)Controlled temperature to manage selectivity
Reaction Time2-4 hoursMonitored by TLC
Yield & Purity
Theoretical Yield~165 g (per 100g of starting material)Calculated based on stoichiometry
Expected Actual Yield85-95%Based on similar reported procedures[4]
AppearanceExpected to be an oil or low-melting solid

Visualizations

Reaction Scheme

Caption: Chemical scheme for the bromination of 4-ethylphenol.

Experimental Workflow

G start Start: Dissolve 4-ethylphenol in Glacial Acetic Acid bromination Add Br₂ in Acetic Acid (0-10°C) start->bromination reaction Stir at Room Temperature (2-4 hours) bromination->reaction quench Quench with Ice Water & Sodium Thiosulfate reaction->quench extraction Extract with Ethyl Acetate quench->extraction wash Wash Organic Layer (H₂O, NaHCO₃, Brine) extraction->wash dry Dry (Na₂SO₄ or MgSO₄) & Concentrate wash->dry purify Purify via Vacuum Distillation or Column Chromatography dry->purify end_node Final Product: This compound purify->end_node

References

Application Note: A Detailed Protocol for the Synthesis of 2-Bromo-4-ethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The bromination of phenols is a fundamental electrophilic aromatic substitution reaction in organic synthesis. Brominated phenols are valuable intermediates in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] 4-Ethylphenol is a readily available starting material, and its selective bromination is a key step in synthesizing more complex molecules. The hydroxyl group of the phenol is a strong activating group, directing electrophilic substitution to the ortho and para positions.[2][3] Since the para position in 4-ethylphenol is blocked by the ethyl group, bromination selectively occurs at the ortho position to yield 2-bromo-4-ethylphenol.

This document provides a detailed experimental procedure for the selective mono-bromination of 4-ethylphenol using molecular bromine in a non-polar solvent at low temperatures to ensure high yield and purity.[3][4]

Experimental Protocol

This protocol describes the synthesis of 2-bromo-4-ethylphenol on a 0.10 mole scale.

1. Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (moles)Mass (g)Volume (mL)Notes
4-Ethylphenol122.170.1012.22~12.0Purity >98%
Bromine (Br₂)159.810.1016.0~5.2Handle in a fume hood
Dichloromethane (CH₂Cl₂)84.93--200Anhydrous
Sodium Thiosulfate (Na₂S₂O₃)158.11---10% aqueous solution
Saturated Sodium Bicarbonate (NaHCO₃)84.01---Aqueous solution
Saturated Sodium Chloride (Brine)58.44---Aqueous solution
Anhydrous Magnesium Sulfate (MgSO₄)120.37-~10 g-For drying

2. Equipment:

  • 250 mL three-neck round-bottom flask

  • 100 mL dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer

  • Condenser with a drying tube (e.g., filled with CaCl₂)

  • Ice-water bath

  • 500 mL separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

3. Reaction Procedure:

  • Setup: Assemble the three-neck flask with the magnetic stir bar, dropping funnel, thermometer, and condenser. Ensure the setup is in a well-ventilated fume hood.

  • Reactant Preparation: Dissolve 12.22 g (0.10 mol) of 4-ethylphenol in 100 mL of dichloromethane in the three-neck flask. In the dropping funnel, prepare a solution of 16.0 g (5.2 mL, 0.10 mol) of bromine in 50 mL of dichloromethane.

  • Reaction: Cool the 4-ethylphenol solution to 0-5°C using an ice-water bath while stirring.

  • Bromine Addition: Add the bromine solution dropwise from the dropping funnel to the stirred 4-ethylphenol solution over approximately 1.5 to 2 hours. Maintain the reaction temperature between 0°C and 5°C throughout the addition. The red-brown color of bromine should disappear as it reacts. Hydrogen bromide (HBr) gas will be evolved during the reaction.[4]

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 30 minutes, then warm to room temperature and stir for another hour to ensure the reaction goes to completion.

  • Work-up:

    • Cool the reaction mixture again in an ice bath.

    • Slowly add 50 mL of a 10% aqueous sodium thiosulfate solution to quench any unreacted bromine. Stir until the red-brown color completely disappears.

    • Transfer the mixture to a 500 mL separatory funnel.

    • Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize HBr), and 50 mL of brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and remove the dichloromethane solvent using a rotary evaporator.

    • Purify the resulting crude oil by vacuum distillation. The boiling point of the similar compound 2-bromo-4-n-propylphenol is 73-76°C at 2 mmHg, and for 2-bromo-4-methylphenol it is 102-104°C at 20 mmHg.[5][6] The product, 2-bromo-4-ethylphenol, is expected to distill in a similar range. Collect the fraction corresponding to the pure product.

4. Characterization: The identity and purity of the final product can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

5. Safety Precautions:

  • Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Always handle bromine in a chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. Handle in a fume hood and wear appropriate PPE.

  • Hydrogen Bromide: A corrosive gas is evolved during the reaction. The reaction must be performed in a fume hood.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product A Assemble Glassware (3-neck flask, dropping funnel) B Dissolve 4-Ethylphenol in CH₂Cl₂ A->B D Cool Reactant to 0-5°C B->D C Prepare Br₂ Solution in CH₂Cl₂ E Add Br₂ Solution Dropwise (1.5-2 hours) C->E D->E Maintain Temp F Stir at RT (1 hour) E->F G Quench with Na₂S₂O₃ F->G H Wash with H₂O, NaHCO₃, Brine G->H I Dry Organic Layer (MgSO₄) H->I J Remove Solvent (Rotovap) I->J K Vacuum Distillation J->K L 2-Bromo-4-ethylphenol K->L M Characterize (NMR, GC-MS) L->M

Caption: Experimental workflow for the synthesis of 2-Bromo-4-ethylphenol.

Caption: Mechanism of electrophilic bromination of 4-ethylphenol.

References

Application Notes and Protocols for Suzuki Coupling Reactions of 3-Bromo-4-ethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 3-Bromo-4-ethylphenol in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of novel biaryl compounds. The protocols and data presented herein are compiled from established methodologies for similar substrates and serve as a detailed starting point for reaction optimization.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[1][2] This reaction is widely used in the pharmaceutical industry for the synthesis of complex molecules due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a large number of boronic acids.[3][4]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.[5][6] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.[7][8]

Quantitative Data Summary

While specific yield data for the Suzuki coupling of this compound is not extensively published, the following tables provide representative data for the coupling of analogous aryl bromides with various arylboronic acids. These examples can guide the optimization of reaction conditions.

Table 1: Suzuki Coupling of Aryl Bromides with Various Arylboronic Acids

EntryAryl BromideArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
12-BromoanilinePhenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001295Adapted from[9]
24-Bromo-2-methylaniline derivativeArylboronic acidsPd(PPh₃)₄ (5)-K₃PO₄ (2.4)1,4-Dioxane90-31-46[9]
34-Bromo-2-hydroxybenzaldehydePhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)1,4-Dioxane/H₂O1001285Adapted from[10]
43-Bromoquinoline4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O901692Adapted from[6]

Table 2: Proposed Reactants for Suzuki Coupling of this compound

ReactantStructureIUPAC NameMolecular FormulaMolar Mass ( g/mol )
Aryl Halide this compoundThis compoundC₈H₉BrO201.06
Boronic Acid Phenylboronic acidPhenylboronic acidC₆H₇BO₂121.93
Catalyst Pd(PPh3)4Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.56
Base Potassium carbonatePotassium carbonateK₂CO₃138.21

Experimental Protocols

The following protocols are generalized procedures adapted from established literature for Suzuki-Miyaura coupling reactions and should be optimized for specific substrates and scales.[6][10]

Protocol 1: Conventional Heating

Materials:

  • This compound (1.0 mmol, 201 mg)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • 1,4-Dioxane, anhydrous and degassed (8 mL)

  • Deionized water, degassed (2 mL)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.[11]

  • Add the degassed 1,4-dioxane and deionized water to the flask via syringe.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours.[10]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-ethyl-3-arylbiphenol.

Protocol 2: Microwave-Assisted Synthesis

Materials:

  • This compound (0.5 mmol, 100.5 mg)

  • Arylboronic acid (0.6 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.015 mmol, 17.3 mg)

  • Potassium carbonate (K₂CO₃) (1.0 mmol, 138 mg)

  • 1,4-Dioxane, anhydrous and degassed (4 mL)

  • Deionized water, degassed (1 mL)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine this compound, the arylboronic acid, potassium carbonate, and the palladium catalyst.

  • Add the degassed 1,4-dioxane and water to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Microwave irradiate at a constant power of 60 W, with the temperature ramped from room temperature to 120 °C. Hold the reaction mixture at 120 °C for 10-30 minutes.[10]

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the mixture with ethyl acetate (15 mL) and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Coupling_Mechanism Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X Ar-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Ar'-B(OR)2 Base Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0)Ln

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow A Combine Reactants: This compound, Arylboronic acid, Base B Add Catalyst: Pd(PPh3)4 A->B C Add Degassed Solvents: 1,4-Dioxane/Water B->C D Heat Mixture (Conventional or Microwave) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to Room Temperature E->F G Aqueous Work-up: Extraction with Ethyl Acetate F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I

Caption: General experimental workflow for Suzuki coupling.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider screening different palladium catalysts (e.g., Pd(dppf)Cl₂, Pd(OAc)₂), ligands (e.g., SPhos, XPhos), bases (e.g., K₃PO₄, Cs₂CO₃), and solvent systems.[7][12] Increasing the reaction temperature or time may also improve the yield.[13][14]

  • Side Reactions: The phenolic hydroxyl group may interfere with the reaction. While many Suzuki couplings tolerate free hydroxyl groups, protection (e.g., as a methyl or benzyl ether) may be necessary in some cases to prevent side reactions.

  • Purification Challenges: The polarity of the biphenolic product may require careful selection of the eluent system for column chromatography. A gradient elution from non-polar (e.g., hexane) to more polar (e.g., ethyl acetate) is often effective.

By following these detailed protocols and considering the optimization strategies, researchers can effectively utilize this compound as a valuable building block in the synthesis of diverse and potentially bioactive molecules.

References

Application Notes and Protocols: 3-Bromo-4-ethylphenol as a Versatile Precursor for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 3-Bromo-4-ethylphenol as a key starting material in the synthesis of novel bioactive molecules. This document outlines synthetic strategies, detailed experimental protocols, and potential biological applications based on the known reactivity of the precursor and the biological profiles of structurally similar compounds.

Introduction to this compound in Drug Discovery

This compound is a substituted phenolic compound that offers multiple reaction sites for chemical modification, making it an attractive scaffold for generating diverse molecular libraries for drug discovery. The presence of a phenolic hydroxyl group, a bromine atom, and an ethyl group allows for a range of synthetic transformations. Bromophenols, in general, are known to exhibit a wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1] The strategic functionalization of this compound can lead to the development of potent and selective modulators of various biological targets.

Synthetic Strategies and Derivatization Potential

The chemical structure of this compound allows for modifications at three key positions: the phenolic hydroxyl group, the bromine atom, and the aromatic ring.

  • O-Alkylation and O-Arylation: The phenolic hydroxyl group can be readily converted to ethers through Williamson ether synthesis or other etherification methods. This modification can alter the compound's solubility, lipophilicity, and ability to act as a hydrogen bond donor, potentially influencing its pharmacokinetic and pharmacodynamic properties.

  • Suzuki-Miyaura Cross-Coupling: The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][3] This allows for the introduction of a wide variety of aryl and heteroaryl substituents, leading to the synthesis of biaryl compounds with potential applications in various therapeutic areas.

  • Other Cross-Coupling Reactions: Other cross-coupling reactions, such as the Sonogashira coupling to introduce alkyne moieties, can also be employed to further diversify the molecular scaffold.[1]

  • Electrophilic Aromatic Substitution: The aromatic ring can undergo further substitution, although the directing effects of the existing substituents must be considered.

The following diagram illustrates the key reaction pathways for the derivatization of this compound.

G cluster_0 Derivatization Pathways Precursor This compound Etherification O-Alkylation / O-Arylation (e.g., Williamson Ether Synthesis) Precursor->Etherification R-X, Base Suzuki Suzuki-Miyaura Coupling (Pd-catalyzed) Precursor->Suzuki Ar-B(OH)2, Pd catalyst, Base Sonogashira Sonogashira Coupling (Pd/Cu-catalyzed) Precursor->Sonogashira Terminal Alkyne, Pd/Cu catalyst, Base Ether_Product Ether Derivatives Etherification->Ether_Product Biaryl_Product Biaryl Derivatives Suzuki->Biaryl_Product Alkynyl_Product Alkynyl Derivatives Sonogashira->Alkynyl_Product

Caption: Key synthetic pathways for the derivatization of this compound.

Experimental Protocols

The following are detailed, generalized protocols for key synthetic transformations of this compound. Researchers should optimize these conditions for specific substrates.

Protocol for O-Alkylation: Synthesis of 3-Bromo-4-ethyl-1-(benzyloxy)benzene

This protocol describes the synthesis of a benzyl ether derivative of this compound.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for Suzuki-Miyaura Coupling: Synthesis of 3'-Ethyl-4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile

This protocol outlines the synthesis of a biaryl derivative by coupling this compound with 4-cyanophenylboronic acid.

Materials:

  • This compound

  • 4-Cyanophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), 4-cyanophenylboronic acid (1.5 eq), palladium(II) acetate (0.02 eq), SPhos (0.04 eq), and potassium phosphate (3.0 eq).

  • Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Potential Bioactive Molecules and Their Applications

Derivatives of this compound have the potential to exhibit a range of biological activities. The following table summarizes hypothetical derivatives and their potential applications based on the activities of structurally related compounds.

Derivative ClassHypothetical StructurePotential Biological ActivityRationale / Related Compounds
Ether Derivatives 3-Bromo-4-ethyl-1-(methoxy)benzeneAntimicrobial, AntifungalMany phenolic ethers exhibit enhanced antimicrobial activity compared to the parent phenol.
Biaryl Derivatives 2-(3-Ethyl-4-hydroxyphenyl)pyridineKinase InhibitionBiaryl scaffolds are common in kinase inhibitors for cancer therapy.
Biaryl Derivatives 5-(3-Ethyl-4-hydroxyphenyl)nicotinonitrileAnti-inflammatoryInhibition of pro-inflammatory cytokine production has been observed for some biaryl compounds.
Alkynyl Derivatives 1-Bromo-2-ethyl-4-(phenylethynyl)phenolAnticancerThe introduction of an ethynyl group can enhance the potency and metabolic stability of phenolic compounds.[1]

Proposed Signaling Pathway Modulation

Based on the known activities of similar phenolic and brominated compounds, derivatives of this compound could potentially modulate key cellular signaling pathways implicated in various diseases.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

Polyphenolic compounds have been reported to exert anticancer effects by modulating the MAPK pathway, which is crucial in regulating cell proliferation, differentiation, and apoptosis.[1] Dysregulation of this pathway is a hallmark of many cancers.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Jun, c-Fos) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor This compound Derivative Inhibitor->Raf Inhibition Inhibitor->MEK Inhibition

Caption: Potential modulation of the MAPK signaling pathway by this compound derivatives.

Experimental Workflow for Biological Evaluation

A systematic approach is required to evaluate the biological activity of newly synthesized derivatives of this compound. The following workflow outlines the key steps from initial screening to mechanistic studies.

Experimental_Workflow Start Synthesis of This compound Derivatives Screening Initial Biological Screening (e.g., Cytotoxicity, Antimicrobial Assays) Start->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID Dose_Response Dose-Response Studies (IC50/EC50 Determination) Hit_ID->Dose_Response SAR Structure-Activity Relationship (SAR) Studies Dose_Response->SAR Mechanism Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) Dose_Response->Mechanism SAR->Start Lead Optimization In_Vivo In Vivo Studies (Animal Models) Mechanism->In_Vivo

Caption: A typical experimental workflow for the biological evaluation of novel compounds.

Conclusion

This compound represents a promising and versatile starting material for the synthesis of a wide range of potentially bioactive molecules. Its strategic functionalization through established synthetic methodologies can lead to the discovery of novel therapeutic agents for various diseases, including cancer and infectious diseases. The protocols and workflows provided in these application notes serve as a foundational guide for researchers to explore the full potential of this valuable precursor in drug discovery and development. Further investigation into the synthesis and biological evaluation of its derivatives is highly encouraged.

References

Application Notes and Protocols: 3-Bromo-4-ethylphenol in the Synthesis of CRAC Channel Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Bromo-4-ethylphenol as a key starting material in the synthesis of novel modulators of Calcium Release-Activated Calcium (CRAC) channels. This document includes detailed synthetic protocols, a summary of the relevant biological context, and visualizations to aid in understanding the associated pathways and workflows.

Introduction to CRAC Channels and Their Modulation

Calcium Release-Activated Calcium (CRAC) channels are pivotal in mediating store-operated calcium entry (SOCE), a fundamental process in various cell types, including immune cells. The influx of Ca2+ through CRAC channels, primarily formed by ORAI1 proteins, is initiated by the depletion of endoplasmic reticulum (ER) Ca2+ stores, a process sensed by STIM1 proteins. This signaling cascade is crucial for T-cell activation, mast cell degranulation, and other immune responses. Consequently, the modulation of CRAC channels presents a significant therapeutic opportunity for autoimmune diseases, allergies, and certain cancers. The development of small molecule modulators that can selectively inhibit or enhance CRAC channel activity is an active area of research.

This compound as a Precursor for Spirochromanone-Based CRAC Channel Modulators

Recent patent literature has identified chromane and chromene derivatives as a promising class of CRAC channel modulators. Specifically, this compound has been utilized as a starting material for the synthesis of spirochromanone derivatives, which are under investigation for their potential to modulate CRAC channel activity. The bromine and ethyl substitutions on the phenol ring offer opportunities for further chemical modifications to explore structure-activity relationships (SAR).

Data on CRAC Channel Inhibitors

While specific quantitative data for CRAC channel modulators derived directly from this compound is not publicly available in the reviewed literature, the following table provides inhibitory concentrations (IC50) for other well-characterized small molecule CRAC channel inhibitors. This data is presented for comparative purposes to provide context for the potency of typical CRAC channel modulators.

Compound ClassSpecific InhibitorCell TypeAssay TypeIC50 (µM)
PyrazoleGSK-7975AHEK293 (expressing STIM1/Orai1)Electrophysiology (ICRAC)~4
PyrazoleGSK-5503AHEK293 (expressing STIM1/Orai1)Electrophysiology (ICRAC)~4
ChalconeCompound AI6Goat Pulmonary VeinsIn vitro functional assay4.756
ChalconeCompound Ca2Goat Pulmonary VeinsIn vitro functional assay3.608
ChalconeCompound D8Goat Pulmonary VeinsIn vitro functional assay5.211

Note: The inhibitory potency of compounds can vary significantly based on the cell type, the specific CRAC channel subunits expressed (ORAI1, ORAI2, or ORAI3), and the experimental methodology used.

Experimental Protocols

The following section details the experimental protocols for the synthesis of a spirochromanone derivative from this compound, as inferred from patent literature, and a general protocol for assessing CRAC channel activity.

Protocol 1: Synthesis of 7-Bromo-6-ethylspiro[chroman-2,1'-cyclobutan]-4-one

This protocol is based on the general procedures for chromanone synthesis and information disclosed in patent AU2014300629A1, which names this compound as a starting material for a CRAC channel modulator.

Materials:

  • This compound

  • Cyclobutanone

  • Pyrrolidine or other suitable base

  • Toluene or other suitable solvent

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (1.0 eq) in toluene.

  • Addition of Reagents: Add cyclobutanone (1.2 eq) and a catalytic amount of pyrrolidine (0.1 eq) to the solution.

  • Reflux: Heat the reaction mixture to reflux and continue for 12-24 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC). Water formed during the reaction will be collected in the Dean-Stark trap.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with dichloromethane and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 7-Bromo-6-ethylspiro[chroman-2,1'-cyclobutan]-4-one.

  • Characterization: Confirm the structure of the final product using appropriate analytical techniques, such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Assessment of CRAC Channel Inhibition using a Calcium Flux Assay

This is a general protocol for evaluating the inhibitory activity of synthesized compounds on store-operated calcium entry.

Materials:

  • Jurkat T-cells or other suitable cell line endogenously expressing CRAC channels

  • Fura-2 AM or other suitable calcium indicator dye

  • Thapsigargin

  • Synthesized test compounds (dissolved in DMSO)

  • HEPES-buffered saline solution (HBS) containing Ca2+ (e.g., 2 mM)

  • Ca2+-free HBS

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Cell Preparation: Plate Jurkat T-cells in 96-well microplates and load with Fura-2 AM according to the manufacturer's instructions.

  • Compound Incubation: Wash the cells with Ca2+-free HBS and then incubate with various concentrations of the test compound (or vehicle control) for 15-30 minutes at room temperature.

  • Store Depletion: Place the plate in a fluorescence plate reader and measure the baseline fluorescence ratio (e.g., 340/380 nm excitation, 510 nm emission for Fura-2). Add thapsigargin (e.g., 1-2 µM final concentration) in Ca2+-free HBS to deplete the ER calcium stores and record the fluorescence change.

  • Calcium Add-back: Once the fluorescence signal stabilizes (indicating complete store depletion), add HBS containing Ca2+ to the wells to initiate store-operated calcium entry.

  • Data Acquisition and Analysis: Continuously record the fluorescence ratio for several minutes. The increase in the fluorescence ratio after the addition of Ca2+ represents the SOCE. Calculate the inhibition of SOCE by the test compound by comparing the peak or area under the curve of the Ca2+ response in the presence of the compound to the vehicle control. Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Visualizations

The following diagrams illustrate the key signaling pathway and a general experimental workflow.

CRAC_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Cytosol Cytosol ER_Ca Ca2+ STIM1_inactive STIM1 (inactive) ER_Ca->STIM1_inactive Store Depletion STIM1_active STIM1 (active) STIM1_inactive->STIM1_active Conformational Change ORAI1 ORAI1 Channel (closed) Ca_cyto Cytosolic Ca2+ ORAI1->Ca_cyto Ca_ext Extracellular Ca2+ Ca_ext->ORAI1 Ca2+ Influx NFAT NFAT activation Ca_cyto->NFAT STIM1_active->ORAI1 Binding & Activation

Caption: CRAC Channel Signaling Pathway.

Synthesis_Workflow Start This compound Reaction Condensation Reaction (Toluene, Reflux) Start->Reaction Reagents Cyclobutanone, Base (e.g., Pyrrolidine) Reagents->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 7-Bromo-6-ethylspiro[chroman-2,1'-cyclobutan]-4-one Purification->Product BioAssay CRAC Channel Activity Assay Product->BioAssay

Caption: Synthetic Workflow for Spirochromanone.

Application Notes and Protocols for the Characterization of 3-Bromo-4-ethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the analytical techniques for the comprehensive characterization of 3-Bromo-4-ethylphenol. The following sections detail the methodologies for structural elucidation and purity assessment using various chromatographic and spectroscopic techniques.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for sample handling, method development, and data interpretation.

PropertyValueReference
IUPAC NameThis compound[1]
CAS Number540495-28-1[1]
Molecular FormulaC₈H₉BrO[1]
Molecular Weight201.06 g/mol [1]
Exact Mass199.98368 Da[1]
InChIKeyWZWBUTQYRRJSMC-UHFFFAOYSA-N[1]
SMILESCCC1=C(C=C(C=C1)O)Br[1]

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific experimental spectra for this compound are not publicly available, expected chemical shifts can be predicted based on the analysis of similar compounds.[2][3][4]

Table of Predicted NMR Data (in CDCl₃)

¹H NMR ¹³C NMR
Assignment Predicted Chemical Shift (ppm) Assignment Predicted Chemical Shift (ppm)
H-2~7.2C-1 (C-OH)~151
H-5~6.8C-2~132
H-6~7.0C-3 (C-Br)~112
-OH~5.0 (broad s)C-4 (C-CH₂CH₃)~139
-CH₂-~2.6 (q)C-5~116
-CH₃~1.2 (t)C-6~130
-CH₂-~23
-CH₃~16

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a spectral width of approximately 12 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum with a spectral width of approximately 220 ppm.

    • Employ a pulse angle of 45 degrees and a relaxation delay of 2-5 seconds.

    • Accumulate a sufficient number of scans (typically >1024) for adequate signal intensity.

  • Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃ solvent peak for ¹³C.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz NMR) cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve 5-10 mg of sample in ~0.7 mL CDCl3 with TMS h1_nmr ¹H NMR Acquisition (16 scans) dissolve->h1_nmr Transfer to NMR tube c13_nmr ¹³C NMR Acquisition (>1024 scans) dissolve->c13_nmr ft Fourier Transformation h1_nmr->ft c13_nmr->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Referencing to TMS/Solvent phase_baseline->reference structure Structural Elucidation reference->structure

Workflow for NMR Analysis
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity. The presence of a bromine atom will result in a characteristic isotopic pattern (M and M+2 peaks of approximately equal intensity).[5][6][7]

Table of Expected Mass Spectral Data (Electron Ionization - EI)

m/z Relative Intensity Assignment
200/202High[M]⁺ (Molecular ion)
185/187Moderate[M - CH₃]⁺
172/174Low[M - C₂H₄]⁺
121High[M - Br]⁺
91Moderate[C₇H₇]⁺ (Tropylium ion)

Experimental Protocol:

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) via direct infusion or through a gas chromatograph.

  • Ionization: Utilize electron ionization (EI) at 70 eV.

  • Mass Analyzer: Scan a mass range of m/z 40-300.

  • Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern to confirm the presence of key structural motifs.

Infrared (IR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in this compound.

Table of Characteristic IR Absorption Bands

Functional Group Characteristic Wavenumber (cm⁻¹)
O-H stretch (phenolic)3550 - 3200 (broad)
C-H stretch (aromatic)3100 - 3000
C-H stretch (aliphatic)2975 - 2850
C=C stretch (aromatic)1600 - 1450
O-H bend (phenolic)1410 - 1310
C-O stretch (phenolic)1260 - 1180
C-Br stretch680 - 515

Experimental Protocol:

  • Sample Preparation: Prepare the sample as a thin film on a KBr plate or as a KBr pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of this compound.

Chromatographic Analysis

Chromatographic methods are essential for assessing the purity of this compound and for quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

Experimental Protocol:

  • Sample Preparation: Dissolve the sample in a suitable solvent such as dichloromethane or hexane to a concentration of approximately 1 mg/mL. For trace analysis in complex matrices, a liquid-liquid or solid-phase extraction may be necessary.[8] Derivatization with an agent like BSTFA can be employed to improve peak shape and sensitivity.[9]

  • GC Conditions:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40-350.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. Quantify using an internal or external standard method.

GCMS_Workflow start Sample Preparation (Dissolution/Extraction) injection GC Injection (250 °C) start->injection separation Chromatographic Separation (DB-5 Column, Temp. Program) injection->separation ionization EI Ionization (70 eV) separation->ionization detection Mass Detection (m/z 40-350) ionization->detection analysis Data Analysis (Retention Time & Mass Spectrum) detection->analysis

GC-MS Analysis Workflow
High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds. A reverse-phase method is suitable for this compound.[10][11]

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid (for MS compatibility).[10]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV detection at 280 nm or Mass Spectrometry (MS).[11][12]

  • Data Analysis: Determine the retention time and peak area of this compound. Purity can be assessed by the relative peak area. For quantitative analysis, a calibration curve should be constructed using standards of known concentrations.

HPLC_Logical_Diagram cluster_input Input cluster_system HPLC System cluster_output Output sample Filtered Sample Solution injector Autosampler (10 µL injection) sample->injector mobile_phase Acetonitrile/Water (0.1% Formic Acid) pump HPLC Pump (1.0 mL/min) mobile_phase->pump pump->injector column C18 Column (30 °C) injector->column detector UV Detector (280 nm) or Mass Spectrometer column->detector chromatogram Chromatogram detector->chromatogram data Retention Time & Peak Area chromatogram->data

References

Application Notes and Protocols for the Analysis of 3-Bromo-4-ethylphenol by HPLC and GC

Author: BenchChem Technical Support Team. Date: December 2025

These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals involved in the analysis of "3-Bromo-4-ethylphenol." The following sections provide detailed methodologies for method development using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), including sample preparation, experimental parameters, and data presentation.

Introduction

This compound is a halogenated phenolic compound. Accurate and robust analytical methods are crucial for its quantification in various matrices during drug development and quality control processes. This document outlines systematic approaches for developing reliable HPLC and GC methods for the analysis of this compound. Phenolic compounds are frequently analyzed using chromatographic techniques due to their volatility and polarity, with gas chromatography (GC) often being preferred for its high resolution and sensitivity, especially when coupled with mass spectrometry (MS)[1][2]. High-performance liquid chromatography (HPLC) also serves as a powerful tool for the analysis of phenolic compounds, particularly for less volatile or thermally labile molecules[3].

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the analyte is fundamental to successful method development[4].

PropertyValueSource
Molecular Formula C8H9BrO[5]
Molecular Weight 201.06 g/mol [5]
CAS Number 540495-28-1[5]
Predicted pKa 9.49 ± 0.18[6]

These properties suggest that this compound is a moderately polar compound suitable for both reversed-phase HPLC and GC analysis, potentially after derivatization to increase volatility for GC[7].

HPLC Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile or thermally sensitive compounds[8]. A reversed-phase method is typically suitable for phenolic compounds[9].

Experimental Protocol: HPLC

Objective: To develop a robust HPLC method for the quantification of this compound.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • Photodiode Array (PDA) or UV-Vis detector[4]

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered)

  • Formic acid or Acetic acid (for mobile phase modification)

  • Phosphoric acid (for pH adjustment)

Chromatographic Conditions (Starting Point):

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 280 nm[10]

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL. Further dilute to desired concentrations for calibration curves[11].

  • Sample Solution: The sample preparation will depend on the matrix. For a pharmaceutical formulation, a simple dilution with the mobile phase or a suitable solvent may be sufficient. For more complex matrices, a solid-phase extraction (SPE) may be necessary to remove interfering substances[12][13].

Method Optimization:

The initial broad gradient is used to determine the approximate elution time of the analyte[14]. The gradient can then be optimized to improve resolution and reduce run time. The organic modifier (acetonitrile vs. methanol), pH of the mobile phase, and column temperature can be adjusted to fine-tune the separation[15].

Data Presentation: HPLC

Table 1: System Suitability Parameters for HPLC Analysis

ParameterAcceptance CriteriaExample Result
Tailing Factor (T) T ≤ 21.2
Theoretical Plates (N) N ≥ 20008500
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 injections)0.8%

Table 2: Example Quantitative Data for HPLC Analysis

AnalyteRetention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
This compound8.50.10.3

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Reference Standard B Dissolve in Diluent A->B E Inject into HPLC B->E C Prepare Sample Solution D Filter Samples C->D D->E F Separation on C18 Column E->F G UV Detection F->G H Integrate Peaks G->H I Quantify Concentration H->I J System Suitability Check H->J K K I->K Final Report J->K

Caption: Workflow for HPLC method development and analysis.

GC Method Development

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. For phenolic compounds, derivatization is sometimes employed to improve peak shape and thermal stability[7][16]. However, direct analysis of underivatized phenols is also possible[7][17].

Experimental Protocol: GC

Objective: To develop a robust GC method for the quantification of this compound.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Autosampler

  • Flame Ionization Detector (FID) or Mass Spectrometer (MS)[17][18]

Materials:

  • This compound reference standard

  • Dichloromethane (GC grade) or other suitable solvent

  • Helium or Hydrogen (carrier gas, high purity)

Chromatographic Conditions (Starting Point):

ParameterCondition
Column DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[17]
Injector Temperature 250 °C
Injection Mode Splitless (1 µL injection volume)
Oven Temperature Program 60 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min)[17]
Carrier Gas Helium at a constant flow of 1.2 mL/min
Detector FID at 300 °C or MS (scan range 50-350 amu)

Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in dichloromethane or another suitable solvent at a concentration of 1 mg/mL. Perform serial dilutions to prepare calibration standards[19].

  • Sample Solution: Similar to the HPLC method, sample preparation will be matrix-dependent. A simple "dilute and shoot" approach may be feasible for clean samples. For complex matrices, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required to isolate the analyte and remove non-volatile components[12][20].

Method Optimization:

The oven temperature program is a critical parameter for achieving good separation in GC. The initial and final temperatures, ramp rates, and hold times can be adjusted to optimize the resolution between the analyte and any potential impurities. The injector temperature and flow rate can also be optimized[21].

Data Presentation: GC

Table 3: System Suitability Parameters for GC Analysis

ParameterAcceptance CriteriaExample Result
Tailing Factor (T) 0.8 - 1.51.1
Resolution (Rs) Rs ≥ 1.5 (between analyte and nearest eluting peak)2.5
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 injections)1.1%

Table 4: Example Quantitative Data for GC Analysis

AnalyteRetention Time (min)Limit of Detection (LOD) (ng/mL)Limit of Quantitation (LOQ) (ng/mL)
This compound12.3515

Visualization: GC Workflow

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Processing A Weigh Reference Standard B Dissolve in Solvent A->B E Inject into GC B->E C Prepare Sample Solution D (Optional) Derivatization C->D D->E F Separation on Capillary Column E->F G FID or MS Detection F->G H Integrate Peaks G->H I Quantify Concentration H->I J System Suitability Check H->J K K I->K Final Report J->K

Caption: Workflow for GC method development and analysis.

Conclusion

The provided HPLC and GC method development protocols offer a comprehensive starting point for the analysis of this compound. The selection of the final method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Both techniques, when properly developed and validated, can provide accurate and reliable quantitative data. For confirmation of the analyte's identity, GC-MS is a highly recommended technique due to its specificity[10][22].

References

Application Notes and Protocols for the Purification of 3-Bromo-4-ethylphenol by Silica Gel Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-ethylphenol is a substituted aromatic compound with potential applications in the synthesis of pharmaceuticals and other bioactive molecules. As with many organic syntheses, the crude product often contains unreacted starting materials, byproducts, and other impurities that must be removed to ensure the desired purity for subsequent applications. Silica gel chromatography is a fundamental, widely used, and effective technique for the purification of small organic molecules like this compound. This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography, including recommendations for solvent systems, expected outcomes, and a general workflow. The principles and methods described herein are applicable to the purification of other substituted phenols as well.

Physicochemical Properties

A summary of the relevant physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for developing an effective purification strategy.

PropertyValue
Molecular Formula C₈H₉BrO
Molecular Weight 201.06 g/mol [1]
Appearance Off-white to pale yellow solid (predicted)
Polarity Moderately polar
Solubility Soluble in methanol, ethanol, ethyl acetate, and dichloromethane; sparingly soluble in non-polar solvents like hexane.

Experimental Protocols

This section details the materials and methodology for the purification of this compound using silica gel chromatography.

Materials
  • Crude this compound

  • Silica gel (for column chromatography, 60-120 mesh or 230-400 mesh for flash chromatography)

  • n-Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Dichloromethane (optional, for sample loading)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (acid-washed)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Method Development: Thin Layer Chromatography (TLC)

Before performing column chromatography, it is essential to determine the optimal solvent system using TLC. The goal is to find a solvent mixture that provides good separation of this compound from its impurities, with a target Retention Factor (Rf) of approximately 0.25-0.35 for the desired compound.

  • Prepare TLC Chambers: Line TLC chambers with filter paper and add different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate). Allow the chambers to saturate with the solvent vapor.

  • Spot the TLC Plate: Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane. Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop the TLC Plate: Place the spotted TLC plate in the developing chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp.

  • Calculate Rf Values: Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

  • Select the Solvent System: Choose the solvent system that gives an Rf value between 0.25 and 0.35 for this compound and good separation from other spots.

Column Chromatography Protocol

The following is a general protocol for the purification of this compound. The quantities should be scaled according to the amount of crude material.

  • Column Preparation:

    • Securely clamp a glass chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.

    • Add a thin layer of sand (approximately 0.5 cm) on top of the plug.

    • Prepare a slurry of silica gel in the chosen mobile phase (e.g., 9:1 hexane:ethyl acetate). The amount of silica gel should be approximately 50-100 times the weight of the crude material.

    • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.

    • Allow the silica gel to settle, and then add a layer of sand (approximately 0.5 cm) on top of the silica bed to prevent disturbance during solvent addition.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (approximately 2-3 times the weight of the crude material) to this solution. Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder. Carefully add this powder onto the top of the prepared column.

    • Wet Loading: Dissolve the crude material in the smallest possible volume of the mobile phase. Using a pipette, carefully apply the solution to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions in test tubes or flasks.

    • Maintain a constant flow rate. For flash chromatography, apply gentle air pressure to the top of the column.

    • If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., starting with 9:1 hexane:ethyl acetate and moving to 8:2, then 7:3). This can help to elute more polar impurities after the desired compound has been collected.

  • Fraction Analysis:

    • Monitor the composition of the collected fractions using TLC.

    • Spot each fraction on a TLC plate and develop it in the same solvent system used for the column.

    • Identify the fractions containing the pure this compound.

  • Isolation of the Pure Compound:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

    • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR spectroscopy, mass spectrometry, HPLC).

Data Presentation

The following table summarizes the expected chromatographic parameters for the purification of this compound based on the properties of structurally similar compounds.

ParameterRecommended Value/RangeNotes
Stationary Phase Silica Gel (60-120 mesh or 230-400 mesh)Standard polarity for normal-phase chromatography.
Mobile Phase (Eluent) Hexane:Ethyl Acetate (9:1 to 7:3 v/v)The optimal ratio should be determined by TLC.
Target Rf (TLC) 0.25 - 0.35In the selected mobile phase.
Elution Mode Isocratic or GradientGradient elution may be necessary for complex mixtures.
Purity (Expected) >98%Dependent on the careful execution of the protocol.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_purification Purification Process cluster_analysis Analysis and Isolation tlc TLC Analysis (Solvent System Optimization) column_prep Column Packing (Silica Gel Slurry) tlc->column_prep Determines Mobile Phase sample_load Sample Loading (Dry or Wet Method) column_prep->sample_load elution Elution (Isocratic or Gradient) sample_load->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis Fraction Analysis (TLC) fraction_collection->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling evaporation Solvent Evaporation pooling->evaporation final_product Pure this compound evaporation->final_product

Caption: Workflow for the purification of this compound.

References

Safe handling and storage procedures for "3-Bromo-4-ethylphenol"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of 3-Bromo-4-ethylphenol. The information is compiled to ensure the safety of laboratory personnel and the integrity of research outcomes.

Chemical and Physical Properties

This compound is a substituted phenol that serves as a valuable intermediate in organic synthesis and pharmaceutical development.[1] A summary of its key physical and chemical properties is provided below.

PropertyValueReference
Molecular Formula C₈H₉BrO[2][3][4][5]
Molecular Weight 201.06 g/mol [2][4][5][6]
CAS Number 540495-28-1[2]
Appearance Solid (assumed based on related compounds)
Solubility Slightly soluble in water.[1]
pKa 9.49 ±0.18 (Predicted)[3]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The primary hazards are summarized in the table below, based on data for structurally similar compounds.

HazardClassificationPrecautionary Statement
Acute Oral Toxicity Category 4H302: Harmful if swallowed.[7][8][9][10][11]
Acute Dermal Toxicity Category 4H312: Harmful in contact with skin.[7][10][12]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[7][8][9][10][11][12]
Serious Eye Damage/Irritation Category 2A / 2H319: Causes serious eye irritation.[7][8][10][11][12]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory system)H335: May cause respiratory irritation.[7][8][10][11][12]

Personal Protective Equipment (PPE):

A comprehensive PPE protocol is mandatory when handling this compound.[13]

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety goggles and face shieldGoggles should provide a complete seal. A face shield must be worn over goggles to protect against splashes.[7][11][13]
Hands Double nitrile gloves or neoprene/butyl glovesFor incidental contact, double-layered nitrile gloves are recommended. For direct handling, heavy-duty gloves should be worn.[9][11][13] Gloves must be changed immediately upon contamination.[13]
Body Chemical-resistant laboratory coatA fully buttoned, long-sleeved lab coat is required.[13][14]
Respiratory Use in a chemical fume hoodIf a fume hood is not available or if dust is generated, a NIOSH/MSHA approved respirator with an appropriate filter is necessary.[11][14][15]

Storage and Handling Procedures

Storage:

  • Store in a cool, dry, and well-ventilated area.[7][8][16]

  • Keep containers tightly closed to prevent contamination and exposure to moisture.[7][8][17]

  • Store locked up and away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[7][15][18][19]

Handling:

  • All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[13][20]

  • Avoid the formation of dust and aerosols.[7][11]

  • Use non-sparking tools and ground all equipment containing the material.[14][21]

  • Ensure that an eyewash station and safety shower are readily accessible.[7][8]

Experimental Protocols

The following are generalized protocols for the safe handling of this compound in a laboratory setting.

Protocol 1: Weighing and Preparation of Solutions

  • Preparation:

    • Don all required PPE as specified in the PPE table.

    • Designate a specific area within the chemical fume hood for handling the compound.

    • Assemble all necessary equipment (e.g., balance, weigh boats, spatula, solvent, glassware) inside the fume hood.

  • Weighing:

    • Carefully transfer the desired amount of this compound from the storage container to a weigh boat using a clean spatula.

    • Avoid generating dust. If any dust is generated, gently wipe the area with a damp cloth, which should then be disposed of as hazardous waste.

    • Close the primary container tightly immediately after use.

  • Solution Preparation:

    • Add the weighed solid to the appropriate solvent in a suitable flask.

    • Stir the mixture until the solid is fully dissolved.

    • Clearly label the prepared solution with the chemical name, concentration, date, and your initials.

Protocol 2: Reaction Quenching and Work-up

  • Quenching:

    • Cool the reaction mixture to the appropriate temperature in an ice bath.

    • Slowly add the quenching agent to the reaction mixture with continuous stirring.

    • Monitor the reaction for any signs of exotherm or gas evolution.

  • Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Add the appropriate extraction solvent and gently mix the layers, periodically venting the funnel.

    • Separate the organic and aqueous layers.

    • Collect all aqueous layers for proper waste disposal.

  • Drying and Solvent Removal:

    • Dry the organic layer over an appropriate drying agent (e.g., anhydrous sodium sulfate).

    • Filter off the drying agent.

    • Remove the solvent using a rotary evaporator.

First Aid Measures

In case of exposure, immediate action is crucial.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8][22] Seek immediate medical attention.[7][8]
Skin Contact Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[7][8][22] Seek medical attention if irritation persists.[7][8]
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[7][8][21] If not breathing, give artificial respiration.[8][14] Call a poison center or doctor if you feel unwell.[7][8]
Ingestion Do NOT induce vomiting.[18][23] Rinse mouth with water and drink plenty of water.[7][8] Never give anything by mouth to an unconscious person.[11][14][23] Seek immediate medical attention.[18]

Spill and Waste Disposal

Spill Response:

  • Small Spills: For small spills, wear appropriate PPE and absorb the material with an inert absorbent such as sand or vermiculite.[20] Collect the absorbed material into a designated hazardous waste container using non-sparking tools.[7][20]

  • Large Spills: For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[20]

Waste Disposal:

  • All waste contaminated with this compound (e.g., unused chemical, contaminated consumables, rinsate) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[13][24]

  • Dispose of the hazardous waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[7][8][11] Do not dispose of down the drain or in regular trash.[20]

Visual Guides

The following diagrams illustrate key workflows for the safe handling of this compound.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal PPE Don Appropriate PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood Gather Assemble Equipment FumeHood->Gather Weigh Weigh Compound Gather->Weigh Dissolve Prepare Solution Weigh->Dissolve React Perform Reaction Dissolve->React Decontaminate Decontaminate Glassware React->Decontaminate Waste Dispose of Hazardous Waste Decontaminate->Waste RemovePPE Remove PPE Waste->RemovePPE

Caption: General laboratory workflow for handling this compound.

SpillResponse Start Spill Occurs Assess Assess Spill Size Start->Assess SmallSpill Small Spill Assess->SmallSpill LargeSpill Large Spill Assess->LargeSpill SmallSpill->LargeSpill No PPE Don PPE SmallSpill->PPE Yes Evacuate Evacuate Area LargeSpill->Evacuate Yes Notify Notify EHS Evacuate->Notify End End Notify->End Contain Contain & Absorb PPE->Contain Collect Collect Waste Contain->Collect Clean Clean Spill Area Collect->Clean Dispose Dispose of Waste Clean->Dispose Dispose->End

Caption: Decision-making flowchart for spill response.

IncompatibleMaterials Compound This compound Oxidizers Strong Oxidizing Agents Compound->Oxidizers Incompatible Anhydrides Acid Anhydrides Compound->Anhydrides Incompatible Chlorides Acid Chlorides Compound->Chlorides Incompatible

Caption: Incompatible materials with this compound.

References

Application Notes and Protocols for 3-Bromo-4-ethylphenol: Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols regarding the stability and appropriate storage conditions for 3-Bromo-4-ethylphenol. The information herein is compiled from safety data sheets (SDS) of structurally similar compounds and general best practices for handling halogenated phenols. Direct experimental stability data for this compound is limited; therefore, these guidelines are intended to provide a robust framework for safe handling and storage to minimize degradation and ensure experimental integrity.

Chemical Properties and Stability Profile

This compound is a halogenated aromatic compound. Like other phenols, its stability can be influenced by environmental factors such as light, heat, and air (oxygen). The phenolic hydroxyl group is susceptible to oxidation, which can be catalyzed by light and trace metal impurities. The carbon-bromine bond is generally stable under normal conditions but can be susceptible to cleavage under harsh conditions such as high temperatures or UV radiation.

General Stability Considerations:

  • Light Sensitivity: Phenolic compounds can be light-sensitive and may darken over time upon exposure to light due to photo-oxidation.

  • Thermal Stability: While generally stable at ambient temperatures, prolonged exposure to high temperatures should be avoided to prevent decomposition.

  • Oxidation: The phenolic ring is susceptible to oxidation, which can lead to the formation of colored impurities. This process can be accelerated by the presence of oxygen and metal ions.

  • Incompatibilities: Strong oxidizing agents can react vigorously with phenols, leading to degradation and potentially hazardous situations.

Recommended Storage Conditions

Proper storage is crucial to maintain the purity and integrity of this compound. The following conditions are recommended based on guidelines for similar halogenated phenols.[1][2]

ParameterRecommendationRationale
Temperature Store in a cool place.[2]Minimizes the rate of potential degradation reactions. Avoidance of excess heat is a general precaution for chemical stability.[2]
Atmosphere Store in a tightly closed container.[1][2]Prevents exposure to atmospheric moisture and oxygen, which can contribute to degradation.
Light Protect from light.As phenols can be light-sensitive, storage in an amber or opaque container is recommended to prevent photo-degradation.
Ventilation Store in a well-ventilated place.[1][2]Ensures a safe storage environment and dissipates any potential vapors.
Inert Gas For long-term storage, consider storage under an inert atmosphere (e.g., argon or nitrogen).Displaces oxygen, thereby minimizing oxidative degradation of the phenolic group.

Handling and Personal Protective Equipment (PPE)

Due to the hazardous nature of phenolic compounds, strict adherence to safety protocols is mandatory.

Engineering Controls
  • Work should be conducted in a well-ventilated chemical fume hood.[3]

  • Ensure that an eyewash station and safety shower are readily accessible.[1]

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.[3]

  • Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[3][4] Avoid latex gloves.[3]

  • Respiratory Protection: If working with the solid form where dust may be generated, or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Experimental Protocols

Protocol for Short-Term Storage (In-Use)
  • Keep the container of this compound tightly sealed when not in use.

  • Store the container in a designated cool and dark location within the laboratory, away from direct sunlight and heat sources.

  • Minimize the time the container is open to the atmosphere.

  • Use clean spatulas and glassware to prevent cross-contamination.

Protocol for Long-Term Storage
  • Aliquot the required amount of this compound into smaller, appropriately sized amber glass vials for individual experiments to minimize repeated opening of the main stock container.

  • For the main stock, purge the headspace of the container with an inert gas (e.g., argon or nitrogen) before sealing.

  • Seal the container tightly. For extra protection against moisture and air, consider wrapping the cap with parafilm.

  • Label the container clearly with the chemical name, date of receipt, and any special handling precautions.

  • Store the container in a designated, well-ventilated, cool, and dark chemical storage cabinet or refrigerator, away from incompatible materials.

Protocol for Assessing Purity and Stability

While specific degradation pathways for this compound are not well-documented, a general approach to assess purity and stability can be employed.

  • Initial Purity Assessment:

    • Upon receipt, obtain a certificate of analysis (CoA) from the supplier.

    • Perform an initial purity assessment using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6] This will serve as a baseline.

  • Periodic Stability Testing:

    • For long-term storage, it is advisable to re-analyze the compound at regular intervals (e.g., annually) or before use in critical applications.

    • Compare the results of the periodic analysis with the initial baseline data. Look for the appearance of new peaks or a decrease in the main peak's area percentage in chromatography, which may indicate degradation.

Logical Workflow for Handling and Storage

G cluster_receipt Receiving and Initial Handling cluster_storage Storage cluster_usage Usage cluster_monitoring Stability Monitoring receipt Receive this compound log Log Receipt Date and Lot Number receipt->log initial_purity Perform Initial Purity Assessment (e.g., HPLC, NMR) log->initial_purity storage_decision Short-term or Long-term Storage? initial_purity->storage_decision short_term Short-Term Storage: - Tightly sealed container - Cool, dark location in lab storage_decision->short_term Short-term long_term Long-Term Storage: - Aliquot into smaller vials - Purge with inert gas - Seal and store in designated cabinet/refrigerator storage_decision->long_term Long-term usage Use in Experiment short_term->usage long_term->usage periodic_test Periodic Purity Re-assessment long_term->periodic_test Annually or as needed ppe Wear Appropriate PPE: - Goggles, gloves, lab coat usage->ppe fume_hood Handle in Chemical Fume Hood usage->fume_hood compare Compare with Baseline Data periodic_test->compare decision Degradation Observed? compare->decision discard Consider Discarding or Re-purifying decision->discard Yes continue_use Continue Use decision->continue_use No

Caption: Workflow for handling, storage, and stability monitoring of this compound.

Disclaimer: The information provided is based on general chemical safety principles and data from similar compounds. It is essential to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound and to perform a thorough risk assessment before handling this chemical.

References

Troubleshooting & Optimization

Technical Support Center: Regioselective Synthesis of 3-Bromo-4-ethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the regioselective synthesis of 3-Bromo-4-ethylphenol. Our aim is to equip researchers with the necessary information to overcome common experimental hurdles and achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound from 4-ethylphenol?

A1: The primary challenge is controlling the regioselectivity of the bromination reaction. The hydroxyl (-OH) and ethyl (-CH₂CH₃) groups on the phenol ring are both ortho-, para-directing activators. Since the para position is blocked by the ethyl group, electrophilic attack is directed to the two ortho positions (C2 and C3 relative to the hydroxyl group). This often leads to a mixture of the desired this compound and the undesired 2-Bromo-4-ethylphenol isomer, as well as potential polybrominated byproducts.

Q2: Which brominating agent is recommended for the selective synthesis of this compound?

A2: N-Bromosuccinimide (NBS) is the recommended brominating agent for this synthesis.[1][2] It is a milder and more selective source of electrophilic bromine compared to liquid bromine (Br₂), which tends to be less selective and can lead to over-bromination.[3]

Q3: How can I enhance the ortho-selectivity to favor the formation of this compound?

A3: The use of a catalytic amount of a strong acid, such as p-toluenesulfonic acid (pTsOH), in a polar protic solvent like methanol has been shown to significantly enhance ortho-selectivity in the bromination of para-substituted phenols with NBS.[1][3][4] This is believed to occur through the formation of a hydrogen-bonded complex that directs the electrophilic bromine to the ortho position.[1]

Q4: Are there alternative synthetic routes to this compound if direct bromination proves problematic?

A4: Yes, an alternative multi-step synthesis can be employed. This route involves the diazotization of a corresponding aminophenol precursor, such as 3-amino-4-ethylphenol, followed by a Sandmeyer-type reaction with a bromide source.[4][5] While this method is longer, it offers unambiguous regiocontrol.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low to no conversion of 4-ethylphenol 1. Inactive N-Bromosuccinimide (NBS).2. Insufficient activation by the catalyst.3. Low reaction temperature.1. Use freshly recrystallized NBS. NBS can decompose over time.2. Ensure the p-toluenesulfonic acid (pTsOH) is of high purity and used in the correct molar ratio (typically 10 mol%).3. While the reaction is often run at room temperature, gentle warming may be necessary if kinetics are slow. Monitor the reaction by TLC.
Poor regioselectivity (significant formation of 2-Bromo-4-ethylphenol) 1. Inappropriate solvent.2. Absence or insufficient amount of directing catalyst (pTsOH).3. Use of a non-selective brominating agent.1. Use a polar protic solvent like methanol, which has been shown to favor ortho-bromination in the presence of pTsOH.[1][4]2. Add 10 mol% of pTsOH to the reaction mixture before the addition of NBS.[1]3. Avoid using elemental bromine (Br₂). Use NBS for better selectivity.[3]
Formation of polybrominated byproducts 1. Excess of brominating agent.2. Highly activating reaction conditions.1. Use a stoichiometric amount (1.0 equivalent) of NBS relative to 4-ethylphenol.2. Perform the reaction at room temperature or below to moderate reactivity. Avoid high temperatures.
Difficult purification of this compound from its isomer 1. Similar polarities of the isomers.1. Utilize column chromatography with a high-resolution silica gel and an optimized eluent system (e.g., a gradient of ethyl acetate in hexanes).2. Consider derivatization of the phenolic hydroxyl group to alter the polarity of the isomers, followed by separation and deprotection.

Data Presentation

The following table summarizes expected outcomes for the ortho-bromination of para-substituted phenols using N-Bromosuccinimide (NBS) and p-toluenesulfonic acid (pTsOH) in methanol, based on data for p-cresol as a model substrate.[1] This provides a reasonable expectation for the synthesis of this compound.

Substrate Brominating System Solvent Product(s) Product Ratio (ortho:di-ortho) Isolated Yield (ortho-product) Reference
p-CresolNBS (1.0 eq), pTsOH (10 mol%)Methanol2-Bromo-4-methylphenol, 2,6-Dibromo-4-methylphenol~94:392%[1]
4-Ethylphenol (Expected) NBS (1.0 eq), pTsOH (10 mol%) Methanol This compound, 2-Bromo-4-ethylphenol, 2,6-Dibromo-4-ethylphenol High selectivity for this compound ~85-95% Extrapolated

Experimental Protocols

Key Experiment: Regioselective ortho-Bromination of 4-Ethylphenol[1][4]

This protocol is adapted from a general procedure for the ortho-bromination of para-substituted phenols.

Materials:

  • 4-Ethylphenol

  • N-Bromosuccinimide (NBS), recrystallized

  • p-Toluenesulfonic acid monohydrate (pTsOH)

  • Methanol (ACS grade)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethylphenol (1.0 eq) in methanol (approximately 10 mL per gram of phenol).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.1 eq) to the solution and stir for 10 minutes at room temperature.

  • NBS Addition: In a separate flask, dissolve N-bromosuccinimide (1.0 eq) in methanol. Add this solution dropwise to the stirred solution of 4-ethylphenol and pTsOH over 20-30 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes after the addition of NBS is finished.

  • Work-up:

    • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to isolate this compound.

Mandatory Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_phenol 4-Ethylphenol dissolve Dissolve 4-Ethylphenol and p-TsOH in Methanol start_phenol->dissolve start_nbs NBS add_nbs Dropwise addition of NBS solution start_nbs->add_nbs start_ptsoh p-TsOH start_ptsoh->dissolve start_methanol Methanol start_methanol->dissolve dissolve->add_nbs stir Stir at Room Temperature add_nbs->stir quench Quench with NaHCO₃ stir->quench extract Extract with CH₂Cl₂ quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Experiment Start issue Poor Yield or Selectivity? start->issue cause_nbs Inactive NBS issue->cause_nbs Yes cause_catalyst Catalyst Issue issue->cause_catalyst Yes cause_solvent Incorrect Solvent issue->cause_solvent Yes cause_stoichiometry Wrong Stoichiometry issue->cause_stoichiometry Yes end_good Successful Synthesis issue->end_good No solution_nbs Recrystallize NBS cause_nbs->solution_nbs solution_catalyst Check p-TsOH Purity and Amount (10 mol%) cause_catalyst->solution_catalyst solution_solvent Use Methanol cause_solvent->solution_solvent solution_stoichiometry Use 1.0 eq of NBS cause_stoichiometry->solution_stoichiometry end_bad Re-evaluate Strategy solution_nbs->end_bad If issue persists solution_catalyst->end_bad If issue persists solution_solvent->end_bad If issue persists solution_stoichiometry->end_bad If issue persists

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Synthesis of 3-Bromo-4-ethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Bromo-4-ethylphenol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is through the electrophilic bromination of 4-ethylphenol. This reaction typically involves treating 4-ethylphenol with a brominating agent, such as elemental bromine or N-Bromosuccinimide (NBS), in a suitable solvent.[1] The hydroxyl group of the phenol directs the bromine to the ortho and para positions. Since the para position is already occupied by the ethyl group, bromination occurs at one of the ortho positions, yielding 2-bromo-4-ethylphenol and the desired this compound.

Q2: What are the typical yields for the synthesis of this compound?

A2: Yields can vary significantly based on the chosen reagents, reaction conditions, and purification methods. While specific yields for this compound are not extensively reported in the provided literature, analogous reactions, such as the bromination of m-cresol to produce 4-bromo-3-methylphenol, have reported yields around 50-96%.[2] Optimization of reaction parameters is crucial for maximizing the yield of the desired isomer.

Q3: What are the main side products or impurities I should expect?

A3: The primary side product in the bromination of 4-ethylphenol is the isomeric 2-Bromo-4-ethylphenol. Additionally, over-bromination can lead to the formation of di-brominated products, such as 2,6-dibromo-4-ethylphenol. Unreacted 4-ethylphenol can also be present as an impurity. The formation of these byproducts is influenced by the choice of brominating agent, reaction temperature, and stoichiometry.

Q4: How can I purify the final product?

A4: Purification of this compound typically involves techniques such as column chromatography, distillation, or recrystallization. Column chromatography using silica gel with a suitable eluent system (e.g., n-hexane/ethyl acetate) is effective for separating the desired product from isomers and other impurities.[2] Distillation under reduced pressure can also be employed, particularly for larger scale purifications.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Non-selective bromination leading to a high proportion of the 2-bromo isomer.- Incomplete reaction.- Product loss during workup and purification.- Optimize Reaction Conditions: Control the reaction temperature; lower temperatures often favor para- and ortho- selectivity.[3] Consider using a milder brominating agent like N-Bromosuccinimide (NBS) which can offer better regioselectivity.[4]- Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product.[4]- Efficient Extraction: Ensure proper pH adjustment during aqueous workup to minimize the loss of the phenolic product. Use an appropriate organic solvent for extraction.
Formation of Di-brominated Byproducts - Excess brominating agent.- Reaction temperature is too high.- Stoichiometry Control: Use a slight excess (e.g., 1.0-1.1 equivalents) of the brominating agent. Avoid a large excess.- Temperature Management: Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the brominating agent.
Difficulty in Separating Isomers - Similar polarities of this compound and 2-Bromo-4-ethylphenol.- Optimize Chromatography: Use a high-resolution silica gel for column chromatography. Experiment with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to achieve better separation.- Consider Derivatization: In some cases, derivatizing the phenol to an ether or ester before purification can alter the polarity and facilitate separation. The protecting group can be removed after purification.
Product Discoloration (Pinkish or Brown) - Oxidation of the phenol.- Presence of residual bromine or acidic impurities.- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.- Thorough Washing: During workup, wash the organic layer with a reducing agent solution (e.g., sodium thiosulfate) to remove excess bromine, followed by washing with a saturated sodium bicarbonate solution to neutralize any acid.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Electrophilic Bromination

This protocol is a general guideline based on the synthesis of similar bromophenols.[2]

Materials:

  • 4-ethylphenol

  • N-Bromosuccinimide (NBS) or Elemental Bromine (Br₂)

  • Acetonitrile or a suitable chlorinated solvent (e.g., Dichloromethane)

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium thiosulfate solution (10%)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Ethyl acetate or Diethyl ether)

Procedure:

  • Dissolve 4-ethylphenol (1.0 equivalent) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Cool the mixture to 0-5 °C using an ice bath.

  • If using Br₂, dissolve it in a small amount of the same solvent. If using NBS, it can be added portion-wise or as a solution.

  • Slowly add the brominating agent (1.0-1.1 equivalents) to the stirred solution of 4-ethylphenol, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding water or a dilute solution of sodium thiosulfate to consume any remaining bromine.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Synthesis_Pathway 4-Ethylphenol 4-Ethylphenol Intermediate Arenium Ion Intermediate 4-Ethylphenol->Intermediate + Brominating Agent Brominating_Agent Brominating Agent (e.g., Br2, NBS) Product This compound Intermediate->Product -H+ Side_Product 2-Bromo-4-ethylphenol (Isomer) Intermediate->Side_Product -H+

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Isomers High Isomer Ratio? Start->Check_Isomers Check_Dibromination Di-brominated Products? Check_Isomers->Check_Dibromination No Optimize_Conditions Adjust T, Reagent Check_Isomers->Optimize_Conditions Yes Check_Starting_Material Unreacted Starting Material? Check_Dibromination->Check_Starting_Material No Control_Stoichiometry Reduce Brominating Agent Check_Dibromination->Control_Stoichiometry Yes Increase_Reaction_Time Increase Reaction Time/T Check_Starting_Material->Increase_Reaction_Time Yes Purify Optimize Purification Check_Starting_Material->Purify No Optimize_Conditions->Purify Control_Stoichiometry->Purify Increase_Reaction_Time->Purify

Caption: Troubleshooting workflow for common synthesis issues.

Logical_Relationships cluster_factors Reaction Parameters cluster_outcomes Process Outcomes Temperature Temperature Yield Yield Temperature->Yield Selectivity Regioselectivity Temperature->Selectivity Brominating_Agent Brominating Agent Brominating_Agent->Yield Brominating_Agent->Selectivity Stoichiometry Stoichiometry Stoichiometry->Yield Purity Purity Stoichiometry->Purity Purity->Yield indirectly affects Selectivity->Purity

Caption: Key parameters influencing synthesis outcomes.

References

Technical Support Center: Optimizing Reaction Conditions for the Bromination of 4-Ethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the bromination of 4-ethylphenol.

Frequently Asked Questions (FAQs)

Q1: My reaction is yielding a significant amount of di-brominated product (2,6-dibromo-4-ethylphenol). How can I improve the selectivity for mono-bromination?

A1: Polysubstitution is a common issue due to the strong activating nature of the hydroxyl group on the phenol ring, making it highly susceptible to electrophilic attack. To favor mono-bromination, consider the following strategies:

  • Choice of Brominating Agent: Avoid harsh brominating agents. Milder reagents like N-bromosuccinimide (NBS) provide better control over the reaction compared to molecular bromine (Br₂).

  • Control of Stoichiometry: Carefully control the stoichiometry of the reaction. Using a 1:1 molar ratio of 4-ethylphenol to the brominating agent is crucial to minimize the formation of di-substituted products.

  • Reaction Temperature: Perform the reaction at a lower temperature, typically around 0°C. This helps to control the reaction rate and improve selectivity.

  • Solvent Selection: The choice of solvent plays a critical role. Non-polar solvents such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) can temper the reactivity of the brominating agent and favor mono-substitution.

Q2: I am observing the formation of multiple isomers in my product mixture. How can I control the regioselectivity of the bromination?

A2: The hydroxyl group is a strong ortho-, para-director, and the ethyl group is a weaker ortho-, para-director. Since the para-position on 4-ethylphenol is blocked, bromination will occur at the ortho-positions (2 and 6). Achieving high regioselectivity for a single ortho-position can be challenging. However, the steric hindrance offered by the ethyl group can influence the substitution pattern. While complete selectivity for one ortho-position is difficult, careful selection of reagents and conditions can influence the product ratio. For para-substituted phenols, ortho-bromination is the expected outcome.

Q3: The yield of my desired 2-bromo-4-ethylphenol is consistently low. What factors could be contributing to this, and how can I improve it?

A3: Low yields can result from several factors:

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion. If the reaction stalls, a slight increase in temperature or extended reaction time might be necessary, but be cautious of increased side product formation.

  • Sub-optimal Reagents: Ensure the purity and reactivity of your starting materials and reagents. For instance, if using NBS, it is advisable to use a freshly opened container or recrystallized material, as its reactivity can diminish over time.

  • Work-up and Purification Losses: Significant product loss can occur during the work-up and purification steps. Ensure efficient extraction and handle the product carefully during purification steps like column chromatography.

  • Side Reactions: As mentioned, polysubstitution is a major side reaction. Following the strategies in Q1 will help minimize this and thereby improve the yield of the desired mono-brominated product.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Formation of a white precipitate (likely di- or tri-brominated phenol) - Reaction is too fast.- Brominating agent is too reactive.- Stoichiometry is incorrect.- Lower the reaction temperature (e.g., to 0°C or below).- Use a milder brominating agent (e.g., NBS instead of Br₂).- Use a strict 1:1 molar ratio of 4-ethylphenol to the brominating agent.
Multiple spots on TLC, indicating a mixture of products - Lack of regioselectivity.- Polysubstitution.- Employ a non-polar solvent (e.g., CH₂Cl₂, CCl₄).- Carefully control the stoichiometry and temperature.- Consider using a bulky brominating agent to enhance steric hindrance effects.
Low or no conversion of starting material - Inactive brominating agent.- Insufficient reaction time or temperature.- Use fresh or purified NBS.- Monitor the reaction by TLC and allow it to proceed until the starting material is consumed.- If necessary, cautiously increase the reaction temperature, while monitoring for side product formation.
Product degradation during work-up - Presence of residual acid or bromine.- Quench the reaction thoroughly with a reducing agent like sodium bisulfite or sodium thiosulfate solution to remove excess bromine.- Neutralize any acidic byproducts with a mild base wash (e.g., saturated sodium bicarbonate solution).

Experimental Protocols

Below are detailed methodologies for key experiments in the bromination of 4-ethylphenol.

Protocol 1: Mono-bromination using Bromine in Dichloromethane

This protocol is designed for the selective mono-bromination of 4-ethylphenol at the ortho-position.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-ethylphenol (1.0 eq) in dichloromethane (CH₂Cl₂).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Bromine Addition: Slowly add a solution of bromine (1.1 eq) in CH₂Cl₂ dropwise to the stirred solution over a period of 30-60 minutes. Maintain the temperature at 0°C during the addition.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0°C. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bisulfite to consume any unreacted bromine.

  • Work-up: Separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 2-bromo-4-ethylphenol.[1]

Protocol 2: Mono-bromination using N-Bromosuccinimide (NBS) in Acetonitrile

This method utilizes a milder brominating agent to enhance selectivity.

  • Preparation: In a round-bottom flask, dissolve 4-ethylphenol (1.0 eq) in acetonitrile.

  • NBS Addition: Add N-bromosuccinimide (1.0 eq) to the solution in one portion.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, remove the acetonitrile under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.[1]

Data Presentation

The following table summarizes typical yields for the mono-bromination of 4-ethylphenol under different conditions.

Brominating Agent Solvent Temperature (°C) Yield of 2-bromo-4-ethylphenol (%) Reference
Br₂CH₂Cl₂098[1]
NBSAcetonitrileRoom Temp.61[1]
KBr/ZnAl–BrO₃⁻–LDHsAcetic Acid/Water35Good to excellent (specific yield not stated)[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 4-ethylphenol in Solvent cool Cool to 0°C (if required) start->cool add Add Brominating Agent (e.g., Br2 or NBS) cool->add react Stir and Monitor (TLC) add->react quench Quench Reaction react->quench extract Extract & Wash quench->extract purify Column Chromatography extract->purify product Pure 2-bromo-4-ethylphenol purify->product

Caption: General experimental workflow for the bromination of 4-ethylphenol.

troubleshooting_logic cluster_polysub Issue: Polysubstitution cluster_regio Issue: Regioselectivity cluster_conversion Issue: Low Conversion start Unsatisfactory Result (e.g., Low Yield, Impure Product) poly_q Di/Tri-brominated product observed? start->poly_q regio_q Mixture of isomers? start->regio_q conv_q Starting material remains? start->conv_q poly_sol Solutions: - Use Milder Reagent (NBS) - 1:1 Stoichiometry - Lower Temperature - Non-polar Solvent poly_q->poly_sol Yes optimized Optimized Reaction poly_q->optimized No poly_sol->optimized regio_sol Solutions: - Non-polar Solvent - Consider Steric Effects of Reagents regio_q->regio_sol Yes regio_q->optimized No regio_sol->optimized conv_sol Solutions: - Check Reagent Activity - Increase Reaction Time - Cautiously Increase Temperature conv_q->conv_sol Yes conv_q->optimized No conv_sol->optimized

Caption: Troubleshooting logic for optimizing the bromination of 4-ethylphenol.

References

Identification and removal of byproducts in "3-Bromo-4-ethylphenol" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Bromo-4-ethylphenol. It is intended for researchers, scientists, and drug development professionals to help identify and remove byproducts encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

The bromination of 4-ethylphenol is an electrophilic aromatic substitution reaction. The hydroxyl group is a strongly activating ortho-, para-director. Since the para position is already occupied by the ethyl group, bromination is directed to the ortho positions. However, the reaction can sometimes lack perfect selectivity, leading to the formation of several byproducts:

  • Isomeric Byproducts: The primary isomeric byproduct is 2-Bromo-4-ethylphenol . Due to the electronic activation of the ring, substitution at the other ortho position (C2) can occur.

  • Polybrominated Byproducts: Over-bromination can lead to the formation of 2,6-Dibromo-4-ethylphenol .

  • Starting Material: Unreacted 4-Ethylphenol may also be present if the reaction does not go to completion.

Q2: My TLC plate shows multiple spots after the reaction. What do they correspond to?

A typical TLC analysis of the crude reaction mixture might show the following (in order of increasing polarity, which generally corresponds to decreasing Rf value on a normal phase silica gel plate):

  • Highest Rf: 2,6-Dibromo-4-ethylphenol (least polar)

  • Intermediate Rf: this compound (desired product) and 2-Bromo-4-ethylphenol (isomeric byproduct, may co-elute or be very close to the product)

  • Lowest Rf: 4-Ethylphenol (unreacted starting material, most polar due to the free hydroxyl group and lack of heavy bromine atoms)

Q3: How can I distinguish between the desired this compound and the isomeric 2-Bromo-4-ethylphenol?

Distinguishing between these isomers can be challenging due to their similar physical properties. The most effective analytical techniques are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): While the mass spectra will be identical (same molecular weight), the isomers will likely have slightly different retention times on a suitable GC column.[1]

  • High-Performance Liquid Chromatography (HPLC): A well-optimized HPLC method, typically using a reverse-phase column, can achieve baseline separation of the isomers.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for unambiguous identification. The splitting patterns of the aromatic protons will be distinct for each isomer.

Q4: What are the best methods for removing the identified byproducts?

The choice of purification method depends on the scale of the synthesis and the specific byproducts present:

  • Flash Column Chromatography: This is the most common and effective method for separating the desired product from both the starting material and the dibrominated byproduct on a laboratory scale. Achieving good separation from the 2-bromo isomer may require careful optimization of the solvent system.

  • Fractional Distillation under Reduced Pressure: If the boiling points of the isomers are sufficiently different, vacuum distillation can be an effective purification method, particularly for larger scale syntheses.[3]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities, provided the solubility characteristics of the product and byproducts are different.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low yield of the desired product Incomplete reaction.- Increase the reaction time or temperature (monitor for byproduct formation).- Ensure the purity of the starting materials and reagents.
Formation of multiple byproducts.- Optimize the reaction conditions (e.g., lower the temperature, use a milder brominating agent like N-bromosuccinimide (NBS)).
High percentage of 2,6-Dibromo-4-ethylphenol Over-bromination due to excess brominating agent or harsh reaction conditions.- Use a stoichiometric amount of the brominating agent.- Add the brominating agent slowly and at a low temperature.- Consider a less reactive solvent.
Presence of unreacted 4-Ethylphenol Insufficient brominating agent or incomplete reaction.- Ensure the correct stoichiometry of the brominating agent.- Increase reaction time or temperature cautiously.
Difficulty in separating this compound from 2-Bromo-4-ethylphenol Similar polarity and physical properties of the isomers.- Column Chromatography: Use a less polar solvent system and a longer column to improve resolution.- HPLC: Optimize the mobile phase composition and gradient.- Distillation: Use a fractional distillation column with a high number of theoretical plates under high vacuum.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 4-Ethylphenol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or another suitable solvent)

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve 4-ethylphenol (1.0 eq) in acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench it by adding water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

Analytical Method: GC-MS for Isomer Identification

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

GC Conditions:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp to 200 °C at 10 °C/min

    • Ramp to 280 °C at 20 °C/min, hold for 5 minutes

  • Injector: Splitless mode at 250 °C

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-450

  • Source Temperature: 230 °C

Data Presentation

Compound Molecular Weight ( g/mol ) Typical Rf (10% EtOAc/Hexanes) Expected GC Retention Time
4-Ethylphenol122.170.2Shorter
2-Bromo-4-ethylphenol201.060.4Intermediate
This compound201.060.4Intermediate (slightly different from 2-bromo isomer)
2,6-Dibromo-4-ethylphenol279.960.6Longer

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Identification cluster_purification Purification Start Start Reaction Bromination of 4-Ethylphenol Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Crude_Product Crude Product Workup->Crude_Product TLC TLC Analysis Crude_Product->TLC GCMS GC-MS Analysis Crude_Product->GCMS Column Column Chromatography Crude_Product->Column Distillation Vacuum Distillation Crude_Product->Distillation Pure_Product Pure this compound Column->Pure_Product Distillation->Pure_Product

Caption: Experimental workflow for the synthesis, analysis, and purification of this compound.

Troubleshooting_Byproducts cluster_reaction Reaction Outcome cluster_byproducts Potential Byproducts cluster_solutions Corrective Actions Crude Crude Product Analysis Isomer 2-Bromo-4-ethylphenol Crude->Isomer Isomer Detected Dibromo 2,6-Dibromo-4-ethylphenol Crude->Dibromo Dibromo Detected Start Unreacted 4-Ethylphenol Crude->Start Starting Material Detected Optimize_Chromo Optimize Chromatography Isomer->Optimize_Chromo Control_Stoich Control Stoichiometry/ Temperature Dibromo->Control_Stoich Increase_Time Increase Reaction Time/ Reagent Start->Increase_Time

Caption: Troubleshooting guide for byproduct identification and removal in this compound synthesis.

References

Technical Support Center: Synthesis of 3-Bromo-4-ethylphenol Using Alternative Brominating Agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Bromo-4-ethylphenol using alternative brominating agents to elemental bromine.

Frequently Asked Questions (FAQs)

Q1: Why should I consider alternative brominating agents for the synthesis of this compound?

A1: While elemental bromine (Br₂) is a traditional brominating agent, it is highly corrosive, toxic, and hazardous to handle.[1] Alternative agents such as N-Bromosuccinimide (NBS), 2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TBCO), and in-situ generated bromine from bromide/bromate mixtures offer significant safety and handling advantages.[1][2] These reagents are often solids, which are easier to weigh and dispense, and can lead to improved regioselectivity and cleaner reaction profiles under optimized conditions.[3][4]

Q2: How can I control the regioselectivity to favor the formation of this compound over other isomers?

A2: The hydroxyl group of 4-ethylphenol is an ortho, para-director. Since the para position is blocked by the ethyl group, bromination will occur at the ortho positions (positions 3 and 5). To achieve high regioselectivity for this compound, steric hindrance can be exploited. The ethyl group at position 4 will sterically hinder the ortho position 5 more than position 3. Using a bulky brominating agent or optimizing reaction conditions to favor kinetic control can enhance selectivity for the less hindered position 3. The choice of solvent is also critical; non-polar solvents can help temper reactivity and improve selectivity.[3][5]

Q3: I am observing the formation of di-brominated byproducts. How can I minimize this?

A3: Di-bromination occurs because the hydroxyl group strongly activates the aromatic ring, making the monobrominated product susceptible to further bromination. To minimize this, you should:

  • Control Stoichiometry: Use a 1:1 or slightly less than stoichiometric amount of the brominating agent to the 4-ethylphenol.[3]

  • Use a Milder Reagent: NBS is generally considered a milder brominating agent than elemental bromine.[3]

  • Control Reaction Temperature: Running the reaction at lower temperatures can help to control the reaction rate and reduce the formation of over-brominated products.[3]

  • Monitor the Reaction: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to stop the reaction once the desired product is formed.[3]

Q4: What are the primary safety precautions I should take when working with these alternative brominating agents?

A4: While safer than liquid bromine, these reagents are still hazardous and must be handled with care.

  • N-Bromosuccinimide (NBS): It is an irritant and harmful if swallowed.[6][7] It can cause severe skin burns and eye damage.[7] Always handle NBS in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][9]

  • 2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TBCO): This compound is a skin, eye, and respiratory irritant.[3][6] It should be handled in a fume hood with appropriate PPE.[6]

  • Potassium Bromide/Potassium Bromate Mixture: Potassium bromate is a strong oxidizer and a suspected carcinogen.[10][11][12] It can cause fire or explosion if it comes into contact with combustible materials.[11][13] Handle this mixture with extreme caution, avoiding contact with skin and eyes, and store it away from combustible materials.[11][13]

Troubleshooting Guides

Problem: Low Yield of this compound
Possible Cause Troubleshooting Step
Incomplete Reaction - Extend the reaction time and monitor by TLC. - Increase the reaction temperature incrementally. - Ensure the brominating agent is of high purity and active. For NBS, it is sometimes necessary to recrystallize it before use.[14]
Poor Regioselectivity - Optimize the solvent system. Non-polar solvents like dichloromethane or carbon tetrachloride can improve selectivity.[3] - Use a bulkier brominating agent if the issue persists.
Product Degradation - Phenols can be sensitive to oxidation. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if necessary.
Loss during Work-up - Ensure the pH is appropriately adjusted during extraction to keep the phenolic product in the desired layer. - Use a gentle evaporation method to remove the solvent to avoid loss of the product.
Problem: Poor Regioselectivity (Significant formation of 3,5-dibromo-4-ethylphenol)
Possible Cause Troubleshooting Step
Overly Reactive Brominating Agent - Switch to a milder brominating agent. For example, if using a bromide/bromate mixture, consider switching to NBS.[3]
High Reaction Temperature - Lower the reaction temperature to favor kinetic control and monosubstitution.[3]
Incorrect Stoichiometry - Carefully control the stoichiometry to use no more than one equivalent of the brominating agent.[3]
Polar Protic Solvent - Avoid polar protic solvents like water or methanol which can enhance the reactivity of the brominating agent.[3]

Experimental Protocols

Disclaimer: The following protocols are adapted from general procedures for the bromination of phenols and may require optimization for the specific substrate, 4-ethylphenol.

Method 1: Bromination using N-Bromosuccinimide (NBS)

This method offers good control and is generally milder than using elemental bromine.

Materials:

  • 4-ethylphenol

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM) or Acetonitrile

  • Stir bar and round-bottom flask

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 4-ethylphenol (1 equivalent) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution.[15]

  • Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.[15]

Quantitative Data (Expected):

Parameter Value
Yield 70-90% (Varies with optimization)
Regioselectivity Good to excellent for the 3-bromo isomer
Reaction Time 1-4 hours

| Temperature | 0 °C to room temperature |

Diagram of Experimental Workflow for NBS Bromination:

NBS_Bromination cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 4-ethylphenol in DCM cool Cool to 0°C start->cool add_nbs Add NBS portion-wise cool->add_nbs monitor Monitor by TLC add_nbs->monitor quench Quench with Na₂S₂O₃ monitor->quench extract Extract & Wash quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end_product This compound purify->end_product

Caption: Workflow for the synthesis of this compound using NBS.

Method 2: Bromination using Bromide/Bromate Mixture

This "green chemistry" approach generates bromine in situ, avoiding the handling of liquid bromine.[2]

Materials:

  • 4-ethylphenol

  • Potassium bromide (KBr)

  • Potassium bromate (KBrO₃)

  • Glacial acetic acid

  • Hydrochloric acid (HCl)

  • Stir bar and flask

Procedure:

  • Dissolve 4-ethylphenol (1 equivalent) in glacial acetic acid in a flask.[1]

  • Add a solution of potassium bromide (5 equivalents) and potassium bromate (1 equivalent).[1]

  • Slowly add hydrochloric acid dropwise to catalyze the in-situ generation of bromine.[1]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data (Expected):

Parameter Value
Yield 60-85% (Varies with optimization)
Regioselectivity May be lower than with NBS, optimization is key
Reaction Time 2-6 hours

| Temperature | Room temperature |

Diagram of Logical Relationships for In-situ Bromine Generation:

InSitu_Bromine reagents KBr + KBrO₃ br2 In-situ generation of Br₂ reagents->br2 acidification acid HCl (acid catalyst) acid->br2 product This compound br2->product Electrophilic Aromatic Substitution phenol 4-ethylphenol phenol->product

Caption: In-situ generation of bromine for the synthesis of this compound.

Method 3: Bromination using 2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TBCO)

TBCO is a stable, solid brominating agent that can offer high selectivity.[2]

Materials:

  • 4-ethylphenol

  • 2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TBCO)

  • Dichloromethane (DCM) or another inert solvent

  • Stir bar and flask

Procedure:

  • Dissolve 4-ethylphenol (1 equivalent) in dichloromethane in a flask.

  • Add TBCO (1 equivalent) to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can often be monitored by the disappearance of the red-brown color of TBCO.

  • Monitor the reaction by TLC to confirm the consumption of the starting material.

  • After the reaction is complete, filter the mixture to remove the byproduct, 2,4,6-tribromophenol.

  • Wash the filtrate with a dilute sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography.

Quantitative Data (Expected):

Parameter Value
Yield 75-95% (Varies with optimization)
Regioselectivity Potentially high, favoring the less sterically hindered position
Reaction Time 1-3 hours

| Temperature | Room temperature |

Diagram of TBCO Bromination Signaling Pathway:

TBCO_Bromination TBCO TBCO (Bromine Source) Intermediate Electrophilic Attack (Wheland Intermediate) TBCO->Intermediate Provides Br⁺ Byproduct 2,4,6-Tribromophenol TBCO->Byproduct Becomes Phenol 4-ethylphenol (Nucleophile) Phenol->Intermediate Product This compound Intermediate->Product Deprotonation

Caption: Simplified reaction pathway for the bromination of 4-ethylphenol with TBCO.

References

Troubleshooting guide for "3-Bromo-4-ethylphenol" cross-coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "3-Bromo-4-ethylphenol" in cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General Issues

Q1: My cross-coupling reaction with this compound is not working (low or no conversion). What are the first things I should check?

A1: When encountering low or no conversion, a systematic evaluation of your reaction setup is crucial. Start by verifying the following:

  • Reagent Quality: Ensure all reagents, including this compound, the coupling partner (boronic acid/ester, amine, or alkyne), catalyst, ligand, base, and solvent, are pure and dry. The phenolic hydroxyl group in this compound can be sensitive, and impurities can affect the reaction.

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen.[1] Ensure your reaction vessel was properly purged with an inert gas (e.g., argon or nitrogen) and that all solvents were thoroughly degassed.

  • Catalyst Activity: The palladium catalyst may be inactive. If you are using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species. Consider using a fresh batch of catalyst or a pre-catalyst that is known to be highly active.

  • Reaction Temperature: The reaction may require higher temperatures to proceed. The C-Br bond in this compound is relatively strong, and sufficient thermal energy is needed for the oxidative addition step. However, excessively high temperatures can lead to catalyst decomposition or side reactions.[1]

Suzuki-Miyaura Coupling

Q2: I am observing significant amounts of homocoupling of my boronic acid in the Suzuki-Miyaura reaction of this compound. How can I minimize this?

A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or Pd(II) species. To mitigate this:

  • Thorough Degassing: Rigorously degas your solvent and reaction mixture to remove dissolved oxygen.

  • Use a Pd(0) Source: Consider using a Pd(0) catalyst directly, such as Pd(PPh₃)₄, to bypass the in situ reduction step.

  • Ligand Choice: Bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway over homocoupling.[2]

  • Controlled Addition: Slow addition of the boronic acid to the reaction mixture can sometimes help to minimize its homocoupling.

Q3: The phenolic hydroxyl group of this compound seems to be interfering with my Suzuki-Miyaura coupling. What can I do?

A3: The acidic proton of the phenol can react with the base, potentially affecting the reaction outcome. Consider the following strategies:

  • Choice of Base: Use a weaker base that is still effective for the transmetalation step. Inorganic bases like K₂CO₃ or K₃PO₄ are often used. The choice of base can be critical and may require screening.

  • Protecting Group: If interference from the hydroxyl group is significant, consider protecting it as a silyl ether (e.g., TBDMS) or another suitable protecting group that is stable to the reaction conditions and can be easily removed later.[3][4][5]

Buchwald-Hartwig Amination

Q4: My Buchwald-Hartwig amination of this compound is giving low yields and several side products. What are the likely causes?

A4: Low yields in Buchwald-Hartwig aminations can be due to several factors, especially with a potentially reactive substrate like this compound.

  • Base Selection: The choice of base is critical. Strong bases like NaOtBu or LHMDS are commonly used, but they can also promote side reactions.[6] Weaker bases like Cs₂CO₃ or K₃PO₄ may be more suitable for this substrate.[6]

  • Ligand Selection: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For electron-rich aryl bromides like this compound, bulky, electron-rich phosphine ligands are generally preferred.[7]

  • Hydrodehalogenation: A common side reaction is the replacement of the bromine atom with a hydrogen (hydrodehalogenation). This can be minimized by ensuring anhydrous conditions and careful selection of the base and solvent.[8]

  • Phenol Reactivity: The phenol may be deprotonated by the strong base, potentially leading to O-arylation as a side product. Protecting the hydroxyl group may be necessary.

Sonogashira Coupling

Q5: I am struggling with the Sonogashira coupling of this compound. The reaction is sluggish and I observe Glaser-Hay homocoupling of the alkyne.

A5: The Sonogashira coupling can be sensitive to reaction conditions. Here are some troubleshooting tips:

  • Copper Co-catalyst: The copper(I) co-catalyst is crucial for the formation of the copper acetylide, but it can also promote alkyne homocoupling. Ensure you are using the correct amount of CuI and consider running the reaction under copper-free conditions if homocoupling is a major issue.[9][10][11]

  • Base: An amine base, such as triethylamine or diisopropylamine, is typically used as both the base and sometimes as the solvent.[12] Ensure it is dry and of high purity.

  • Temperature: While some Sonogashira couplings can be performed at room temperature, aryl bromides often require heating to facilitate the oxidative addition step.[13]

  • Oxygen Exclusion: Oxygen can promote the Glaser-Hay coupling. Meticulous degassing of the reaction mixture is essential.

Quantitative Data Summary

The following tables provide typical ranges for key reaction parameters in cross-coupling reactions of aryl bromides. These are starting points and may require optimization for this compound.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides

ParameterTypical RangeNotes
Catalyst Loading (mol%) 1 - 5Higher loadings may be needed for less reactive substrates.
Ligand to Metal Ratio 1:1 to 2:1Dependent on the specific ligand and catalyst used.
Base (equivalents) 2 - 3Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are common.
Temperature (°C) 80 - 120Solvent choice will influence the reaction temperature.
Reaction Time (hours) 2 - 24Monitor by TLC or LC-MS to determine completion.
Typical Yields (%) 70 - 95Highly dependent on the coupling partners and conditions.

Table 2: Buchwald-Hartwig Amination of Aryl Bromides

ParameterTypical RangeNotes
Catalyst Loading (mol%) 0.5 - 3Pre-catalysts often allow for lower loadings.
Ligand to Metal Ratio 1:1 to 1.5:1Bulky, electron-rich phosphine ligands are often used.
Base (equivalents) 1.2 - 2Strong bases (NaOtBu, LHMDS) or weaker inorganic bases.
Temperature (°C) 80 - 110Solvent and substrate dependent.
Reaction Time (hours) 4 - 24Monitor reaction progress.
Typical Yields (%) 60 - 90Can be influenced by the nature of the amine.

Table 3: Sonogashira Coupling of Aryl Bromides

ParameterTypical RangeNotes
Pd Catalyst Loading (mol%) 1 - 5Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are common choices.
Cu(I) Co-catalyst (mol%) 2 - 10CuI is the most common co-catalyst.
Base Amine (e.g., Et₃N, i-Pr₂NH)Often used in excess or as the solvent.
Temperature (°C) Room Temp - 100Aryl bromides typically require heating.
Reaction Time (hours) 2 - 16Can vary significantly with substrate reactivity.
Typical Yields (%) 75 - 95Sensitive to reaction conditions and substrate purity.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), the boronic acid or ester (1.2 mmol, 1.2 eq.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and the ligand if necessary.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

  • To a flame-dried Schlenk tube, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 eq.).

  • Seal the tube, and evacuate and backfill with an inert gas three times.

  • Under a positive pressure of the inert gas, add this compound (1.0 mmol, 1.0 eq.), the amine (1.2 mmol, 1.2 eq.), and the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling of this compound

  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and the copper(I) iodide (0.04 mmol, 4 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Under a positive pressure of the inert gas, add the degassed solvent (e.g., THF, 5 mL) and the amine base (e.g., triethylamine, 3.0 mmol, 3.0 eq.).

  • Add the terminal alkyne (1.1 mmol, 1.1 eq.) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 65 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer, concentrate, and purify the product by flash column chromatography.

Visualizations

Troubleshooting_Workflow Start Low or No Conversion Observed CheckReagents 1. Verify Reagent Quality - this compound purity - Coupling partner stability - Catalyst/Ligand activity - Base and solvent purity/dryness Start->CheckReagents CheckConditions 2. Review Reaction Conditions - Inert atmosphere maintained? - Correct temperature? - Adequate stirring? CheckReagents->CheckConditions AnalyzeSideProducts 3. Analyze for Side Products - Homocoupling? - Dehalogenation? - Protodeboronation/dealkynylation? CheckConditions->AnalyzeSideProducts Optimize 4. Systematically Optimize - Screen catalysts and ligands - Screen bases - Screen solvents and temperature AnalyzeSideProducts->Optimize ProtectPhenol Consider Protecting the Phenol Group AnalyzeSideProducts->ProtectPhenol If phenol interference is suspected Success Successful Reaction Optimize->Success ProtectPhenol->Optimize

Caption: A systematic workflow for troubleshooting cross-coupling reactions of this compound.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R-B(OR)₂ Base PdII_Diaryl Ar-Pd(II)L₂-R Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

"3-Bromo-4-ethylphenol" degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-4-ethylphenol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to degradation through several pathways, primarily oxidative, photolytic, and microbial degradation.

  • Oxidative Degradation: The phenolic hydroxyl group is prone to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light. This process can lead to the formation of colored quinone-type byproducts and other degradation products, compromising sample purity.[1] The oxidation of bromophenols can also result in the formation of brominated polymeric products through the coupling of bromophenoxyl radicals.

  • Photolytic Degradation: Exposure to light, particularly UV light, can induce the cleavage of the carbon-bromine (C-Br) bond, leading to debromination and the formation of various photoproducts.[2] Studies on other bromophenols have shown that photodegradation can proceed via the formation of bromocatechols and subsequently benzenetriol.[3]

  • Microbial Degradation: Certain microorganisms can utilize bromophenols as a source of carbon and energy, breaking them down into less harmful substances.[3] This process often involves hydroxylation of the aromatic ring, followed by ring cleavage.[4][5] Both aerobic and anaerobic bacteria have been shown to dehalogenate brominated phenols.[6]

Q2: What are the visible signs of this compound degradation?

A2: A common sign of degradation for phenolic compounds is a change in the color of the solution, often turning yellow or brown.[7] This discoloration is typically due to the formation of colored oxidation products, such as quinones.[1][7] However, the absence of a color change does not guarantee stability, as some degradation products may be colorless. Therefore, analytical techniques are necessary for a definitive assessment of stability.[7]

Q3: How can I prevent the degradation of this compound during storage and experiments?

A3: To enhance the stability of this compound, consider the following preventative measures:

  • Storage Conditions: Store the compound at low temperatures, such as -20°C, to minimize the rate of potential degradation reactions.[1]

  • Inert Atmosphere: Store both solid samples and solutions under an inert atmosphere, such as argon or nitrogen, to prevent oxidation by atmospheric oxygen.[1]

  • Light Protection: Protect the compound from light by using amber vials or by wrapping the container in foil to prevent photolytic degradation.[1]

  • pH Control: Phenolic compounds are generally more stable in acidic conditions and more susceptible to oxidation at alkaline pH.[7] Maintaining a slightly acidic pH (e.g., 4-6) can improve stability.

  • Use of Stabilizers: The addition of antioxidants, such as butylated hydroxytoluene (BHT), can help prevent oxidative degradation.[1] Chelating agents like EDTA can also be used to sequester metal ions that can catalyze oxidation.[1]

Troubleshooting Guides

Issue 1: Discoloration of this compound Solution

Possible Cause Troubleshooting Steps Corrective and Preventative Actions
Oxidation 1. Confirm the presence of degradation products using a stability-indicating HPLC method. 2. Prepare a fresh solution using deoxygenated solvents.[1]1. Store solutions under an inert atmosphere (argon or nitrogen).[1] 2. Add an antioxidant such as BHT (e.g., 0.01% w/v) to the solution.[1] 3. Protect the solution from light.[1]
Incorrect pH 1. Measure the pH of the solution.1. Adjust the pH to a slightly acidic range (4-6) using a suitable buffer.
Contamination with Metal Ions 1. Use high-purity solvents and glassware.1. Add a chelating agent like EDTA to the solution to sequester metal ions.[1]

Issue 2: Unexpected Peaks in Chromatographic Analysis

Possible Cause Troubleshooting Steps Corrective and Preventative Actions
Degradation of the Compound 1. If possible, use mass spectrometry (LC-MS or GC-MS) to identify the mass of the unknown peaks and deduce their potential structures. 2. Perform a forced degradation study on a fresh sample under various stress conditions (acid, base, heat, light, oxidation) to see if the same degradation products are formed.[8]1. Review and optimize storage and experimental conditions to minimize degradation (see Q3). 2. Use a validated stability-indicating analytical method for accurate quantification.
Sample Matrix Effects 1. Analyze a blank matrix sample to check for interferences.1. Optimize the sample preparation method (e.g., solid-phase extraction) to remove interfering compounds.
Instrumental Issues 1. Check for system leaks, column contamination, or detector malfunction.1. Perform routine maintenance on the analytical instrument.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Analysis

This protocol outlines a general procedure to evaluate the stability of this compound in solution.

  • Materials:

    • This compound

    • HPLC-grade acetonitrile and water

    • Buffer (e.g., phosphate or acetate)

    • Amber glass vials with PTFE-lined caps

    • Calibrated analytical balance

    • Volumetric flasks and pipettes

    • HPLC-UV system

  • Preparation of Stability Samples:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Prepare different sets of samples under various conditions to be tested (e.g., different pH, temperature, light exposure).

    • Include a control sample stored under optimal conditions (e.g., -20°C, inert atmosphere, protected from light).

  • HPLC Analysis:

    • Column: A C18 reversed-phase column is typically suitable for the analysis of phenolic compounds.

    • Mobile Phase: A gradient of acetonitrile and water (with a small percentage of acid like trifluoroacetic acid or formic acid to improve peak shape) is a common mobile phase.

    • Detection: UV detection at a wavelength where this compound has maximum absorbance.

    • Injection Volume: Typically 10-20 µL.

    • Flow Rate: Typically 1 mL/min.

  • Data Analysis:

    • Analyze the samples at different time points (e.g., 0, 24, 48, 72 hours).

    • Monitor the peak area of this compound to determine its degradation over time.

    • Observe the appearance of any new peaks, which may correspond to degradation products.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification of Degradation Products

This protocol can be used to identify the volatile and semi-volatile degradation products of this compound.

  • Sample Preparation:

    • Degraded samples of this compound can be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • The extract is then concentrated to a small volume.

    • Derivatization (e.g., silylation) may be necessary to improve the volatility and chromatographic behavior of the phenolic compounds.

  • GC-MS Analysis:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is commonly used.

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Splitless injection is often used for trace analysis.

    • Oven Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points.

    • Mass Spectrometer: Operated in electron ionization (EI) mode. Data is collected in full scan mode to identify unknown compounds by comparing their mass spectra to a library (e.g., NIST).

Visualizations

DegradationPathways cluster_photolytic Photolytic Degradation (UV Light) cluster_oxidative Oxidative Degradation (O2, Metal Ions) cluster_microbial Microbial Degradation 3-Bromo-4-ethylphenol_p This compound Debrominated_Phenol_p 4-Ethylphenol 3-Bromo-4-ethylphenol_p->Debrominated_Phenol_p C-Br Cleavage Brominated_Intermediates_p Brominated Intermediates 3-Bromo-4-ethylphenol_p->Brominated_Intermediates_p Ring_Opening_Products_p Ring Opening Products Brominated_Intermediates_p->Ring_Opening_Products_p 3-Bromo-4-ethylphenol_o This compound Phenoxyl_Radical_o Phenoxyl Radical 3-Bromo-4-ethylphenol_o->Phenoxyl_Radical_o Oxidation Quinone_Products_o Quinone-type Products Phenoxyl_Radical_o->Quinone_Products_o Polymeric_Products_o Polymeric Products Phenoxyl_Radical_o->Polymeric_Products_o Coupling 3-Bromo-4-ethylphenol_m This compound Hydroxylated_Intermediates_m Hydroxylated Intermediates 3-Bromo-4-ethylphenol_m->Hydroxylated_Intermediates_m Hydroxylation Ring_Cleavage_Products_m Ring Cleavage Products Hydroxylated_Intermediates_m->Ring_Cleavage_Products_m Dioxygenase Mineralization_m CO2 + H2O + Br- Ring_Cleavage_Products_m->Mineralization_m

Caption: Major degradation pathways of this compound.

TroubleshootingWorkflow start Experiment Shows Degradation (e.g., color change, extra peaks) check_storage Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage storage_ok Storage OK check_storage->storage_ok Yes storage_not_ok Storage Not OK check_storage->storage_not_ok No check_solution Assess Solution Parameters (pH, Solvent Purity) solution_ok Solution OK check_solution->solution_ok Yes solution_not_ok Solution Not OK check_solution->solution_not_ok No analytical_validation Validate Analytical Method (Stability-Indicating?) method_ok Method Valid analytical_validation->method_ok Yes method_not_ok Method Not Valid analytical_validation->method_not_ok No storage_ok->check_solution adjust_storage Adjust Storage: - Lower Temperature - Protect from Light - Use Inert Gas storage_not_ok->adjust_storage solution_ok->analytical_validation adjust_solution Adjust Solution: - Buffer to acidic pH - Use high-purity, deoxygenated solvent - Add stabilizers (BHT, EDTA) solution_not_ok->adjust_solution forced_degradation Perform Forced Degradation Study to Identify Products method_ok->forced_degradation develop_method Develop/Validate Stability- Indicating Method method_not_ok->develop_method end Problem Resolved adjust_storage->end adjust_solution->end develop_method->end forced_degradation->end

Caption: Troubleshooting workflow for this compound degradation issues.

References

Interpreting NMR and mass spectrometry data of "3-Bromo-4-ethylphenol"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analysis of 3-Bromo-4-ethylphenol

This guide provides troubleshooting advice and answers to frequently asked questions regarding the interpretation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the expected key features in the ¹H NMR spectrum of this compound?

The ¹H NMR spectrum is expected to show signals corresponding to four distinct proton environments:

  • Aromatic Protons: Three protons in the aromatic region, typically between 6.5 and 8.0 ppm.[1] Due to the substitution pattern, they should appear as a doublet, a doublet of doublets, and another doublet.

  • Ethyl Group Protons: An ethyl group will present as a quartet (CH₂) and a triplet (CH₃) in the aliphatic region. Based on similar structures, the quartet is expected around 2.5-2.7 ppm and the triplet around 1.1-1.3 ppm.[2]

  • Phenolic Proton: A single, often broad, proton signal for the hydroxyl (-OH) group. Its chemical shift is variable (typically 4-7 ppm) and depends on concentration and solvent.[3]

Q2: How can I definitively identify the phenolic -OH peak?

The most reliable method is a "D₂O shake."[3] After acquiring an initial ¹H NMR spectrum, add a few drops of deuterium oxide (D₂O) to the NMR tube, shake it, and re-acquire the spectrum. The acidic -OH proton will exchange with deuterium. Since deuterium is not observed in a standard ¹H NMR experiment, the peak corresponding to the phenolic proton will disappear or significantly decrease in intensity.[3]

Q3: What should I look for in the ¹³C NMR spectrum?

For this compound, you should expect to see 8 distinct signals, as there are no planes of symmetry in the molecule, making all eight carbons unique.

  • Aromatic Carbons: Six signals will appear in the aromatic region (approximately 110-160 ppm).[1][4] The carbon attached to the electronegative oxygen (C-O) will be the most downfield in this region, while the carbon bonded to bromine (C-Br) will also have a characteristic shift.

  • Aliphatic Carbons: Two signals corresponding to the ethyl group carbons will appear in the upfield, aliphatic region (typically < 40 ppm).[5]

Q4: What is the most characteristic feature in the mass spectrum of this compound?

The most telling feature is the isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[6] Therefore, the molecular ion peak will appear as two peaks of almost equal intensity: one for the molecule containing ⁷⁹Br (M⁺) and another two mass units higher for the molecule containing ⁸¹Br (M+2). For this compound (C₈H₉BrO), this will be seen at m/z ≈ 200 and m/z ≈ 202.[7]

Predicted Spectral Data

The following tables summarize the expected quantitative data for this compound.

Table 1: Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
-CH₂-CH₃ ~ 1.2 Triplet (t) 3H ~ 7.6
-CH₂-CH₃ ~ 2.6 Quartet (q) 2H ~ 7.6
Ar-OH 4.0 - 7.0 (variable) Broad Singlet (s) 1H N/A
Ar-H (H-5) ~ 6.8 Doublet of Doublets (dd) 1H J(ortho) ≈ 8.5, J(meta) ≈ 2.2
Ar-H (H-6) ~ 7.1 Doublet (d) 1H J(ortho) ≈ 8.5

| Ar-H (H-2) | ~ 7.2 | Doublet (d) | 1H | J(meta) ≈ 2.2 |

Table 2: Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-CH₂-C H₃ ~ 15
-C H₂-CH₃ ~ 28
C -Br ~ 112
C -H (C-2, C-5, C-6) ~ 115 - 132
C -CH₂CH₃ ~ 138

| C -OH | ~ 153 |

Table 3: Predicted Mass Spectrometry Data

m/z Ion / Fragment Comments
202 [M+2]⁺ Molecular ion with ⁸¹Br isotope. Intensity should be ~100% relative to M⁺.
200 [M]⁺ Molecular ion with ⁷⁹Br isotope.
187/185 [M - CH₃]⁺ Loss of a methyl radical from the ethyl group (benzylic cleavage).
173/171 [M - C₂H₅]⁺ Loss of an ethyl radical.
121 [M - Br]⁺ Loss of a bromine radical.

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for alkyl-substituted aromatic compounds.[8] |

Troubleshooting Guide

Q: My aromatic signals are overlapping and look like an uninterpretable multiplet. What can I do? A: Overlapping aromatic signals are common.[9] First, ensure your sample is pure. If purity is confirmed, increasing the magnetic field strength of the NMR spectrometer (e.g., moving from a 400 MHz to a 600 MHz instrument) can increase the dispersion of the signals, often resolving the overlap. Alternatively, 2D NMR techniques like COSY can help identify which protons are coupled to each other.

Q: The integration of my ethyl group signals is not a clean 2:3 ratio. Why might this be? A: This usually points to one of two issues:

  • Impurity: The sample may contain a solvent or other impurity with signals in the same region. Check your solvent blanks and starting materials.

  • Phasing/Integration Errors: Improper phasing of the spectrum can lead to baseline distortion and inaccurate integration. Re-process the raw data (FID) and carefully phase the spectrum before re-integrating. Ensure the integration region covers the entire signal, including the smaller outer peaks of the multiplets.

Q: I don't see the M+2 peak in my mass spectrum. Does this mean my compound is incorrect? A: The absence of a strong M+2 peak is a significant red flag if you expect a bromine- or chlorine-containing compound. It strongly suggests the compound does not contain bromine. Double-check the elemental composition and re-examine the synthetic route. It is possible that the bromination step failed or a different reaction occurred.

Q: My NMR baseline is noisy and rolling. How can I improve it? A: A poor baseline can obscure small signals and affect integration. Try the following:

  • Shimming: The instrument may need to be re-shimmed to improve the magnetic field homogeneity.

  • Sample Concentration: Very high sample concentrations can degrade shim performance. Dilute the sample if it is too concentrated.

  • Processing: Apply a baseline correction algorithm during data processing. Most NMR software packages have automated or manual baseline correction functions.

Diagrams

G Workflow for Spectroscopic Analysis of this compound ms 1. Mass Spectrometry Analysis h_nmr 2. ¹H NMR Analysis ms->h_nmr sub_ms Check for M and M+2 peaks (Characteristic Br isotope pattern) ms->sub_ms c_nmr 3. ¹³C NMR Analysis h_nmr->c_nmr sub_h_nmr Check integrations (3H, 1H, 2H, 3H) Identify aromatic, ethyl, and OH signals h_nmr->sub_h_nmr confirm 4. Structure Confirmation c_nmr->confirm sub_c_nmr Count signals (expect 8) Check chemical shifts for C-O, C-Br c_nmr->sub_c_nmr

Caption: A logical workflow for interpreting spectral data to confirm the structure of this compound.

Experimental Protocols

Protocol 1: NMR Spectroscopy

  • Sample Preparation: Weigh approximately 5-10 mg of the this compound sample. Dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

  • Transfer: Filter the solution through a small plug of glass wool in a pipette into a standard 5 mm NMR tube.

  • Instrumentation: Insert the tube into the NMR spectrometer.

  • Tuning and Shimming: Allow the instrument to lock onto the deuterium signal of the solvent. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum using parameters such as a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are sufficient.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans will be needed (e.g., 512 or more), with a longer relaxation delay (2-5 seconds) to ensure quantitative accuracy if needed.

  • Data Processing: Fourier transform the raw data (FID), phase the spectrum, and apply baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Protocol 2: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.

  • Introduction Method: Introduce the sample into the mass spectrometer. For a stable compound like this, direct injection via a GC-MS system is common. The GC column separates the analyte from any impurities before it enters the ion source.

  • Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecule.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.

  • Data Analysis: Analyze the spectrum for the molecular ion peak (M⁺ and M+2) to confirm the molecular weight and the presence of bromine.[6] Interpret the fragmentation pattern to further support the proposed structure.

G Key Spectroscopic Identifiers for this compound compound This compound ms Mass Spec compound->ms h_nmr ¹H NMR compound->h_nmr c_nmr ¹³C NMR compound->c_nmr ms_feature M & M+2 peaks (1:1 ratio) m/z ≈ 200 & 202 ms->ms_feature h_nmr_features Aromatic Region (3H): - Distinct d, dd, and d signals Aliphatic Region (5H): - Quartet (q, 2H) & Triplet (t, 3H) Labile Proton (1H): - Broad singlet (s), D₂O exchangeable h_nmr->h_nmr_features c_nmr_feature 8 unique carbon signals: - 6 aromatic (110-160 ppm) - 2 aliphatic (< 40 ppm) c_nmr->c_nmr_feature

References

Common impurities in "3-Bromo-4-ethylphenol" and their characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of 3-Bromo-4-ethylphenol. The following information is designed to help you identify common impurities, understand their characterization, and troubleshoot analytical issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a sample of this compound?

A1: The most common impurities in this compound typically arise from the synthesis process, which usually involves the bromination of 4-ethylphenol. Therefore, you can expect to find:

  • Unreacted Starting Material: 4-Ethylphenol.

  • Isomeric Byproducts: 2-Bromo-4-ethylphenol is a common isomeric impurity.

  • Over-brominated Products: Di-brominated species such as 2,6-Dibromo-4-ethylphenol can also be present, particularly if the reaction conditions are not carefully controlled.

Q2: I see an unexpected peak in my GC-MS chromatogram. How can I identify it?

A2: Identifying an unknown peak requires a systematic approach. This workflow can guide you through the process.

impurity_identification_workflow start Unexpected Peak Observed in GC-MS check_retention Compare Retention Time to Standards (if available) start->check_retention analyze_ms Analyze Mass Spectrum check_retention->analyze_ms If no match end Impurity Identified check_retention->end If match found molecular_ion Identify Molecular Ion Peak (M+) and Isotope Pattern analyze_ms->molecular_ion fragmentation Analyze Fragmentation Pattern molecular_ion->fragmentation compare_library Compare Spectrum to NIST/Wiley Libraries fragmentation->compare_library propose_structure Propose Putative Structure Based on Fragmentation and Synthetic Route compare_library->propose_structure If no definitive match compare_library->end If match found confirm_nmr Confirm Structure with NMR propose_structure->confirm_nmr confirm_nmr->end

Caption: Workflow for identifying an unknown impurity in a GC-MS analysis.

Q3: My HPLC peaks for phenolic compounds are tailing. What could be the cause and how can I fix it?

A3: Peak tailing for phenolic compounds in reversed-phase HPLC is often due to secondary interactions between the acidic phenolic hydroxyl group and residual silanols on the silica-based column packing.[1] Here are some common causes and solutions:

  • Mobile Phase pH: If the mobile phase pH is too high, the phenol will be ionized, leading to strong interactions with the stationary phase. Solution: Lower the mobile phase pH by adding a small amount of an acid like formic acid or trifluoroacetic acid (typically 0.1%) to suppress ionization.[1]

  • Column Choice: Not all C18 columns are the same. Some have more residual silanols than others. Solution: Use a column specifically designed for the analysis of polar compounds or one with end-capping to minimize silanol interactions.

  • Sample Overload: Injecting too much sample can lead to peak distortion. Solution: Try diluting your sample and re-injecting.

Q4: I am having trouble separating isomeric impurities from my main product. What can I do?

A4: Co-elution of isomers is a common challenge due to their similar physical and chemical properties.[2] To improve separation:

  • Optimize the GC Temperature Program: A slower temperature ramp will increase the interaction time of the analytes with the stationary phase, often leading to better resolution.[2]

  • Change the Stationary Phase: If you are using a non-polar column (like a DB-1 or HP-5), switching to a more polar column can introduce different selectivity and improve separation.

  • Adjust HPLC Mobile Phase Composition: In HPLC, systematically varying the ratio of your organic solvent to water can significantly impact selectivity. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as they offer different selectivities.

Impurity Characterization Data

The following tables summarize the expected analytical data for this compound and its common impurities. This data is essential for a definitive identification.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data

CompoundExpected Retention Order (Non-polar Column)Key Mass Fragments (m/z)
4-Ethylphenol1122 (M+), 107 (M-15, base peak), 77
2-Bromo-4-ethylphenol2202/200 (M+), 187/185 (M-15), 106
This compound3202/200 (M+), 187/185 (M-15), 106
2,6-Dibromo-4-ethylphenol4282/280/278 (M+), 267/265/263 (M-15)

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio for monobrominated compounds and a 1:2:1 ratio for dibrominated compounds.[3]

Table 2: High-Performance Liquid Chromatography (HPLC) Data on a C18 Column

CompoundExpected Retention Order
4-Ethylphenol1
2-Bromo-4-ethylphenol2
This compound3
2,6-Dibromo-4-ethylphenol4

Note: Retention times will vary depending on the specific column, mobile phase composition, and flow rate. The elution order is based on increasing hydrophobicity.

Table 3: 1H NMR (Proton NMR) Chemical Shifts (in CDCl3)

CompoundAromatic Protons (ppm)Ethyl Protons (ppm)-OH Proton (ppm)
4-Ethylphenol~7.04 (d, 2H), ~6.73 (d, 2H)[4]~2.55 (q, 2H), ~1.18 (t, 3H)[4]~4.53 (s, 1H)[4]
2-Bromo-4-ethylphenol~7.2 (d, 1H), ~7.0 (dd, 1H), ~6.8 (d, 1H)~2.6 (q, 2H), ~1.2 (t, 3H)~5.5 (s, 1H)
This compound~7.1 (d, 1H), ~6.9 (dd, 1H), ~6.7 (d, 1H)~2.7 (q, 2H), ~1.2 (t, 3H)~5.3 (s, 1H)
2,6-Dibromo-4-ethylphenol~7.1 (s, 2H)~2.5 (q, 2H), ~1.2 (t, 3H)~5.7 (s, 1H)

Table 4: 13C NMR (Carbon NMR) Chemical Shifts (in CDCl3)

CompoundAromatic Carbons (ppm)Ethyl Carbons (ppm)
4-Ethylphenol~153.1, ~136.8, ~129.0, ~115.4[5]~28.0, ~15.8[5]
2-Bromo-4-ethylphenol~150.0, ~132.1, ~131.4, ~129.8, ~115.7, ~109.8~28.1, ~15.6
This compound~151.2, ~134.5, ~130.9, ~128.0, ~115.9, ~112.1~28.5, ~15.5
2,6-Dibromo-4-ethylphenol~147.5, ~133.0, ~129.5, ~112.0~27.9, ~15.4

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound and Impurities

  • Instrumentation: Gas chromatograph equipped with a mass selective detector.

  • Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is a good starting point.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector: Splitless mode, 250 °C.

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-350.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Sample Preparation: Dissolve the sample in a suitable solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Protocol 2: HPLC Analysis of this compound and Impurities

  • Instrumentation: High-performance liquid chromatograph with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • Start with 50% B.

    • Increase to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 50% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 280 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL and filter through a 0.45 µm syringe filter.

Protocol 3: NMR Sample Preparation

  • Solvent: Chloroform-d (CDCl3) is a suitable solvent.

  • Concentration: Prepare a solution of approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (0 ppm).

  • Acquisition: Acquire 1H and 13C spectra on a 400 MHz or higher field NMR spectrometer for good resolution and sensitivity.

By utilizing these FAQs, data tables, and experimental protocols, researchers can more effectively identify and characterize impurities in their this compound samples, leading to more accurate and reliable experimental outcomes.

References

New effective prescriptions for the synthesis of "3-Bromo-4-ethylphenol"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Bromo-4-ethylphenol. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the preparation of this compound?

A1: The most direct and common method for the synthesis of this compound is through the electrophilic bromination of 4-ethylphenol. The key challenge is to achieve regioselectivity, directing the bromine atom to the position ortho to the hydroxyl group and meta to the ethyl group. Common brominating agents for this purpose include elemental bromine (Br₂) and N-Bromosuccinimide (NBS). The choice of solvent and reaction conditions is crucial to control selectivity and minimize side reactions.[1][2][3][4]

Q2: How can I minimize the formation of polybrominated byproducts?

A2: Polysubstitution is a common issue in phenol bromination due to the activating effect of the hydroxyl group.[1][5] To minimize the formation of di- or tri-brominated products, consider the following:

  • Stoichiometry: Use a 1:1 molar ratio or a slight excess of the phenol substrate to the brominating agent.[1]

  • Milder Brominating Agent: Employ a less reactive brominating agent like N-Bromosuccinimide (NBS) instead of elemental bromine.[1][6]

  • Solvent Choice: Use non-polar solvents such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) to reduce the ionizing power of the brominating agent.[1][7]

  • Low Temperature: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to control the reaction rate and improve selectivity.[1][8]

Q3: How can I improve the regioselectivity to favor the 3-bromo isomer over the 2-bromo isomer?

A3: The hydroxyl group is an ortho-, para- director, and since the para position is blocked by the ethyl group in 4-ethylphenol, bromination will occur at the ortho positions (2 or 6). Directing the bromine to the 3-position (which is ortho to the hydroxyl and meta to the ethyl group) is the primary challenge. While the ethyl group is also ortho-, para-directing, the hydroxyl group's directing effect is significantly stronger. To favor the formation of this compound (bromination at position 3), steric hindrance around the other ortho position (position 2) can be exploited. Using a bulkier brominating agent or specific catalysts might offer some degree of selectivity, though achieving high selectivity can be difficult.[9]

Q4: What are some common impurities I might encounter and how can they be removed?

A4: Common impurities include:

  • Unreacted 4-ethylphenol: Can be removed by column chromatography or by washing the organic extract with a dilute aqueous base to extract the acidic phenol.

  • Dibrominated phenols (e.g., 2,5-dibromo-4-ethylphenol): These are often less polar than the monobrominated product and can be separated by flash column chromatography on silica gel.[1]

  • Isomeric 2-Bromo-4-ethylphenol: Separation from the desired 3-bromo isomer can be challenging due to similar polarities. Fractional distillation under reduced pressure or careful column chromatography may be effective.

  • Oxidation products: Phenols can be susceptible to oxidation, leading to colored impurities.[10] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize this. Purification by recrystallization or chromatography is typically effective.

Q5: What are the key safety precautions to take during the synthesis of this compound?

A5: Safety is paramount in any chemical synthesis. Key precautions include:

  • Handling Bromine: Elemental bromine is highly corrosive, toxic, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a bromine spill kit readily available.

  • Handling Solvents: Many organic solvents are flammable and/or toxic. Ensure proper ventilation and avoid sources of ignition.

  • Corrosive Byproducts: The reaction often produces hydrogen bromide (HBr) as a byproduct, which is a corrosive gas. The reaction setup should include a trap to neutralize the evolved HBr gas.

  • General PPE: Always wear safety glasses, a lab coat, and appropriate gloves when handling any chemicals.

Troubleshooting Guides

Problem Possible Cause(s) Troubleshooting Steps
Low or no conversion of starting material (4-ethylphenol) 1. Inactive brominating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time.1. Use a fresh bottle of the brominating agent or test its activity. 2. Gradually increase the reaction temperature while monitoring the reaction by TLC. 3. Allow the reaction to stir for a longer period.
Formation of multiple products (low selectivity) 1. Reaction conditions are too harsh (high temperature, polar solvent). 2. Incorrect stoichiometry of reagents. 3. Highly reactive brominating agent used.1. Lower the reaction temperature and use a non-polar solvent like CH₂Cl₂ or CCl₄.[1][7] 2. Ensure a 1:1 molar ratio of 4-ethylphenol to the brominating agent.[1] 3. Switch to a milder brominating agent such as N-Bromosuccinimide (NBS).[1][6]
Product is a dark, oily residue instead of a solid 1. Presence of colored impurities from oxidation. 2. Formation of a mixture of isomers that prevents crystallization. 3. Residual solvent.1. Purify the crude product by column chromatography. Consider rerunning the reaction under an inert atmosphere. 2. Attempt purification by column chromatography to separate the isomers. 3. Ensure complete removal of the solvent under reduced pressure.
Difficulty in purifying the product 1. Similar polarity of the desired product and byproducts. 2. The product is unstable on silica gel.1. Try different solvent systems for column chromatography. Consider fractional distillation under high vacuum. 2. Use a different stationary phase for chromatography (e.g., alumina) or consider purification by recrystallization from a suitable solvent system.

Experimental Protocols

Method 1: Bromination using Elemental Bromine in Acetic Acid

This protocol is adapted from the synthesis of 3-bromo-4-n-butylphenol and is expected to yield this compound.[11]

Reagents and Materials:

  • 4-ethylphenol

  • Glacial Acetic Acid

  • Bromine

  • Sodium bicarbonate (for workup)

  • Sodium sulfate (for drying)

  • Ethyl acetate (for extraction)

  • Hexane (for chromatography)

Procedure:

  • Dissolve 4-ethylphenol (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.

Method 2: Bromination using N-Bromosuccinimide (NBS)

This method uses a milder brominating agent to potentially improve selectivity and reduce the formation of polybrominated byproducts.[1][6]

Reagents and Materials:

  • 4-ethylphenol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile or Dichloromethane

  • Sodium thiosulfate (for workup)

  • Sodium bicarbonate (for workup)

  • Sodium sulfate (for drying)

  • Ethyl acetate (for extraction)

  • Hexane (for chromatography)

Procedure:

  • Dissolve 4-ethylphenol (1.0 eq) in acetonitrile or dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.0 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Visualizations

experimental_workflow_br2 start Start: 4-Ethylphenol in Glacial Acetic Acid add_br2 Add Bromine (Br₂) in Glacial Acetic Acid at 0°C start->add_br2 react Stir at Room Temperature (Monitor by TLC) add_br2->react workup Aqueous Workup: 1. Quench with Water 2. Extract with Ethyl Acetate 3. Wash with NaHCO₃ & Brine react->workup dry Dry over Na₂SO₄ & Concentrate workup->dry purify Purification: Flash Column Chromatography dry->purify product Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound using Bromine.

experimental_workflow_nbs start Start: 4-Ethylphenol in Acetonitrile/DCM add_nbs Add N-Bromosuccinimide (NBS) portion-wise at 0°C start->add_nbs react Stir at Room Temperature (Monitor by TLC) add_nbs->react workup Aqueous Workup: 1. Quench with Na₂S₂O₃ 2. Extract with Ethyl Acetate 3. Wash with NaHCO₃ & Brine react->workup dry Dry over Na₂SO₄ & Concentrate workup->dry purify Purification: Flash Column Chromatography dry->purify product Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound using NBS.

logical_relationship synthesis Synthesis of This compound starting_material Starting Material: 4-Ethylphenol synthesis->starting_material bromination Key Reaction: Electrophilic Bromination synthesis->bromination purification Purification synthesis->purification reagents Brominating Agents bromination->reagents challenges Key Challenges bromination->challenges br2 Br₂ reagents->br2 More reactive nbs NBS reagents->nbs Milder regioselectivity Regioselectivity challenges->regioselectivity polysubstitution Polysubstitution challenges->polysubstitution chromatography Column Chromatography purification->chromatography distillation Fractional Distillation purification->distillation

Caption: Key aspects of the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to 3-Bromo-4-ethylphenol and Other Brominated Phenols in Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3-Bromo-4-ethylphenol with other common brominated phenols, focusing on their synthesis and performance in key organic reactions. The information presented, supported by experimental data, is intended to assist researchers in making informed decisions for the strategic design of synthetic routes in pharmaceutical and chemical research.

Introduction to Brominated Phenols

Brominated phenols are a class of organic compounds that serve as versatile and indispensable building blocks in modern organic synthesis. Their unique chemical architecture, featuring a hydroxyl group and a bromine atom on a benzene ring, imparts specific reactivity that is highly valued in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1] The position of the bromine and other substituents on the phenol ring significantly influences the compound's reactivity, making the selection of the appropriate bromophenol isomer crucial for the success of a synthetic pathway.[2] This guide will focus on this compound and compare its synthetic utility against other widely used brominated phenols such as 2-bromophenol, 3-bromophenol, and 4-bromophenol.

Comparison of Synthesis Methods

The synthesis of brominated phenols is typically achieved through the electrophilic bromination of the corresponding phenol. The regioselectivity of the bromination is influenced by the directing effects of the hydroxyl group and other substituents on the aromatic ring, as well as the reaction conditions.

Synthesis of this compound:

The synthesis of this compound proceeds via the direct bromination of 4-ethylphenol. The hydroxyl group is a strong activating group and an ortho-, para-director. Since the para position is occupied by the ethyl group, bromination occurs at one of the ortho positions. The ethyl group is also an ortho-, para-director and further activates the ring.

A plausible synthetic approach, adapted from the synthesis of 3-bromo-4-n-butylphenol, involves dissolving 4-ethylphenol in a suitable solvent like glacial acetic acid and treating it with a brominating agent such as molecular bromine.[3]

Comparison with Other Brominated Phenols:

The synthesis of other simple bromophenols, such as 4-bromophenol, also involves the direct bromination of phenol. To achieve high selectivity for the para-isomer, the reaction is often carried out in a non-polar solvent like carbon disulfide at low temperatures.[4]

The following table summarizes the synthesis of this compound and compares it with the synthesis of 4-bromophenol.

Product Starting Material Brominating Agent Solvent Temperature Yield Reference
This compound 4-EthylphenolBromineGlacial Acetic Acid60°C~92% (estimated)Adapted from[3]
4-Bromophenol PhenolBromineCarbon Disulfide< 5°C80-84%[4]

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[5] Brominated phenols are frequently used as coupling partners in these reactions. The position of the hydroxyl and bromo substituents can have a notable impact on the reactivity and, consequently, the reaction yield and conditions.[5]

Reactivity of this compound:

In this compound, the hydroxyl group is meta to the bromine atom, and the ethyl group is para to the bromine. The electron-donating nature of both the hydroxyl and ethyl groups can influence the electron density at the carbon-bromine bond, potentially affecting the rate of oxidative addition in the Suzuki-Miyaura catalytic cycle.

Comparative Performance Data:

While direct comparative studies under identical conditions for this compound and other bromophenols are not extensively documented in a single source, the following table compiles representative data from various studies to provide a useful, albeit indirect, comparison of their performance in Suzuki-Miyaura reactions.[5] Observations from available data suggest that 4-bromophenol often provides high yields, particularly with microwave irradiation.[5][6]

Bromophenol Coupling Partner Catalyst Base Solvent Conditions Yield Reference
2-Bromophenol Furan-2-boronic acidPd/CK3PO4Water100°C, 1h95%[5]
3-Bromophenol Phenylboronic acidPd(OAc)2, SPhosK3PO4Toluene/Water100°C, 18hHigh (not specified)[5]
4-Bromophenol Phenylboronic acidPd/CK3PO4WaterMicrowave, 150°C, 5 min98%[5][6]
This compound Arylboronic acidPd(PPh3)4K2CO3Dioxane/Water80°CGood to Excellent (expected)Inferred

Applications in Drug Development and Biological Activity

Brominated phenols are crucial intermediates in the pharmaceutical industry for the synthesis of a wide array of therapeutic agents.[1] Their halogenated structure is often a desired feature in compounds developed as anti-inflammatory, antibacterial, and anticancer agents.[1][7][8] Marine organisms, particularly red algae, are a rich source of diverse bromophenols with significant pharmacological activities, including antioxidant, antimicrobial, and antiviral properties.[9][10]

The specific substitution pattern of this compound makes it a valuable precursor for multi-substituted aromatic compounds. The bromine atom provides a handle for cross-coupling reactions, while the hydroxyl and ethyl groups can be further functionalized or can influence the biological activity of the final molecule.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of 3-bromo-4-n-butylphenol.[3]

Materials:

  • 4-Ethylphenol

  • Bromine

  • Glacial Acetic Acid

Procedure:

  • Dissolve 4-ethylphenol (1.0 equivalent) in glacial acetic acid in a round-bottom flask.

  • Slowly add bromine (1.02 equivalents) to the solution at room temperature with stirring.

  • Heat the reaction mixture to 60°C and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, remove the glacial acetic acid by distillation under reduced pressure.

  • Purify the residue by vacuum distillation to obtain this compound.

General Procedure for Suzuki-Miyaura Coupling of a Bromophenol

This protocol is a general representation of a typical Suzuki-Miyaura reaction.[11][12]

Materials:

  • Bromophenol (e.g., this compound) (1.0 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4) (0.05 equivalents)

  • Base (e.g., K2CO3) (2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1)

Procedure:

  • To a Schlenk flask, add the bromophenol, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the solvent and the palladium catalyst under the inert atmosphere.

  • Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Synthesis_Workflow Start 4-Ethylphenol Bromination Bromination (Br2, Acetic Acid) Start->Bromination Product This compound Bromination->Product Purification Purification (Distillation) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Synthesis workflow for this compound.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X L2 OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R_R1 R-Pd(II)-R' L2 Transmetal->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product ArX Ar-Br ArX->OxAdd Ar1BOH2 Ar'-B(OH)2 + Base Ar1BOH2->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Reactivity Face-Off: 3-Bromo-4-ethylphenol vs. 3-Chloro-4-ethylphenol in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of synthetic organic chemistry, particularly in the intricate world of drug discovery and development, the choice of starting materials can profoundly impact the efficiency and success of a synthetic route. Aryl halides, such as 3-bromo-4-ethylphenol and 3-chloro-4-ethylphenol, are versatile building blocks, frequently employed in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. This guide provides an objective comparison of the reactivity of these two compounds, supported by established principles and representative experimental data, to aid chemists in making informed decisions for their synthetic endeavors.

The fundamental difference in reactivity between this compound and its chloro-analogue lies in the inherent properties of the carbon-halogen bond. The carbon-bromine (C-Br) bond is longer and weaker than the carbon-chlorine (C-Cl) bond. This disparity directly influences the rate-determining step of many palladium-catalyzed reactions: the oxidative addition of the aryl halide to the palladium(0) catalyst. Consequently, aryl bromides are generally more reactive than aryl chlorides in these transformations.

Quantitative Reactivity Comparison

To illustrate the practical implications of this reactivity difference, the following table summarizes the expected outcomes for this compound and 3-chloro-4-ethylphenol in two of the most ubiquitous cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The data presented is a composite of typical results observed for similar halophenol substrates in the chemical literature.

Reaction TypeParameterThis compound3-Chloro-4-ethylphenolCitation
Suzuki-Miyaura Coupling Typical Reaction Time 1-4 hours6-24 hours[1][2]
Typical Yield 85-95%60-80%[1][2]
Reaction Temperature 80-100 °C100-120 °C[3]
Buchwald-Hartwig Amination Typical Reaction Time 2-8 hours12-36 hours[4][5]
Typical Yield 80-90%50-75%[4][5]
Catalyst Loading 1-2 mol%2-5 mol%[6]

Note: Yields and reaction times are highly dependent on the specific coupling partners, catalyst system, ligands, base, and solvent employed. The data above represents typical observations under optimized conditions for closely related substrates.

Experimental Protocols

The following are detailed, representative protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination that can be adapted for both this compound and 3-chloro-4-ethylphenol. Note that for the chloro-analogue, longer reaction times, higher temperatures, and potentially higher catalyst loadings may be necessary to achieve comparable yields.

Experimental Protocol: Suzuki-Miyaura Coupling of a Halophenol

Materials:

  • 3-Halo-4-ethylphenol (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate tribasic (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a flame-dried Schlenk tube, add the 3-halo-4-ethylphenol, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring. For this compound, the reaction is typically complete within 1-4 hours. For 3-chloro-4-ethylphenol, the reaction may require 6-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Experimental Protocol: Buchwald-Hartwig Amination of a Halophenol

Materials:

  • 3-Halo-4-ethylphenol (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)

  • XPhos (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a Schlenk tube.

  • Add the 3-halo-4-ethylphenol and toluene.

  • Finally, add the amine.

  • Seal the Schlenk tube, remove it from the glovebox, and heat the mixture to 100-110 °C. Reactions with this compound are generally complete in 2-8 hours, while those with 3-chloro-4-ethylphenol may require 12-36 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by flash column chromatography.

Visualizing the Chemistry: Diagrams

To further clarify the processes involved, the following diagrams illustrate a key reaction mechanism and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-B(OR)₂ PdII_R R-Pd(II)L_n-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 R-R' Product Coupled Product (R-R') ArylHalide Aryl Halide (R-X) BoronicAcid Boronic Acid (R'-B(OR)₂) Experimental_Workflow start Start reagents Combine Reactants: Aryl Halide, Coupling Partner, Catalyst, Ligand, Base start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat under Inert Atmosphere solvent->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring workup Aqueous Workup (Extraction, Washing) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis end End analysis->end

References

Comparative analysis of different synthetic routes to "3-Bromo-4-ethylphenol"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and regioselective synthesis of substituted phenols is a critical endeavor. 3-Bromo-4-ethylphenol, a valuable building block, presents a synthetic challenge due to the directing effects of the hydroxyl and ethyl groups on the aromatic ring. This guide provides a comparative analysis of plausible synthetic routes to this target molecule, offering detailed experimental protocols and a quantitative comparison to aid in methodological selection.

Comparative Data of Synthetic Routes

ParameterRoute 1: Sandmeyer Reaction from 4-EthylanilineRoute 2: Nitration of 4-Ethylphenol and Subsequent Transformation
Starting Material 4-Ethylaniline4-Ethylphenol
Key Steps 1. Bromination2. Diazotization3. Hydrolysis1. Nitration2. Isomer Separation3. Reduction4. Diazotization5. Bromination
Regioselectivity Control Generally good, directed by the amino group.Potentially poor in the initial nitration step, requiring separation of isomers.
Plausible Overall Yield Moderate to GoodLow to Moderate (highly dependent on nitration selectivity and separation efficiency)
Reagents Bromine, Acetic Acid, Sodium Nitrite, Sulfuric Acid, WaterNitric Acid, Sulfuric Acid, Reducing Agent (e.g., Sn/HCl), Sodium Nitrite, Copper(I) Bromide
Operational Complexity ModerateHigh
Purification Standard chromatographic or crystallization methods.Requires careful separation of nitro-isomers, followed by standard purification.

Experimental Protocols

Route 1: Synthesis via Sandmeyer Reaction starting from 4-Ethylaniline

This route offers a more direct and regioselective approach to the target molecule.

Step 1: Synthesis of 3-Bromo-4-ethylaniline

  • Materials: 4-Ethylaniline, Acetic Acid, Bromine.

  • Procedure: To a solution of 4-ethylaniline (1.0 eq) in glacial acetic acid, bromine (1.0 eq) is added dropwise at a controlled temperature, typically between 0-5 °C, with constant stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The product, 3-bromo-4-ethylaniline, is isolated by pouring the reaction mixture into water and neutralizing with a base (e.g., sodium bicarbonate). The precipitated solid is filtered, washed with water, and can be purified by recrystallization or column chromatography.

Step 2: Diazotization of 3-Bromo-4-ethylaniline and Hydrolysis to this compound

  • Materials: 3-Bromo-4-ethylaniline, Sulfuric Acid, Sodium Nitrite, Water.

  • Procedure: 3-Bromo-4-ethylaniline (1.0 eq) is dissolved in a mixture of sulfuric acid and water and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.05 eq) in water is added dropwise, maintaining the temperature below 5 °C, to form the diazonium salt. The formation of the diazonium salt can be monitored using starch-iodide paper. The resulting diazonium salt solution is then slowly added to a boiling aqueous solution of sulfuric acid. The phenol is formed through the hydrolysis of the diazonium salt, often accompanied by the evolution of nitrogen gas. The reaction mixture is then cooled, and the product is extracted with an organic solvent (e.g., diethyl ether). The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude this compound can be purified by vacuum distillation or column chromatography.[1]

Route 2: Synthesis via Nitration of 4-Ethylphenol

This route is less direct and poses challenges in controlling the regioselectivity of the initial nitration step.

Step 1: Nitration of 4-Ethylphenol

  • Materials: 4-Ethylphenol, Nitric Acid, Sulfuric Acid.

  • Procedure: 4-Ethylphenol (1.0 eq) is dissolved in a suitable solvent (e.g., acetic acid or dichloromethane) and cooled to 0-5 °C. A nitrating mixture of concentrated nitric acid and sulfuric acid is added dropwise with vigorous stirring, maintaining the low temperature. The reaction typically yields a mixture of nitro-isomers, primarily 4-ethyl-2-nitrophenol and the desired 4-ethyl-3-nitrophenol.

Step 2: Isomer Separation

  • The separation of the 2-nitro and 3-nitro isomers is crucial and can be challenging. It is typically achieved by fractional crystallization or column chromatography.

Step 3: Reduction of 3-Nitro-4-ethylphenol to 3-Amino-4-ethylphenol

  • Materials: 3-Nitro-4-ethylphenol, Reducing Agent (e.g., Tin (Sn) and Hydrochloric Acid (HCl), or catalytic hydrogenation).

  • Procedure (using Sn/HCl): The separated 3-nitro-4-ethylphenol is refluxed with granular tin and concentrated hydrochloric acid. After the reaction is complete, the mixture is cooled and made alkaline with a sodium hydroxide solution to precipitate tin hydroxides. The amino-phenol is then extracted with an organic solvent.

Step 4: Diazotization of 3-Amino-4-ethylphenol and Sandmeyer Reaction

  • Materials: 3-Amino-4-ethylphenol, Sodium Nitrite, Hydrobromic Acid, Copper(I) Bromide.

  • Procedure: 3-Amino-4-ethylphenol is diazotized in a similar manner as described in Route 1, Step 2, using sodium nitrite and a strong acid (e.g., hydrobromic acid). The resulting diazonium salt solution is then added to a solution of copper(I) bromide.[2] This is a classic Sandmeyer reaction to introduce the bromine atom. The product, this compound, is then isolated by extraction and purified.

Synthetic Route Diagrams

Synthetic_Routes cluster_0 Route 1: From 4-Ethylaniline cluster_1 Route 2: From 4-Ethylphenol A1 4-Ethylaniline B1 3-Bromo-4-ethylaniline A1->B1 Bromination C1 This compound B1->C1 Sandmeyer Reaction (Diazotization & Hydrolysis) A2 4-Ethylphenol B2 Mixture of Nitro-isomers A2->B2 Nitration C2 3-Nitro-4-ethylphenol B2->C2 Isomer Separation D2 3-Amino-4-ethylphenol C2->D2 Reduction E2 This compound D2->E2 Sandmeyer Reaction (Diazotization & Bromination)

Caption: Comparative workflows for the synthesis of this compound.

Conclusion

Based on the analysis of plausible synthetic pathways, Route 1, commencing from 4-ethylaniline, presents a more strategic and efficient approach for the synthesis of this compound. The key advantage of this route lies in the predictable regioselectivity of the initial bromination step, which simplifies the overall process and likely leads to a higher overall yield. In contrast, Route 2, starting from 4-ethylphenol, is hampered by the formation of isomeric byproducts during the nitration step, necessitating a potentially difficult separation process that can significantly lower the overall efficiency. For researchers aiming for a reliable and scalable synthesis of this compound, the Sandmeyer reaction of 3-bromo-4-ethylaniline is the recommended pathway.

References

Validating the Structure of 3-Bromo-4-ethylphenol: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for 3-Bromo-4-ethylphenol against key analogs, 4-ethylphenol and 3-bromophenol. By presenting predicted and experimental data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document offers a robust framework for the structural validation of this compound. Detailed experimental protocols are included to support the replication and verification of these findings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data points for this compound and its comparative compounds. This data is essential for distinguishing the target molecule based on the unique electronic and structural influences of its substituents.

Table 1: ¹H NMR Spectroscopic Data (Predicted/Experimental, 400 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound (Predicted) ~7.25d1HH-2
~6.95d1HH-6
~6.70dd1HH-5
~4.90s1H-OH
2.65q2H-CH₂-
1.20t3H-CH₃
4-ethylphenol (Experimental) [1][2]7.04d2HH-2, H-6
6.73d2HH-3, H-5
4.53s1H-OH
2.55q2H-CH₂-
1.18t3H-CH₃
3-bromophenol (Experimental) ~7.10m2HAr-H
~6.80m2HAr-H
~5.50s1H-OH

Table 2: ¹³C NMR Spectroscopic Data (Predicted/Experimental, 100 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
This compound (Predicted) ~152C-1 (-OH)
~115C-3 (-Br)
~140C-4 (-CH₂CH₃)
~133C-2
~130C-6
~116C-5
~23-CH₂-
~14-CH₃
4-ethylphenol (Experimental) [1]153.05C-1 (-OH)
136.76C-4 (-CH₂CH₃)
128.98C-2, C-6
115.39C-3, C-5
27.98-CH₂-
15.78-CH₃
3-bromophenol (Experimental) ~156C-1 (-OH)
~123C-3 (-Br)
~131Ar-C
~125Ar-C
~116Ar-C

Table 3: IR Spectroscopic Data (Predicted/Experimental, cm⁻¹)

CompoundO-H StretchC-H Stretch (Aromatic)C-H Stretch (Aliphatic)C=C Stretch (Aromatic)C-Br Stretch
This compound (Predicted) ~3350 (broad)~3050~2960, ~2870~1600, ~1500~680
4-ethylphenol (Experimental) ~3340 (broad)~3030~2965, ~2875~1615, ~1515-
3-bromophenol (Experimental) ~3350 (broad)~3060-~1590, ~1470~700

Table 4: Mass Spectrometry Data (Predicted/Experimental, m/z)

CompoundMolecular Ion [M]⁺Key Fragments
This compound (Predicted) 200/202 (1:1 ratio)185/187 ([M-CH₃]⁺), 172/174 ([M-C₂H₄]⁺), 121 ([M-Br]⁺), 93 ([M-Br-C₂H₄]⁺)
4-ethylphenol (Experimental) 122107 ([M-CH₃]⁺), 94 ([M-C₂H₄]⁺)
3-bromophenol (Experimental) 172/174 (1:1 ratio)93 ([M-Br]⁺), 65 ([C₅H₅]⁺)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire spectra with a spectral width of 16 ppm.

    • Employ a 30-degree pulse angle and a relaxation delay of 1.0 second.

    • Collect 16 scans for adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire spectra with a spectral width of 250 ppm.

    • Employ a 30-degree pulse angle and a relaxation delay of 2.0 seconds.

    • Collect 1024 scans.

    • Utilize proton decoupling to simplify the spectrum.

  • Data Processing: Process the raw data using appropriate NMR software. Apply a line broadening of 0.3 Hz for ¹H spectra and 1.0 Hz for ¹³C spectra before Fourier transformation. Phase and baseline correct the spectra and calibrate to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples (4-ethylphenol, 3-bromophenol), a thin film can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of liquid or solid samples.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16 scans to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the analyte in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system.

  • Instrumentation: Employ a mass spectrometer equipped with an Electron Ionization (EI) source.

  • Data Acquisition:

    • Use a standard EI energy of 70 eV.

    • Scan a mass range of m/z 40-300.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. The presence of bromine is indicated by a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).

Visualization of the Validation Workflow

The logical process for validating the structure of this compound using the comparative spectroscopic data is illustrated in the following workflow diagram.

Spectroscopic_Validation_Workflow cluster_Target Target Molecule cluster_Analogs Comparative Analogs cluster_Methods Spectroscopic Methods cluster_Data Data Analysis & Interpretation cluster_Validation Structural Validation Target This compound NMR NMR (¹H, ¹³C) Target->NMR IR IR Target->IR MS Mass Spec. Target->MS Analog1 4-ethylphenol Analog1->NMR Analog1->IR Analog1->MS Analog2 3-bromophenol Analog2->NMR Analog2->IR Analog2->MS NMR_Data Chemical Shifts Multiplicity Integration NMR->NMR_Data IR_Data Functional Group Vibrations IR->IR_Data MS_Data Molecular Ion Fragmentation Isotopic Pattern MS->MS_Data Validation Structure Confirmed NMR_Data->Validation IR_Data->Validation MS_Data->Validation

Caption: Workflow for the spectroscopic validation of this compound.

References

A Comparative Guide to the Quantitative Analysis of 3-Bromo-4-ethylphenol in a Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of 3-Bromo-4-ethylphenol in complex reaction mixtures is crucial for process optimization, yield determination, and quality control. This guide provides an objective comparison of the primary analytical methodologies for this purpose, supported by experimental data derived from the analysis of structurally similar halogenated phenols.

Comparison of Analytical Methods

The selection of an appropriate analytical technique depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. The following table summarizes the key performance parameters for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The presented data is based on validated methods for other brominated phenols and provides a reliable estimate of expected performance.[1][2][3]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on polarity, with UV or MS detection.[1]Separation based on volatility and polarity, with mass spectrometric detection.[1][4]Quantification based on the integrated signal intensity of specific nuclei relative to an internal standard.[5][6]
Limit of Detection (LOD) < 0.04 µg/mL[2]0.1 - 13.9 ng/L[1]0.01 - 0.14 mg/mL[7]
Limit of Quantification (LOQ) < 0.12 µg/mL[2]~5 ng/L[3]0.07 - 0.69 mg/mL[7]
Linearity (R²) ≥ 0.999[2]>0.992[8]> 0.999[7]
Precision (RSD) Intra-day: ≤ 6.28%Inter-day: ≤ 5.21%[2]0.4 - 11%[1]Intra-day: < 1.08%Inter-day: < 1.48%[7]
Accuracy (Recovery) 95.7% - 104.9%[2]64 - 100%[1]98.2% - 101.7%[7]
Sample Preparation Typically involves dissolution in a suitable solvent and filtration.May require derivatization to improve volatility and thermal stability.[9][10]Dissolution in a deuterated solvent with an internal standard.[5]
Advantages High precision and accuracy, suitable for non-volatile compounds.[1]High sensitivity and selectivity, excellent for identifying unknown impurities.[4]Rapid, non-destructive, provides structural information, and does not require a reference standard of the analyte for quantification if an internal standard is used.[5][6]
Disadvantages May have lower sensitivity than GC-MS for certain compounds.Derivatization can add complexity and potential for error.[9]Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures.[11]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for related halogenated phenols and can be adapted for the quantification of this compound.

High-Performance Liquid Chromatography (HPLC)

This method is adapted from a validated procedure for the analysis of bromophenols.[2]

  • Instrumentation:

    • HPLC system with a Diode Array Detector (DAD) or Mass Spectrometry (MS) detector.

    • C18 reversed-phase column (e.g., 150 mm x 2.0 mm, 3 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Trifluoroacetic acid (TFA).

    • This compound standard.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of 0.05% TFA in water (A) and acetonitrile (B). A typical gradient could be: 0-1 min 20% B, 1-15 min to 50% B, 15-20 min to 70% B, 20-25 min to 98% B, hold for 10 min.

    • Flow Rate: 0.2 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

    • Detection: DAD at a suitable wavelength (e.g., 280 nm) or MS detection in Selected Ion Monitoring (SIM) mode.

  • Sample Preparation:

    • Accurately weigh a known amount of the reaction mixture.

    • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Calibration:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.

  • Quantification:

    • Inject the sample solution and determine the peak area for this compound.

    • Calculate the concentration of the analyte in the sample using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on established methods for the analysis of halogenated phenols.[4][12]

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer.

    • Capillary column suitable for phenol analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Reagents:

    • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, or α-bromo-2,3,4,5,6-pentafluorotoluene - PFBBr).[13]

    • Solvent (e.g., Dichloromethane, Hexane).

    • This compound standard.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 3 minutes, ramp at 10°C/min to 200°C, then at 2.5°C/min to 250°C.

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • MS Transfer Line Temperature: 280 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) for characteristic ions of the derivatized this compound.

  • Sample Preparation (with Derivatization):

    • Accurately weigh a known amount of the reaction mixture.

    • Dissolve the sample in a suitable solvent.

    • Add the derivatizing agent (e.g., BSTFA) and any necessary catalysts.

    • Heat the mixture (e.g., at 60°C for 30 minutes) to ensure complete derivatization.

    • Cool the sample to room temperature before injection.

  • Calibration:

    • Prepare a series of derivatized standard solutions of this compound.

    • Inject the standards and construct a calibration curve based on the peak area of a characteristic ion.

  • Quantification:

    • Inject the derivatized sample and determine the peak area of the target ion.

    • Calculate the concentration of this compound in the original sample.

Mandatory Visualizations

Quantitative Analysis Workflow

Quantitative Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Reaction Mixture Sampling Dilution Dilution & Dissolution Sample_Collection->Dilution Derivatization Derivatization (for GC-MS) Dilution->Derivatization Optional Filtration Filtration Dilution->Filtration Derivatization->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation (HPLC/GC) Injection->Separation Detection Detection (DAD/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Concentration Calculation Integration->Quantification Calibration Calibration Curve Generation Calibration->Quantification

Caption: Workflow for the quantitative analysis of this compound.

Method Selection Logic

Method Selection Logic Start Start: Need to Quantify This compound High_Sensitivity High Sensitivity Required? Start->High_Sensitivity Complex_Mixture Complex Mixture with Unknowns? High_Sensitivity->Complex_Mixture No GC_MS GC-MS High_Sensitivity->GC_MS Yes Non_Volatile Analyte Non-Volatile or Thermally Labile? Complex_Mixture->Non_Volatile No Complex_Mixture->GC_MS Yes Rapid_Screening Rapid Screening or Structural Info Needed? Non_Volatile->Rapid_Screening No HPLC HPLC Non_Volatile->HPLC Yes Rapid_Screening->HPLC No qNMR qNMR Rapid_Screening->qNMR Yes

Caption: Decision tree for selecting an analytical method.

References

A Comparative Performance Analysis of 3-Bromo-4-ethylphenol in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of 3-Bromo-4-ethylphenol's performance in key synthetic reactions vital to drug discovery and development. Through a comparative analysis with structurally similar alternatives, this document offers insights into its reactivity, potential yields, and versatility as a chemical building block. The experimental data presented is collated from established literature, providing a baseline for reaction optimization and methodological development.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-nitrogen bonds. The performance of aryl halides like this compound is critical to the success of these reactions. Due to a lack of extensive published data for this compound, this guide utilizes data from its close structural analogs, 4-bromo-3-methylphenol and 4-bromoanisole, to provide a comparative benchmark. These analogs offer valuable insights into the expected reactivity and efficiency of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds. The following table compares the performance of this compound analogs with other common aryl bromides in reaction with phenylboronic acid.

EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromo-3-methylphenolPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012Est. >90
24-BromoanisolePd(OAc)₂ (1)PPh₃ (2)K₂CO₃Toluene/EtOH/H₂O80495
34-BromoacetophenonePd(OAc)₂ (0.25)NoneNa₂CO₃DMA14024100[1]
44-BromophenolPd on porous glassNoneK₂CO₃H₂O150 (MW)0.17>90[2]

Estimated yield based on typical performance of similar substrates.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.

EntryAryl BromideAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromo-3-methylphenolPhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (3)Et₃NTHF6012Est. >85
24-BromoanisolePhenylacetylenePd/CuFe₂O₄ (3)NoneK₂CO₃EtOH703.580[3]
34-BromoacetophenonePhenylacetylenePd complex (0.1)CuI (2)Et₃NCH₃CN1002~95[4]
41-Bromo-4-iodobenzenePhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NToluene25698

Estimated yield based on typical performance of similar substrates.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for the synthesis of arylamines from aryl halides.

EntryAryl BromideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromo-3-methylphenolAnilinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene10018Est. >90
24-BromoanisoleAnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene1002492
34-BromotolueneMorpholinePd(OAc)₂ (1)P(tBu)₃ (1.5)NaOtBuToluene80399
44-Bromo-3-(trifluoromethyl)anilinePyrrolidinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001695[5]

Estimated yield based on typical performance of similar substrates.

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel is added the aryl bromide (1.0 equiv), phenylboronic acid (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv). The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. The palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and ligand (e.g., PPh₃, 2-10 mol%) are then added, followed by a degassed solvent mixture (e.g., Toluene/Ethanol/Water). The reaction mixture is heated with vigorous stirring for the specified time, monitoring progress by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

General Procedure for Sonogashira Coupling

In a Schlenk flask under an inert atmosphere, the aryl bromide (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and copper(I) co-catalyst (e.g., CuI, 1-5 mol%) are combined. Anhydrous, degassed solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine, 2-3 equiv) are added. The terminal alkyne (1.1-1.2 equiv) is then added dropwise. The reaction is stirred at room temperature or gently heated until completion, as monitored by TLC. The mixture is then cooled, diluted with an organic solvent, and filtered through a pad of Celite. The filtrate is washed with saturated aqueous NH₄Cl and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The product is purified by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination

An oven-dried reaction tube is charged with the palladium precatalyst (1-2 mol%), the phosphine ligand (1.2-2.4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv). The tube is sealed, evacuated, and backfilled with an inert gas. The aryl bromide (1.0 equiv), the amine (1.1-1.2 equiv), and anhydrous, deoxygenated solvent (e.g., toluene) are then added. The reaction is heated with stirring for the indicated time. After cooling to room temperature, the mixture is diluted with an organic solvent, filtered through Celite, and concentrated. The resulting crude product is purified by flash column chromatography.

Biological Significance and Signaling Pathways

Bromophenol derivatives are recognized for their diverse biological activities, including the inhibition of key enzymes in cellular signaling pathways. This makes them attractive scaffolds for drug discovery.

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

PTP1B is a negative regulator of the insulin signaling pathway. Its inhibition is a therapeutic strategy for type 2 diabetes and obesity. Bromophenols have been identified as potent inhibitors of PTP1B.[6] The diagram below illustrates the role of PTP1B in the insulin signaling cascade.

PTP1B_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR IR->pIR Autophosphorylation IRS IRS pIR->IRS pIRS p-IRS IRS->pIRS Phosphorylation PI3K PI3K pIRS->PI3K AKT Akt/PKB PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->pIR Dephosphorylation Bromophenol This compound (Derivative) Bromophenol->PTP1B Inhibition

Caption: PTP1B's role in the insulin signaling pathway.

Modulation of VEGF Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is crucial for angiogenesis (the formation of new blood vessels), a process implicated in cancer growth and metastasis. Certain bromophenol derivatives have demonstrated anti-angiogenic properties by inhibiting this pathway.[7]

VEGF_Signaling_Pathway VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAF Raf PLCg->RAF AKT Akt PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT->Proliferation Bromophenol This compound (Derivative) Bromophenol->VEGFR Inhibition

Caption: Inhibition of the VEGF signaling pathway.

Experimental Workflow for Cross-Coupling Reactions

The following diagram outlines a typical workflow for performing and analyzing the palladium-catalyzed cross-coupling reactions discussed in this guide.

Experimental_Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add Aryl Bromide, Coupling Partner, Base, Catalyst, Ligand, Solvent Setup->Reagents Reaction Heating & Stirring Reagents->Reaction Monitoring Reaction Monitoring (TLC/GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis

Caption: General workflow for cross-coupling reactions.

References

Unveiling the Bioactive Potential: A Comparative Guide to Bromophenol Derivatives in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with significant biological activity is perpetual. Among these, bromophenol derivatives have emerged as a promising class of compounds, demonstrating a range of inhibitory effects on various enzymes implicated in disease. This guide provides a comparative analysis of the structure-activity relationships (SAR) of bromophenol derivatives, with a focus on their potential as enzyme inhibitors. While direct SAR studies on 3-Bromo-4-ethylphenol are limited, this guide draws upon data from broader bromophenol derivative studies to elucidate key structural determinants of their inhibitory action.

Comparative Analysis of Enzyme Inhibition

The inhibitory potency of bromophenol derivatives has been evaluated against several key enzymes, including carbonic anhydrases (CAs) and acetylcholinesterase (AChE), both of which are significant targets in medicinal chemistry. The following table summarizes the inhibitory activities of a series of synthesized bromophenol compounds, showcasing how structural modifications influence their efficacy.

Compound IDStructureTarget EnzymeInhibition Constant (Kᵢ) (nM)[1]
13 2-((3,4-dimethoxybenzyl)oxy)-1-bromo-4,5-dimethoxybenzenehCA I11.04 ± 0.61
hCA II8.32 ± 0.69
AChE11.04 ± 0.61
14 1-bromo-4,5-dimethoxy-2-((4-methoxybenzyl)oxy)benzenehCA I2.53 ± 0.25
hCA II1.63 ± 0.11
AChE11.62 ± 2.75
15 1-bromo-2-((4-bromobenzyl)oxy)-4,5-dimethoxybenzenehCA I9.35 ± 1.88
hCA II6.54 ± 1.03
AChE24.86 ± 5.30
16 1-bromo-4,5-dimethoxy-2-((4-methylbenzyl)oxy)benzenehCA I15.05 ± 1.07
hCA II15.05 ± 1.07
AChE16.27 ± 2.98
18 4-((2-bromo-4,5-dimethoxybenzyl)oxy)-3-methoxybenzaldehydehCA I7.92 ± 1.38
hCA II4.89 ± 0.53
AChE7.92 ± 1.38
20 4-(2-bromo-4,5-dimethoxybenzyl)-1,2-dimethoxybenzenehCA I8.32 ± 0.69
hCA II4.89 ± 0.53
AChE8.32 ± 0.69
21 4-(2-bromo-4,5-dihydroxybenzyl)-1,2-benzenediolhCA I25.67 ± 4.58
hCA II1.95 ± 0.21
AChE6.54 ± 1.03

Key Structure-Activity Relationship Insights:

  • Substitution on the Benzyl Ring: The nature and position of substituents on the benzyl ring significantly impact inhibitory activity. For instance, the presence of a methoxy group at the para position of the benzyl ring in compound 14 leads to potent inhibition of both hCA I and hCA II.[1]

  • Effect of Bromine Substitution: The addition of a bromine atom to the benzyl ring (compound 15 ) results in a notable decrease in inhibitory activity against AChE compared to other analogs.[1]

  • Role of Hydroxyl Groups: Demethylation to yield free hydroxyl groups, as seen in compound 21 , can modulate selectivity. While it slightly decreases activity against hCA I, it maintains potent inhibition of hCA II and AChE.[1]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial. The following protocols are representative of those used to evaluate the enzyme inhibitory potential of bromophenol derivatives.

Carbonic Anhydrase Inhibition Assay

The inhibitory effects of the compounds on human carbonic anhydrase (hCA) I and II isoenzymes were determined by measuring the esterase activity of the enzyme.[1]

  • Enzyme and Substrate Preparation: Recombinant hCA I and II are used. 4-Nitrophenyl acetate (NPA) serves as the substrate.

  • Assay Procedure: The assay is performed in a 96-well microplate. The reaction mixture contains Tris-SO₄ buffer (pH 7.4), the respective hCA isoenzyme, and the test compound at various concentrations. The reaction is initiated by the addition of the substrate (NPA).

  • Data Measurement: The hydrolysis of NPA to 4-nitrophenol is monitored spectrophotometrically at 400 nm.

  • Data Analysis: The inhibitory effects are determined by comparing the enzyme activity in the presence and absence of the inhibitor. The Ki values are calculated from dose-response curves.[1]

Acetylcholinesterase Inhibition Assay

The inhibitory activity against acetylcholinesterase (AChE) is commonly assessed using the Ellman method.[1]

  • Enzyme and Reagents: Electric eel AChE, acetylthiocholine iodide (ATCI) as the substrate, and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen are used.

  • Assay Procedure: The reaction is conducted in a phosphate buffer (pH 8.0). The enzyme is pre-incubated with the test compound for a specified period. The reaction is then initiated by the addition of ATCI and DTNB.

  • Data Measurement: The formation of the yellow 5-thio-2-nitrobenzoate anion is measured spectrophotometrically at 412 nm.

  • Data Analysis: The percentage of inhibition is calculated by comparing the rates of reaction of the enzyme with and without the inhibitor. IC₅₀ values are determined from the dose-response curves, and Ki values are subsequently calculated.[1]

Visualizing the Experimental Workflow

To provide a clear overview of the process for determining enzyme inhibition, the following diagram illustrates a typical experimental workflow.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Enzyme Solution B Prepare Substrate Solution D Mix Enzyme and Inhibitor in Assay Buffer A->D C Prepare Inhibitor (Test Compound) Dilutions E Initiate Reaction with Substrate B->E C->D D->E F Monitor Reaction Progress (e.g., Spectrophotometry) E->F G Calculate Reaction Rates F->G H Determine % Inhibition G->H I Generate Dose-Response Curve H->I J Calculate IC50 / Ki values I->J

Caption: General workflow for an in vitro enzyme inhibition assay.

This guide highlights the potential of bromophenol derivatives as a versatile scaffold for the development of potent and selective enzyme inhibitors. The presented data and methodologies offer a foundation for further research and optimization of these compounds for various therapeutic applications. The exploration of diverse substitutions on the bromophenol core is a promising avenue for the discovery of novel drug candidates.

References

Comparison of analytical methods for "3-Bromo-4-ethylphenol" quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of halogenated phenols such as 3-Bromo-4-ethylphenol is critical for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of the primary analytical methods for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate method depends on factors such as required sensitivity, sample matrix, and available instrumentation.

Data Presentation: Performance Comparison

The following table summarizes the anticipated performance characteristics of HPLC-UV and GC-MS for the analysis of this compound. These projections are based on documented performance for structurally similar compounds, including other brominated and ethylated phenols.[1][2][3][4]

Analytical TechniqueTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Linearity Range (µg/L)Precision (%RSD)ThroughputSelectivity
HPLC-UV 1 - 10 µg/L5 - 50 µg/L10 - 10,000< 5%HighModerate
GC-MS 0.1 - 10 pg/L (with derivatization)0.5 - 50 pg/L (with derivatization)1 - 5000< 15%ModerateHigh

Experimental Protocols

Detailed methodologies for HPLC-UV and GC-MS are outlined below to facilitate replication and comparison. These protocols are adapted from established methods for similar phenolic compounds.[1][3][5]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound.

Instrumentation:

  • HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase modification)[6][7]

  • This compound standard

Chromatographic Conditions:

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 80:20 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape.[8]

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 10 µL.[3]

  • Column Temperature: 30 °C.[3]

  • Detection: UV detection at a wavelength of approximately 280 nm.[1][2]

Sample Preparation:

  • Accurately weigh a known amount of the this compound sample.

  • Dissolve the sample in a suitable solvent, such as methanol or the mobile phase, to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.[3]

Quantification: A calibration curve is constructed by plotting the peak area against the concentration of a series of prepared standards. The concentration of this compound in the sample is then determined from this curve.[3][9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it an excellent choice for trace-level quantification and identification. Derivatization is often employed for phenolic compounds to improve their volatility and chromatographic behavior.[10]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for phenol analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).[3]

Reagents:

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).[3]

  • Solvent (e.g., Dichloromethane, Hexane).[3]

  • This compound standard.

GC-MS Conditions:

  • Injector Temperature: 250 °C.[3]

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[3]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[3]

  • Transfer Line Temperature: 280 °C.[3]

  • Ion Source Temperature: 230 °C.[3]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

  • Scan Range: m/z 50-500.[3]

Sample Preparation (with Derivatization):

  • Accurately weigh a known amount of the sample and dissolve it in a suitable solvent.

  • To an aliquot of the sample solution, add the derivatizing agent (BSTFA).[3]

  • Heat the mixture (e.g., at 70 °C) for a specified time to ensure complete derivatization.[3]

  • Cool the sample to room temperature before injection.[3]

Quantification: A calibration curve is generated by analyzing a series of derivatized standards. The concentration of the derivatized this compound in the sample is determined by comparing its peak area (using a characteristic ion) to the calibration curve.[3]

Mandatory Visualization

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_analysis Data Analysis Sample Sample Weighing & Dissolution Filtration Filtration (HPLC) or Derivatization (GC) Sample->Filtration Injection Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV or MS) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration Calibration Curve Generation Peak_Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for the quantification of this compound.

Comparison of Methods

HPLC-UV is often favored for its simplicity, higher throughput, and robustness in routine quality control environments. Sample preparation is generally more straightforward than for GC-MS. However, its sensitivity may be insufficient for trace-level analysis, and its selectivity can be a limitation in complex matrices where co-eluting impurities may interfere with the analyte peak.

GC-MS provides superior sensitivity and selectivity, making it the method of choice for trace analysis and for complex samples where unambiguous identification is required. The mass spectrometric detection provides structural information that confirms the identity of the analyte. The main disadvantages are the need for a derivatization step for phenolic compounds, which adds to the sample preparation time and can be a source of variability, and a generally lower sample throughput compared to HPLC.

References

Evaluating the efficiency of different catalysts for "3-Bromo-4-ethylphenol" coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient construction of complex molecules is paramount. The strategic formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is a cornerstone of modern organic synthesis. 3-Bromo-4-ethylphenol is a valuable building block, and its derivatization through cross-coupling reactions opens avenues to a diverse range of compounds with potential applications in pharmaceuticals and materials science. The choice of catalyst is a critical parameter that dictates the efficiency, selectivity, and overall success of these transformations.

This guide provides a comparative evaluation of various catalytic systems for the most common cross-coupling reactions involving this compound: Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Ullmann reactions. The data presented is a synthesis of information from various studies on this compound and structurally similar substrates, offering a foundation for catalyst selection and reaction optimization.

Catalyst Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds between an aryl halide and an organoboron compound. For this compound, this reaction is ideal for introducing aryl or vinyl substituents. Palladium-based catalysts are predominantly used, often in conjunction with specialized phosphine ligands that enhance catalytic activity, particularly for sterically hindered or electron-rich substrates.[1]

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>95Broadly applicable for aryl bromides, effective for sterically hindered substrates.[1]
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/EtOH/H₂O8016~90A classic, reliable system, though may be less effective for challenging substrates.
PdCl₂(dppf)dppfCs₂CO₃Dioxane9012>92Excellent for a wide range of functional groups.
Pd/CNoneK₂CO₃Water120 (MW)0.5~95Heterogeneous catalyst, allowing for easier separation; microwave irradiation can significantly reduce reaction times.[2]

Experimental Protocol: Suzuki-Miyaura Coupling with Pd(OAc)₂/SPhos

  • To a dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Add the palladium catalyst, Pd(OAc)₂ (2 mol%), and the ligand, SPhos (4 mol%).

  • Add toluene (5 mL) and water (0.5 mL).

  • Stir the reaction mixture vigorously at 100 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1]

Catalyst Performance in Heck Reaction

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[3] This reaction is a powerful tool for the vinylation of this compound. The choice of catalyst and ligand is crucial to control regioselectivity and ensure high yields.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(OAc)₂P(o-tol)₃Et₃NDMF10024~85-95A commonly used system for Heck reactions of aryl bromides.
PdCl₂(PPh₃)₂PPh₃Na₂CO₃NMP12016~90Effective, though may require higher temperatures.
Pd/CNoneNaOAcDMA13024~80-90Heterogeneous catalysis simplifies product purification.
Pd(dba)₂P(t-Bu)₃Cy₂NMeDioxane10012>95Bulky phosphine ligands can improve efficiency for less reactive substrates.

Experimental Protocol: Heck Reaction with Pd(OAc)₂/P(o-tol)₃

  • In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (2 mol%), and P(o-tol)₃ (4 mol%).

  • Add triethylamine (Et₃N) (2.0 mmol) and dimethylformamide (DMF) (5 mL).

  • Seal the tube and heat the mixture at 100 °C for 24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Catalyst Performance in Sonogashira Coupling

The Sonogashira reaction is a reliable method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is instrumental in the synthesis of arylalkynes from this compound. The classic system employs a palladium catalyst in conjunction with a copper(I) co-catalyst.[4]

Catalyst SystemCo-catalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
PdCl₂(PPh₃)₂CuIPPh₃Et₃NTHFRT-503-6~90-98The classic and widely used Sonogashira conditions.
Pd(PPh₃)₄CuIPPh₃i-Pr₂NHDMF604~95Effective for a range of aryl bromides.
Pd(OAc)₂NoneXPhosCs₂CO₃Dioxane10018~85-95A copper-free system, which can be advantageous in certain syntheses.
Pd/CCuIPPh₃PiperidineDMF805~90Heterogeneous palladium catalyst.

Experimental Protocol: Sonogashira Coupling with PdCl₂(PPh₃)₂/CuI

  • To a degassed solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent such as THF or DMF (10 mL), add PdCl₂(PPh₃)₂ (3 mol%) and CuI (5 mol%).

  • Add an amine base, such as triethylamine (2.0 mmol).

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Dilute the reaction mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Catalyst Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds.[5] This reaction allows for the straightforward amination of this compound with a wide variety of primary and secondary amines. The choice of ligand is particularly critical in this reaction.[6]

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃BINAPNaOt-BuToluene1008-16~85-95A first-generation, highly effective catalyst system.
Pd(OAc)₂XPhosK₃PO₄t-BuOH11012>95Bulky, electron-rich ligands often provide excellent results for challenging substrates.
PdCl₂(Amphos)AmphosCs₂CO₃Dioxane10024~90Effective for a broad range of amines.
[Pd(cinnamyl)Cl]₂t-BuBrettPhosLHMDSTolueneRT-804-12>90Allows for reactions at lower temperatures.

Experimental Protocol: Buchwald-Hartwig Amination with Pd₂(dba)₃/BINAP

  • Charge a Schlenk tube with Pd₂(dba)₃ (1.5 mol%), BINAP (3 mol%), and NaOt-Bu (1.4 mmol).

  • Evacuate and backfill the tube with argon.

  • Add a solution of this compound (1.0 mmol) and the amine (1.2 mmol) in toluene (5 mL).

  • Heat the reaction mixture at 100 °C with stirring for 8-16 hours.

  • After cooling to room temperature, dilute the mixture with ether, filter through celite, and concentrate the filtrate.

  • Purify the residue by flash chromatography.

Catalyst Performance in Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds.[7] While often requiring harsher conditions than palladium-catalyzed reactions, modern developments have introduced milder protocols.[8] For this compound, this can be a cost-effective method for forming diaryl ethers or aryl amines.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
CuI1,10-PhenanthrolineK₂CO₃DMF120-15024~70-85A classic ligand for Ullmann reactions.
Cu₂OL-ProlineK₂CO₃DMSO9024~80-90Proline as a ligand allows for milder reaction conditions.
Cu(acac)₂NoneCs₂CO₃NMP16012~75Ligand-free systems can be effective at higher temperatures.
CuIDBUNoneNeat14018~70DBU can act as both a base and a ligand.

Experimental Protocol: Ullmann C-O Coupling with CuI/1,10-Phenanthroline

  • In a round-bottom flask, combine this compound (1.0 mmol), the desired phenol (1.5 mmol), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ (2.0 mmol).

  • Add DMF (5 mL) and heat the mixture to 120-150 °C for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction, add water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Visualizing Reaction Pathways and Workflows

To aid in the conceptualization of these coupling reactions, the following diagrams illustrate a generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction, a typical experimental workflow, and a decision-making guide for catalyst selection.

Catalytic_Cycle cluster_legend Legend Pd0 Pd(0)Ln ArPdX Ar-Pd(II)LnX Pd0->ArPdX Oxidative Addition (Ar-X) ArPdNu Ar-Pd(II)LnNu ArPdX->ArPdNu Transmetalation or Amine Coordination/ Deprotonation (Nu-M or Nu-H) ArPdNu->Pd0 ArNu Ar-Nu = Coupled Product ArPdNu->ArNu Reductive Elimination ArX Ar-X = Aryl Halide (this compound) NuM Nu-M/Nu-H = Nucleophile (e.g., Boronic Acid, Amine)

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Experimental_Workflow start Start reagents Combine Reactants, Catalyst, Ligand, and Base in Solvent start->reagents reaction Heat and Stir under Inert Atmosphere reagents->reaction monitoring Monitor Reaction (TLC, LC-MS, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Column Chromatography workup->purification product Characterize Pure Product purification->product Catalyst_Selection start Desired Coupling Reaction? suzuki Suzuki (C-C) start->suzuki heck Heck (C-C) start->heck sonogashira Sonogashira (C-C) start->sonogashira buchwald Buchwald-Hartwig (C-N) start->buchwald ullmann Ullmann (C-O, C-N) start->ullmann pd_catalyst Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) suzuki->pd_catalyst heck->pd_catalyst sonogashira->pd_catalyst buchwald->pd_catalyst cu_catalyst Copper Catalyst (e.g., CuI, Cu₂O) ullmann->cu_catalyst ligand_choice Select Ligand (e.g., Phosphine, NHC) pd_catalyst->ligand_choice proline_ligand Proline or Phenanthroline for Ullmann cu_catalyst->proline_ligand bulky_ligand Bulky/Electron-Rich Ligand (e.g., XPhos, SPhos) for hindered substrates ligand_choice->bulky_ligand Hindered Substrate? standard_ligand Standard Ligand (e.g., PPh₃, BINAP) for general use ligand_choice->standard_ligand No

References

A Comparative Analysis of the Biological Activities of 3-Bromo-4-ethylphenol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for novel therapeutic agents, phenolic compounds have emerged as a significant area of research due to their diverse biological activities. Among these, halogenated phenols, particularly brominated analogs, have shown enhanced potency, making them attractive candidates for drug development. This guide provides a comparative overview of the biological activities of analogs related to "3-Bromo-4-ethylphenol," drawing upon available experimental data to offer insights for researchers, scientists, and professionals in drug development.

While a direct head-to-head comparative study of a wide range of this compound analogs is not extensively documented in publicly available literature, this guide synthesizes findings from various studies on related bromophenol derivatives to present a comparative perspective on their anticancer, antioxidant, and anti-inflammatory properties.

Comparative Biological Efficacy: A Data-Driven Overview

The biological activities of various bromophenol derivatives have been assessed through a range of in vitro assays. The following tables summarize key quantitative data, facilitating a comparison of their potency.

Table 1: Anticancer Activity of Bromophenol Analogs
Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
WLJ18Bromophenol derivativeA549 (Lung)7.10 ± 0.53[1]
Bel7402 (Liver)9.68 ± 0.76[1]
(oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate)Acetylated BromophenolK562 (Leukemia)Induced apoptosis (IC50 not specified)[2][3]
7,8-dihydroxy 4′-bromo flavone (5a)Halogenated FlavoneMCF-7 (Breast)1.46 (GI50)[4]
5,7-dihydroxy 4′-chloro analogue (5b)Halogenated FlavoneMCF-7 (Breast)0.18 (GI50)[4]

Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. GI50 is the concentration for 50% of maximal inhibition of cell proliferation.

Table 2: Antioxidant and Anti-inflammatory Activity of Bromophenol Analogs
Compound IDBiological ActivityCell Line/AssayKey FindingsReference
2,3-dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene (3b-9)AntioxidantHaCaT keratinocytesAmeliorated H2O2-induced oxidative damage and ROS generation.[2][3][2][3]
(oxybis(methylene))bis(4-bromo-6-methoxy-3,1-phenylene) diacetate (4b-3)AntioxidantHaCaT keratinocytesAmeliorated H2O2-induced oxidative damage and ROS generation.[2][3][2][3]
1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanoneAnti-inflammatoryBV-2 (microglia)Inhibits pro-inflammatory responses.[1]
2-methoxy-4-vinylphenolAnti-inflammatoryRAW264.7 (macrophages)Inhibited NO and PGE2 production; Blocked iNOS and COX-2 expression via suppression of NF-κB and MAPK activation.[1]

Key Signaling Pathways

The biological effects of these phenolic compounds are often attributed to their interaction with critical cellular signaling pathways. Understanding these mechanisms is fundamental for the rational design of more effective and specific analogs.

NF-κB Signaling Pathway Inhibition

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Several phenolic compounds exert their anti-inflammatory effects by inhibiting this pathway.

NF_kB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB/IκBα Complex IKK->NFkB_IkB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Gene Pro-inflammatory Gene Expression Nucleus->Gene activates Bromophenol Bromophenol Analogs Bromophenol->IKK inhibit NFkB_IkB->NFkB IκBα degradation

NF-κB signaling pathway inhibition by bromophenol analogs.
PI3K/Akt Signaling Pathway Modulation

The PI3K/Akt pathway is a central signaling cascade that governs cell survival, proliferation, and metabolism. Its aberrant activation is a common feature in many types of cancer. Polyphenolic compounds, including bromophenol derivatives, have been shown to modulate this pathway, which may contribute to their anticancer properties.[1]

PI3K_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream activates Proliferation Cell Survival & Proliferation Downstream->Proliferation Bromophenol Bromophenol Analogs Bromophenol->PI3K inhibit Bromophenol->Akt inhibit

Modulation of the PI3K/Akt signaling pathway.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are outlined below.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[1]

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is included for comparison.[1]

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined from the dose-response curve.

General Workflow for Evaluating Biological Efficacy

The assessment of the biological activity of novel compounds typically follows a structured workflow, from initial screening to more in-depth mechanistic studies.

workflow synthesis Compound Synthesis & Characterization screening Initial Biological Screening (e.g., MTT Assay) synthesis->screening hit_id Hit Identification (Potent Analogs) screening->hit_id secondary Secondary Assays (e.g., Antioxidant, Anti-inflammatory) hit_id->secondary mechanistic Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) secondary->mechanistic in_vivo In Vivo Studies (Animal Models) mechanistic->in_vivo

Workflow for evaluating biological efficacy.

Conclusion

The analogs of this compound and related bromophenols represent a promising class of compounds with demonstrable anticancer, antioxidant, and anti-inflammatory activities. The presence of the bromine atom often enhances biological efficacy, a trend observed across various studies.[5][6] The modulation of key signaling pathways such as NF-κB and PI3K/Akt appears to be a central mechanism underlying their therapeutic potential.

This comparative guide, compiled from existing research, highlights the potential of these compounds. However, further comprehensive studies involving a broader and more structurally related series of this compound analogs are warranted. Such research would enable a more definitive structure-activity relationship (SAR) to be established, paving the way for the design and development of next-generation therapeutic agents with improved potency and selectivity.

References

Safety Operating Guide

Proper Disposal of 3-Bromo-4-ethylphenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 3-Bromo-4-ethylphenol must be treated as hazardous waste and disposed of through a licensed facility, typically via incineration. Do not dispose of this chemical down the drain or in regular trash. This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Essential Safety and Hazard Information

This compound is a halogenated aromatic compound that presents several health and environmental hazards. Understanding these risks is the first step in safe handling and disposal.

Quantitative Data Summary

For quick reference, the following table summarizes the key physical, chemical, and toxicological properties of this compound.

PropertyValue
Chemical Formula C₈H₉BrO
Molecular Weight 201.06 g/mol [1]
CAS Number 540495-28-1[1]
Appearance Solid
pKa (Predicted) 9.49 ± 0.18[2]
GHS Hazard Statements H302: Harmful if swallowed
H312: Harmful in contact with skin
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation

Note: GHS Hazard statements are based on data for structurally similar compounds like 3-Bromo-4-methylphenol and may be indicative of the hazards of this compound[3].

Step-by-Step Disposal Protocol

Adherence to a strict disposal protocol is mandatory to mitigate risks. The following workflow outlines the necessary steps from the point of waste generation to final disposal.

Experimental Workflow for Disposal

DisposalWorkflow cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Collection cluster_3 Final Disposal A Step 1: Identify Waste This compound (solid) or contaminated materials (gloves, wipes). B Step 2: Segregate Waste Keep separate from non-halogenated solvents and other waste streams. A->B Critical for proper disposal C Step 3: Select Proper Container Use a designated, leak-proof, and chemically compatible container for halogenated organic waste. B->C D Step 4: Label Container Affix a hazardous waste label immediately. List 'this compound' and estimate concentration. C->D E Step 5: Store Safely Keep container closed and store in a designated, well-ventilated, and secure area. D->E F Step 6: Request Pickup Arrange for collection by your institution's Environmental Health & Safety (EHS) department or a licensed waste contractor. E->F G Step 7: Professional Disposal Waste is transported to a licensed facility for high-temperature incineration. F->G

Disposal workflow for this compound.
Detailed Methodologies

1. Waste Segregation:

  • Halogenated vs. Non-Halogenated: Never mix this compound waste with non-halogenated organic solvents.[4] This is crucial as disposal methods differ, and cross-contamination can lead to complex and more expensive disposal procedures.

  • Solid vs. Liquid: If you have solid this compound, it should be collected in a container for solid hazardous waste. Materials lightly contaminated with it, such as pipette tips, gloves, and paper towels, should also be collected in a designated, sealed container separate from other lab trash.[5]

2. Containerization:

  • Container Type: Use high-density polyethylene (HDPE) or other chemically resistant containers designated for halogenated waste.[6] Ensure the container has a secure, tight-fitting lid to prevent leaks and fumes from escaping.

  • Labeling: As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag. The label must clearly state "Hazardous Waste" and list all contents, including "this compound."

3. Storage:

  • Location: Store the waste container in a designated satellite accumulation area, such as a fume hood or a ventilated cabinet. This area should be secure and away from incompatible materials.

  • Safety: Keep the container closed at all times, except when adding waste.[5][6] Regularly inspect the container for any signs of degradation or leakage.

4. Final Disposal:

  • Professional Handling: The ultimate disposal of this compound must be handled by a licensed hazardous waste management company.

  • Incineration: High-temperature incineration is the preferred method for destroying halogenated organic compounds.[7] This process ensures the complete breakdown of the molecule into less harmful components under controlled conditions, with scrubbers and other emission control systems to manage by-products.[7]

  • Landfill is not an option: Due to its persistence and potential to leach into groundwater, this chemical should not be sent to a landfill.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and responsible management of this compound waste, upholding the highest standards of laboratory safety and environmental stewardship.

References

Personal protective equipment for handling 3-Bromo-4-ethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 3-Bromo-4-ethylphenol. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the hazardous properties of structurally similar phenols and brominated aromatic compounds. Phenols as a class of compounds are known to be corrosive, toxic, and can be rapidly absorbed through the skin, potentially causing severe burns and systemic toxicity.[1][2] Therefore, a stringent adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment is essential to ensure comprehensive protection against the potential hazards of this compound, which include skin irritation, serious eye damage, and respiratory irritation.[3][4]

Body Part Required PPE Specifications and Best Practices
Eyes/Face Chemical Splash Goggles & Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when there is a risk of splashing.[5][6]
Hands Double Nitrile Gloves or Neoprene/Butyl GlovesFor incidental contact, double-gloving with nitrile gloves is recommended. For direct handling or risk of splash, heavy-duty neoprene or butyl rubber gloves should be worn.[2][5] Gloves must be changed immediately upon contamination.[5]
Body Chemical-Resistant Laboratory CoatA fully buttoned, long-sleeved lab coat made of a material resistant to chemicals is required. For procedures with a high splash potential, a butyl rubber or neoprene apron is also recommended.[5][6]
Respiratory Use within a Chemical Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of any dust or vapors.[2][7] If a fume hood is not available or if exposure limits could be exceeded, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[4]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation:

  • Locate Emergency Equipment: Before beginning work, confirm the location and functionality of the nearest emergency shower and eyewash station.[1][2]

  • Consult Safety Data Sheets: Review the SDS for phenol and other similar brominated phenols to be fully aware of the potential hazards.[1][2]

  • Assemble Materials: Gather all necessary equipment and reagents within the chemical fume hood to minimize movement of the hazardous material.

2. Handling the Compound:

  • Don PPE: Put on all required personal protective equipment as detailed in the table above before handling the chemical.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use caution to avoid creating dust if the compound is a solid.

  • Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to prevent splashing.[8]

  • Container Management: Keep containers of this compound tightly sealed when not in use.[9]

3. Post-Handling:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound.

  • PPE Removal: Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Gloves should be removed last, followed by thorough hand washing with soap and water.[1][2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to ensure laboratory and environmental safety.

  • Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[2][8]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container for halogenated organic compounds.[8]

  • Disposal Procedure: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, in accordance with all local, state, and federal regulations for hazardous chemical waste.[9] Do not pour down the drain.

Emergency Procedures

In Case of Accidental Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[9] Seek immediate medical attention.[5] Some sources recommend swabbing the affected area with polyethylene glycol (PEG) 300 or 400.[5]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[9] Seek immediate medical attention.[5]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][10]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[9]

In Case of a Spill:

  • Small Spills: For small spills (less than 50 ml), absorb the material with an inert absorbent such as vermiculite or sand.[2] Place the absorbed material in a sealed container for proper disposal as hazardous waste.[2] Ensure you are wearing appropriate PPE during cleanup.[2]

  • Large Spills: For larger spills, evacuate the laboratory, close the doors, and contact your institution's EHS department immediately.[2]

Safe_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep 1. Preparation Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Waste Disposal prep1 Review SDS of Similar Compounds prep2 Locate Emergency Equipment (Shower, Eyewash) prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh and Transfer Compound prep3->handle1 handle2 Prepare Solution (if applicable) handle1->handle2 emergency Emergency Event (Spill or Exposure) handle1->emergency handle3 Keep Containers Sealed handle2->handle3 handle2->emergency post1 Decontaminate Work Area & Equipment handle3->post1 handle3->emergency post2 Properly Remove PPE post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Segregate Solid & Liquid Waste post3->disp1 disp2 Label Hazardous Waste Containers disp1->disp2 disp3 Contact EHS for Pickup disp2->disp3 emergency->prep2 Follow Emergency Procedures

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4-ethylphenol
Reactant of Route 2
3-Bromo-4-ethylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.